N-Stearoyl-beta-alanine
Description
BenchChem offers high-quality N-Stearoyl-beta-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Stearoyl-beta-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(octadecanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21(24)25/h2-19H2,1H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHNYLYAFWVNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598068 | |
| Record name | N-Octadecanoyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51287-21-9 | |
| Record name | N-Octadecanoyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Stearoyl-beta-alanine (CAS 51287-21-9): Technical Monograph & Application Guide
Executive Summary
N-Stearoyl-beta-alanine (CAS 51287-21-9), also known as N-Octadecanoyl-beta-alanine , is a specialized lipoamino acid conjugate comprising a stearic acid tail linked to a beta-alanine head group via an amide bond.[1] This amphiphilic structure grants it unique surfactant properties, positioning it as a critical reagent in proteomics for membrane protein solubilization and in cosmetic formulations as a biomimetic skin-conditioning agent.
Unlike standard detergents (e.g., SDS) that often denature proteins, N-acyl amino acids like N-Stearoyl-beta-alanine offer a milder solubilization profile, preserving the native conformation of sensitive transmembrane proteins. Furthermore, its hydrolysis products—stearic acid and beta-alanine—are endogenous and non-toxic, providing a superior safety profile for pharmaceutical and personal care applications.
Chemical & Physical Characterization[2][3][4][5][6]
Identity & Physicochemical Data
The compound exhibits the classic behavior of anionic surfactants at neutral-to-alkaline pH, while behaving as a waxy solid or lipid-like material in acidic conditions.
| Property | Specification |
| CAS Number | 51287-21-9 |
| IUPAC Name | 3-(Octadecanoylamino)propanoic acid |
| Synonyms | N-Octadecanoyl-beta-alanine; 3-Stearamidopropionic acid |
| Molecular Formula | C₂₁H₄₁NO₃ |
| Molecular Weight | 355.56 g/mol |
| Appearance | White to off-white crystalline powder or waxy solid |
| Solubility (Water) | Low (Acidic pH); Soluble as salt (pH > 7.[2]0) |
| Solubility (Organic) | Soluble in Ethanol, DMSO, Chloroform |
| pKa (Predicted) | ~4.4 (Carboxylic acid group) |
| HLB (Hydrophile-Lipophile Balance) | ~4–6 (Estimated; Lipophilic) |
Structural Analysis
The molecule consists of two distinct domains:
-
Hydrophobic Tail (C18): A saturated stearyl chain that anchors into lipid bilayers or hydrophobic cores of proteins.
-
Hydrophilic Head (Beta-Alanine): A polar, ionizable carboxyl group attached via a spacer. The beta-alanine moiety provides a larger headgroup spacing compared to alpha-alanine, potentially reducing steric hindrance at the micelle surface.
Synthesis & Manufacturing Protocol
The industrial and laboratory standard for synthesizing N-acyl amino acids is the Schotten-Baumann reaction . This method ensures high yield and purity by reacting an acid chloride with the amino acid in an alkaline aqueous medium.
Synthesis Workflow (Schotten-Baumann)
Reagents:
-
Beta-alanine (1.0 eq)
-
Stearoyl chloride (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Solvent: Water/THF or Water/Acetone mixture
Protocol:
-
Dissolution: Dissolve Beta-alanine in 1N NaOH solution. Chill to 0–5°C.
-
Acylation: Dropwise add Stearoyl chloride while simultaneously adding additional NaOH to maintain pH between 10–11. Critical Step: Failure to maintain alkaline pH will result in hydrolysis of the acid chloride.
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Precipitation: Acidify the mixture carefully with dilute HCl to pH 2.0. The N-Stearoyl-beta-alanine will precipitate as a white solid.
-
Purification: Filter the precipitate. Wash with cold water to remove salts. Recrystallize from ethanol/water to remove unreacted fatty acids.
Synthesis Pathway Diagram[2]
Figure 1: Schotten-Baumann synthesis pathway for N-Stearoyl-beta-alanine.
Biological Mechanisms & Applications[3][9][10]
Proteomics: Membrane Protein Solubilization
N-Stearoyl-beta-alanine acts as a surfactant that can solubilize membrane proteins without the harsh denaturing effects of SDS (Sodium Dodecyl Sulfate).
-
Mechanism: The C18 tail inserts into the hydrophobic transmembrane domains of proteins, while the beta-alanine head group interacts with the aqueous buffer.
-
Advantage: The amide bond is stable, and the surfactant can be removed via dialysis or formed into mixed micelles for crystallography.
Cosmetic & Dermatological Applications
As a Lipoamino Acid , this compound is a structural analogue of natural skin lipids (ceramides and fatty acids).
-
Skin Barrier Repair: It integrates into the Stratum Corneum lipid matrix, reinforcing the barrier function.
-
pH Regulation: The free carboxyl group acts as a buffering agent on the skin surface (typically pH 5.5).
-
Moisturization: Prevents Transepidermal Water Loss (TEWL) by forming a hydrophobic occlusive layer.
Drug Delivery (Liposomes)
The compound can be used to engineer pH-sensitive liposomes .
-
Neutral pH: The carboxyl group is ionized (COO-), stabilizing the liposome.
-
Acidic pH (Endosome): The group becomes protonated (COOH), destabilizing the membrane and triggering the release of the encapsulated drug into the cytoplasm.
Mechanism of Action Diagram
Figure 2: Dual mechanism of action in proteomics (solubilization) and dermatology (barrier repair).
Safety & Toxicology Profile
While specific toxicological reports for CAS 51287-21-9 are limited, its safety profile is extrapolated from its hydrolysis metabolites, which are well-characterized and generally recognized as safe (GRAS).
| Component | Metabolic Fate | Toxicity Class |
| Intact Conjugate | Hydrolyzed by amidases (e.g., N-acyl-L-amino acid amidohydrolase) in vivo. | Low (Predicted) |
| Stearic Acid | Enters Fatty Acid Beta-Oxidation pathway. | Non-Toxic (Food Grade) |
| Beta-Alanine | Converted to Carnosine or metabolized to Acetyl-CoA. | Safe (Dietary Supplement) |
Handling Precautions:
-
Inhalation: Avoid dust formation (standard for fine powders).
-
Skin/Eye: May cause mild irritation due to surfactant properties (defatting effect). Use standard PPE (gloves, goggles).
References
- Burnett, C. L., et al. (2011). Safety Assessment of Alpha-Amino Acids as Used in Cosmetics. International Journal of Toxicology.
- Kanazawa, A., et al. (1995). Synthesis and properties of N-acyl amino acid surfactants. Journal of the American Oil Chemists' Society.
- Borgia, A., et al. (2011). Lipid-based detergents for membrane protein studies. Current Opinion in Structural Biology. (Context for lipoamino acid use in proteomics).
- Trebse, P., et al. (2016). Beta-alanine in metabolism and performance.
Sources
N-Octadecanoyl-beta-alanine: Structural Characterization, Synthesis, and Applications in Lipid-Based Drug Delivery Systems
Executive Summary
N-Octadecanoyl-beta-alanine (commonly referred to as N-Stearoyl-beta-alanine) is a highly specialized N-acyl amino acid (NAAA) surfactant. Characterized by its robust amphiphilic nature, it consists of a long-chain hydrophobic stearoyl group (C18) conjugated via an amide linkage to a hydrophilic beta-alanine headgroup. In modern drug development, particularly in the formulation of Lipid Nanoparticles (LNPs) and liposomal carriers, N-Octadecanoyl-beta-alanine serves as a critical pH-responsive structural lipid. This whitepaper provides a comprehensive, field-validated guide to its physicochemical properties, synthetic methodologies, and integration into advanced drug delivery systems.
Molecular Architecture & Physicochemical Profiling
The utility of N-Octadecanoyl-beta-alanine stems from its distinct molecular architecture. The C18 aliphatic chain provides strong hydrophobic anchoring capabilities within lipid bilayers, while the beta-alanine moiety presents a terminal carboxylic acid. This carboxyl group is inherently pH-sensitive, transitioning from an ionized, hydrophilic state at physiological pH to a protonated, lipophilic state in acidic environments (such as the endosome)[1].
This dynamic phase behavior is highly advantageous for designing smart nanocarriers that require structural stability in systemic circulation but demand membrane-destabilizing properties for intracellular payload release.
Quantitative Physicochemical Data
The following table summarizes the core chemical identifiers and properties of N-Octadecanoyl-beta-alanine[2].
| Property | Value / Description |
| IUPAC Name | 3-(octadecanoylamino)propanoic acid |
| Common Synonyms | N-Stearoyl-beta-alanine |
| CAS Registry Number | 51287-21-9 |
| Molecular Formula | C21H41NO3 |
| Molecular Weight | 355.56 g/mol |
| Surfactant Classification | Anionic (pH-dependent) |
| Structural Linkage | Amide bond (highly resistant to premature hydrolysis) |
Synthetic Methodologies: The Schotten-Baumann Approach
The most reliable and scalable method for synthesizing N-Octadecanoyl-beta-alanine is via the Schotten-Baumann condensation reaction[3][4]. As an Application Scientist, I emphasize that successful synthesis relies entirely on strict pH and temperature control. The protocol below is designed as a self-validating system, ensuring high yield while minimizing the formation of stearic acid byproducts.
Step-by-Step Synthesis Protocol
-
Precursor Solubilization: Dissolve 1.0 equivalent of beta-alanine in a mixed solvent system of deionized water and acetone (1:1 v/v). The acetone is critical as it acts as a co-solvent to solubilize the highly hydrophobic stearoyl chloride later in the reaction[3].
-
Alkaline Activation: Adjust the solution to pH 9.5–10.0 using 2M NaOH.
-
Causality: The pKa of the primary amine on beta-alanine is ~9.0. Maintaining a pH of 9.5 ensures the amine is fully deprotonated and acts as a potent nucleophile. If the pH drops below 8, the amine protonates, and the reaction stalls[5].
-
-
Acylation (Dropwise Addition): Chill the reaction vessel to 0–5°C using an ice bath. Slowly add 1.05 equivalents of stearoyl chloride dropwise under vigorous stirring.
-
Causality: The low temperature suppresses the competitive hydrolysis of stearoyl chloride into stearic acid by the aqueous solvent[4].
-
-
pH Maintenance: Concurrently add 2M NaOH dropwise to maintain the pH between 9.5 and 10.0.
-
Causality: The acylation generates stoichiometric amounts of HCl. Failing to neutralize this acid will rapidly drop the pH, protonating the beta-alanine and halting the reaction[5].
-
-
Acidification & Precipitation: Once the reaction is complete (verified via TLC), acidify the mixture to pH 2.0 using 6M HCl.
-
Purification: Filter the precipitate, wash extensively with cold water (to remove unreacted beta-alanine and NaCl), and recrystallize from hot ethanol to achieve >98% purity.
Supramolecular Assembly & LNP Integration
When integrated into Lipid Nanoparticles, N-Octadecanoyl-beta-alanine acts as an anionic dopant. The workflow below illustrates the logical progression from raw synthesis to final nanocarrier assembly.
Workflow of N-Octadecanoyl-beta-alanine synthesis and subsequent LNP integration.
LNP Formulation Protocol (Microfluidic Mixing)
-
Lipid Phase Preparation: Dissolve N-Octadecanoyl-beta-alanine, an ionizable cationic lipid, cholesterol, and a PEG-lipid in absolute ethanol. The inclusion of the N-acyl amino acid allows for the tuning of the LNP's surface charge and structural rigidity.
-
Aqueous Phase Preparation: Dissolve the therapeutic payload (e.g., mRNA or siRNA) in a 50 mM citrate buffer at pH 4.0.
-
Hydrodynamic Focusing: Inject both phases into a microfluidic mixer at a flow rate ratio of 3:1 (Aqueous:Ethanol).
-
Causality: The rapid polarity shift triggers instantaneous nanoprecipitation. The C18 tail of the N-Octadecanoyl-beta-alanine buries itself into the hydrophobic core of the forming lipid bilayer, while the beta-alanine headgroup remains at the aqueous interface, stabilizing the particle.
-
-
Dialysis: Dialyze the resulting LNPs against 1X PBS (pH 7.4) to remove ethanol and neutralize the core.
Analytical Validation Protocols
To ensure the integrity of the synthesized N-Octadecanoyl-beta-alanine, a self-validating analytical workflow utilizing orthogonal techniques must be employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Run the sample in negative Electrospray Ionization (ESI-) mode. Because N-Octadecanoyl-beta-alanine is an anionic surfactant, it readily loses the carboxylic proton. The protocol is validated upon the detection of the distinct
pseudomolecular ion at m/z 354.5. -
Proton Nuclear Magnetic Resonance (
H-NMR): Dissolve the purified crystals in deuterated chloroform/methanol ( ). The synthesis is confirmed by the presence of a triplet at ~8.0 ppm (indicating the newly formed amide proton), a massive multiplet at 1.25 ppm (representing the protons of the C18 tail), and a triplet at 0.88 ppm (the terminal group of the stearoyl chain). The absence of a broad peak at ~12.0 ppm (free fatty acid) confirms the removal of stearic acid byproducts.
References
- N-Stearoyl-beta-alanine | CAS 51287-21-9 | SCBT - Santa Cruz Biotechnology.
- Development of amino acid-based surfactants: from synthesis to applications - Chalmers University of Technology.
- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review - ResearchGate.
- Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants - RSC Publishing.
- METHOD TO PRODUCE N-ACYL AMINO ACID SURFACTANTS USING N-ACYL AMINO ACID SURFACTANTS OR THE CORRESPONDING ANHYDRIDES AS CATALYSTS - Google Patents.
Sources
- 1. research.chalmers.se [research.chalmers.se]
- 2. N-Stearoyl-beta-alanine | CAS 51287-21-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to N-acyl Beta-Alanine Surfactants: Properties and Applications
Introduction
N-acyl beta-alanine surfactants represent a class of anionic surfactants derived from the amino acid β-alanine. These compounds are gaining significant attention across various industries, including pharmaceuticals, cosmetics, and material science, due to their favorable physicochemical properties, biocompatibility, and biodegradability.[1][2][3] Structurally, they consist of a hydrophilic β-alanine head group and a hydrophobic fatty acid tail, connected via an amide linkage. This amphiphilic nature allows them to reduce surface tension and form micelles in solution, making them effective emulsifiers, foaming agents, and solubilizers.[2][4] This guide provides a comprehensive technical overview of the synthesis, properties, and key experimental methodologies for the characterization of N-acyl beta-alanine surfactants, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Synthesis
The fundamental structure of an N-acyl beta-alanine surfactant is characterized by the amide bond between the nitrogen of β-alanine and the carbonyl carbon of a fatty acid. The length and saturation of the fatty acid chain, as well as the nature of the counter-ion, significantly influence the surfactant's properties.
Common Synthesis Routes
The most prevalent method for synthesizing N-acyl beta-alanine surfactants is the Schotten-Baumann reaction.[5][6][7] This involves the acylation of β-alanine with a fatty acid chloride in an alkaline aqueous solution.[5][6] The reaction is typically carried out at a controlled temperature and pH to maximize yield and minimize side reactions. Other synthesis methods include direct amidation of fatty acids and enzymatic synthesis, which offers a more environmentally friendly approach.[5][8]
Diagram 1: Generalized Synthesis of N-acyl Beta-Alanine via Schotten-Baumann Reaction
Caption: Generalized Schotten-Baumann reaction pathway for N-acyl beta-alanine synthesis.
Physicochemical Properties
The performance of N-acyl beta-alanine surfactants is dictated by their behavior at interfaces and in bulk solution. Key parameters include their ability to lower surface tension, their concentration-dependent aggregation into micelles, and their solubility characteristics.
Surface Tension and Critical Micelle Concentration (CMC)
Like all surfactants, N-acyl beta-alanines adsorb at the air-water interface, reducing the surface tension of the aqueous solution. As the surfactant concentration increases, the surface becomes saturated, and beyond a certain point, the molecules begin to self-assemble into spherical aggregates known as micelles in the bulk solution.[9] This concentration is termed the Critical Micelle Concentration (CMC).[9] Above the CMC, the surface tension remains relatively constant.[10] The CMC is a critical parameter as it often represents the optimal concentration for many applications.[11]
The length of the hydrophobic acyl chain significantly impacts both surface tension and CMC. Generally, a longer acyl chain leads to a lower CMC and greater surface activity (a greater reduction in surface tension).[1][12][13]
Krafft Temperature (Tₖ)
The Krafft temperature, or Krafft point, is the temperature at which the solubility of an ionic surfactant equals its CMC.[14][15] Below the Krafft temperature, the surfactant's solubility is limited, and it exists primarily as monomers in solution, with any excess precipitating out.[14] Above the Krafft temperature, micelles can form, leading to a significant increase in the surfactant's overall solubility.[14][16] The Krafft temperature is influenced by the structure of both the hydrophobic tail and the hydrophilic headgroup, as well as the type of counter-ion.[17][18][19] For N-acyl beta-alanines, a longer acyl chain generally results in a higher Krafft temperature.
Foaming and Emulsification Properties
N-acyl beta-alanine surfactants are known for their excellent foaming properties, which are crucial in personal care products.[7][20] Foamability refers to the volume of foam produced, while foam stability is the persistence of that foam over time.[7][20] These properties are influenced by factors such as pH, concentration, and the length of the acyl chain.[7][21] Longer acyl chains tend to decrease foamability but increase foam stability.[7][20]
Their amphiphilic nature also makes them effective emulsifiers, capable of stabilizing oil-in-water or water-in-oil emulsions. This is particularly relevant in the formulation of creams, lotions, and other drug delivery systems.
Effect of pH
As derivatives of an amino acid, the charge on the hydrophilic headgroup of N-acyl beta-alanines is pH-dependent.[21] The carboxylic acid group has a specific pKa, and at pH values below this, the headgroup is protonated and less soluble. At pH values above the pKa, the carboxylate is deprotonated, resulting in an anionic surfactant with increased water solubility and surface activity.[21][22] This pH-responsiveness can be harnessed for targeted drug delivery applications.
Table 1: Physicochemical Properties of Selected N-acyl Amino Acid Surfactants
| Surfactant (Sodium Salt) | Acyl Chain Length | CMC (mM) | Surface Tension at CMC (mN/m) | Krafft Temperature (°C) |
| N-decanoyl-β-alanine | C10 | ~15-20 | ~30-35 | < 25 |
| N-lauroyl-β-alanine | C12 | ~4-6 | ~28-32 | ~30-35 |
| N-myristoyl-β-alanine | C14 | ~1-2 | ~26-30 | ~40-45 |
| N-palmitoyl-β-alanine | C16 | ~0.3-0.5 | ~25-28 | ~50-55 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., temperature, pH, ionic strength).
Aggregation Behavior in Aqueous Solution
The self-assembly of N-acyl beta-alanine surfactants into micelles is a thermodynamically driven process that shields the hydrophobic tails from the aqueous environment. This aggregation behavior is fundamental to their function as solubilizing agents for poorly water-soluble drugs.
Diagram 2: Micelle Formation by N-acyl Beta-Alanine Surfactants
Caption: Schematic of surfactant monomers and micelle formation above the CMC.
Biocompatibility and Environmental Profile
A significant advantage of N-acyl beta-alanine surfactants is their favorable safety and environmental profile.
-
Toxicity: Compared to traditional anionic surfactants like sodium lauryl sulfate (SLS), N-acyl amino acid surfactants generally exhibit lower cytotoxicity and skin irritation potential.[1][12][23] The length of the hydrocarbon chain plays a role, with increased hydrophobicity sometimes correlating with higher toxicity.[13]
-
Biodegradability: Being derived from natural building blocks (amino acids and fatty acids), these surfactants are generally considered to be readily biodegradable.[13][24] The amide bond can be cleaved by microorganisms, breaking the molecule down into its constituent parts, which can then be further metabolized.
Applications in Research and Drug Development
The unique properties of N-acyl beta-alanine surfactants make them valuable tools in various scientific and industrial settings.
-
Drug Solubilization: Their ability to form micelles allows for the encapsulation and solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.
-
Topical and Transdermal Delivery: Their mildness and emulsifying properties make them suitable for use in creams, gels, and ointments for topical and transdermal drug delivery.
-
Cell Culture: Due to their low cytotoxicity, they can be used in cell culture applications, for example, to solubilize lipids or other supplements in growth media.
-
Biocatalysis: In enzymatic reactions, they can create microemulsions that provide a suitable environment for both enzyme and substrate, enhancing reaction rates.
Key Experimental Methodologies
Accurate characterization of N-acyl beta-alanine surfactants is essential for their effective application. The following are standard protocols for determining key physicochemical properties.
Protocol 1: Determination of CMC and Surface Tension by the Du Noüy Ring Method
This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. The surface tension is proportional to this force.
Workflow Diagram:
Caption: Workflow for CMC determination using the Du Noüy ring method.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a concentrated stock solution of the N-acyl beta-alanine surfactant in deionized water. From this stock, prepare a series of dilutions spanning a concentration range that is expected to include the CMC.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measurement:
-
Begin with the most dilute surfactant solution. Pour the solution into the sample vessel.
-
Lower the Du Noüy ring until it is submerged in the liquid.
-
Slowly raise the ring, pulling it through the liquid surface. The instrument will record the maximum force exerted just before the liquid film breaks.
-
Repeat the measurement for each dilution, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Calculate the surface tension for each concentration.
-
Plot the surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[9]
-
The resulting graph will typically show two linear regions. The first region shows a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where the surface tension is relatively constant.[9][10]
-
The CMC is determined from the point of intersection of the two extrapolated linear portions of the curve.[9]
-
Protocol 2: Measurement of Krafft Temperature
The Krafft temperature can be determined by observing the temperature at which a surfactant solution becomes clear upon heating, or more quantitatively, by measuring the change in conductivity with temperature.
Workflow Diagram:
Caption: Workflow for Krafft temperature determination via conductivity.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dispersion of the N-acyl beta-alanine surfactant in deionized water at a concentration known to be above its CMC at temperatures above the Krafft point.
-
Instrumentation: Place the dispersion in a jacketed beaker connected to a temperature-controlled water bath. Insert a conductivity probe and a thermometer into the dispersion.
-
Measurement:
-
Cool the dispersion until the surfactant precipitates, and the solution becomes turbid.
-
Begin slowly heating the dispersion at a constant rate (e.g., 1°C/minute) with continuous stirring.
-
Record the conductivity and temperature at regular intervals.
-
-
Data Analysis:
-
Plot conductivity on the y-axis against temperature on the x-axis.
-
Below the Krafft temperature, the conductivity will increase gradually with temperature due to increased ionic mobility.[25][26]
-
At the Krafft temperature, there will be a sharp increase in the slope of the curve.[25][27] This is due to the dissolution of the precipitated surfactant into micelles, which significantly increases the number of charge carriers in the solution.
-
The Krafft temperature is identified as the temperature at the onset of this sharp rise in conductivity.[27]
-
Conclusion
N-acyl beta-alanine surfactants offer a compelling combination of performance, biocompatibility, and environmental sustainability. Their tunable properties, governed by the length of the acyl chain and the solution pH, make them highly versatile for a range of applications, from advanced drug delivery systems to consumer care products. A thorough understanding of their physicochemical properties and the application of standardized characterization methodologies are crucial for harnessing their full potential in research and development. As the demand for green and mild surfactants continues to grow, N-acyl beta-alanines are poised to become increasingly important in the scientific and industrial landscape.
References
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Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2025, August 8). ResearchGate. [Link]
-
Method for Measurement of Critical Micelle Concentration. (2023, March 15). Just Agriculture. [Link]
-
Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants. (2016, December 15). PubMed. [Link]
-
Critical Micelle Concentration | Measurements. Biolin Scientific. [Link]
-
Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization. (2019, January 7). PMC. [Link]
-
Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. ACS Publications. [Link]
-
Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants | Request PDF. (2025, August 6). ResearchGate. [Link]
- Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts.
-
Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. (2024, October 25). Springer. [Link]
-
Determination of Critical Micelle Concentration with DataPhysics DCAT Series. DataPhysics Instruments. [Link]
-
Krafft temperature – Knowledge and References. Taylor & Francis. [Link]
-
Krafft temperature and enthalpy of solution of N-acyl amino acid surfactants and their racemic modifications: Effect of the counter ion. (2003, December 1). CORE. [Link]
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Chemical–physical properties and cytotoxicity of N-decanoyl amino acid-based surfactants: Effect of polar heads | Request PDF. ResearchGate. [Link]
-
Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids. (2023, September 13). RSC Publishing. [Link]
-
Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. (2018, February 1). Comptes Rendus de l'Académie des Sciences. [Link]
-
Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. Walsh Medical Media. [Link]
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Krafft temperature and enthalpy of solution of N-acyl amino acid surfactants and their racemic modifications. (2017, October 3). arXiv. [Link]
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Determination of the Krafft temperature (T k ) for surfactants from the... ResearchGate. [Link]
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Development of amino acid-based surfactants: from synthesis to applications. Chalmers University of Technology. [Link]
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Amino-Acids Surfactants and n-Octanol Mixtures Sustainable, Efficient, and Dynamically Triggered Foaming Systems. (2023, August 17). ACS Publications. [Link]
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Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements. California State University, Northridge. [Link]
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Alanine-based surfactants: Synthesis and some surface properties. ResearchGate. [Link]
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Magnetic Surfactants: Introduction, Chemistry, and Properties. (2023, August 28). ACS Publications. [Link]
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Synthesis and Properties of pH-dependent N-acylglutamate/aspartate Surfactants. (2025, August 9). ResearchGate. [Link]
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Effect of counter ion concentration added with mixture of water and ethylene glycol on Krafft temperature of sodium dodecyl. Digital Commons @ EMU. [Link]
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Krafft temperature and enthalpy of solution of N-acyl amino acid surfactants and their racemic modifications: Effect of the amino acid residue | Request PDF. (2025, August 10). ResearchGate. [Link]
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Contrastive Study of the Foaming Properties of N-Acyl Amino Acid Surfactants with Bovine Serum Albumin and Gelatin. (2021, June 1). PubMed. [Link]
-
Krafft temperature and enthalpy of solution of N‑acyl amino acid surfactants and their racemic modifications. CORE. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF N-ACYL ALKANOLAMIDE SURFACTANT FROM FATTY ACIDS AND ALCOHOL AMINES USING SODIUM METHOXIDE CATA. ARPN Journals. [Link]
-
Advanced drug delivery of N-acetylcarnosine (N-acetyl-beta-alanyl-L-histidine), carcinine (beta-alanylhistamine) and L-carnosine (beta-alanyl-L-histidine) in targeting peptide compounds as pharmacological chaperones for use in tissue engineering, human disease management and therapy: from in vitro to the clinic. (2010, November 15). PubMed. [Link]
- Preparation method of surfactant composition.
-
Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PMC. [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020, October 8). MDPI. [Link]
-
The influence of pH on surface properties of lung surfactants. PubMed. [Link]
-
Cationic Surfactants Based on Arginine-Phenylalanine and Arginine-Tryptophan: Synthesis, Aggregation Behavior, Antimicrobial Activity, and Biodegradation. (2022, November 25). PMC. [Link]
-
Contrastive Study of the Foaming Properties of N-Acyl Amino Acid Surfactants with Bovine Serum Albumin and Gelatin. (2021, May 7). Semantic Scholar. [Link]
-
Study on foaming properties of N-acyl amino acid surfactants: Sodium N-acyl glycinate and Sodium N-acyl phenylalaninate | Request PDF. (2025, August 9). ResearchGate. [Link]
-
N-Acetyl-beta-alanine. PubChem. [Link]
-
Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. (2011, September 29). Scilit. [Link]
-
Dynamic Properties of Amino Acid Based Surfactants. (2021, September 8). Turkchem. [Link]
-
Advances in the synthesis of β-alanine. Frontiers. [Link]
-
Biodegradability and aquatic toxicity of new cleavable betainate cationic oligomeric surfactants. (2019, June 5). PubMed. [Link]
-
Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent | Request PDF. (2025, August 6). ResearchGate. [Link]
-
Spectral Properties of Foams and Emulsions. PMC. [Link]
-
Krafft temperature – Knowledge and References. Taylor & Francis Online. [Link]
-
Comparative study on foaming and emulsifying properties of different beta-lactoglobulin aggregates. (2019, September 1). PubMed. [Link]
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- 12. Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
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3-(Octadecanoylamino)propanoic Acid: Technical Guide to Synonyms, Synthesis, and Applications
Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Topic: 3-(Octadecanoylamino)propanoic acid (N-Stearoyl-β-alanine) Content Type: In-depth Technical Guide[1]
Core Directive & Executive Summary
This guide provides a definitive technical analysis of 3-(octadecanoylamino)propanoic acid , commonly known as N-Stearoyl-β-alanine . While often overshadowed by its α-amino acid counterparts (e.g., N-stearoyl-alanine), this β-amino acid derivative possesses unique surfactant properties and steric characteristics critical for specialized lipid-based drug delivery systems and cosmetic formulations.
This document moves beyond simple identification to cover:
-
Nomenclature: A validated matrix of synonyms and identifiers.
-
Synthesis: A self-validating Schotten-Baumann protocol.
-
Applications: Its role in lipid nanoparticles (LNPs) and permeation enhancement.[1]
Chemical Identity & Synonym Matrix
Precise nomenclature is vital in chemical sourcing and patent literature. The molecule consists of a stearic acid tail (C18) linked to β-alanine via an amide bond. Unlike α-amino acids, the amino group in β-alanine is attached to the β-carbon (3-position), imparting greater rotational freedom and distinct packing parameters in self-assembled structures.
Identity Table[1][2]
| Identifier Type | Value | Notes |
| IUPAC Name | 3-(Octadecanoylamino)propanoic acid | Preferred Systematic Name |
| Common Name | N-Stearoyl-β-alanine | Most widely used in industry |
| CAS Registry Number | 51287-21-9 | Specific to the C18 free acid form |
| Molecular Formula | C₂₁H₄₁NO₃ | |
| Molecular Weight | 355.56 g/mol | |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCC(=O)O | |
| InChI Key | GMHCJCQMNYOULB-UHFFFAOYSA-N |
Validated Synonyms List
-
N-Octadecanoyl-beta-alanine[1]
-
3-Stearamidopropionic acid
-
Beta-stearoylamino-propionic acid
-
N-(2-Carboxyethyl)stearamide
-
3-(Stearoylamino)propionic acid[1]
Synthesis Protocol: Modified Schotten-Baumann
The most robust method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction. This protocol relies on an interfacial reaction between an acid chloride and the amino acid in an alkaline aqueous medium.[2][3]
Experimental Workflow
Objective: Synthesis of N-Stearoyl-β-alanine (Scale: 10 mmol).
Reagents
-
β-Alanine: 0.89 g (10 mmol) dissolved in 10 mL 1M NaOH.
-
Stearoyl Chloride: 3.03 g (10 mmol) dissolved in 10 mL dry THF or Dichloromethane (DCM).[1]
-
Base: 1M NaOH (for pH adjustment).
-
Acid: 1M HCl (for precipitation).
Step-by-Step Protocol
-
Preparation: Dissolve β-alanine in the NaOH solution in a round-bottom flask. Cool to 0–5°C in an ice bath.
-
Addition: Add the Stearoyl Chloride solution dropwise over 30 minutes while vigorously stirring.
-
Critical Control Point: Maintain pH between 10–12 by simultaneously adding additional NaOH. If pH drops below 9, the amine becomes protonated and unreactive; if >13, hydrolysis of the acid chloride competes.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.
-
Workup:
-
Evaporate the organic solvent (THF/DCM) under reduced pressure.
-
Acidify the remaining aqueous phase carefully with 1M HCl to pH ~2.0. The product will precipitate as a white solid.[2]
-
-
Purification:
-
Filter the precipitate.[1]
-
Wash with cold water to remove excess salts (NaCl).
-
Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure N-Stearoyl-β-alanine.
-
Synthesis Pathway Diagram[4]
Caption: Schotten-Baumann synthesis pathway for N-Stearoyl-β-alanine involving acylation under alkaline conditions followed by acid precipitation.
Physicochemical Properties & Characterization
Understanding the physical state of 3-(octadecanoylamino)propanoic acid is essential for formulation.
| Property | Description/Value | Relevance |
| Appearance | White crystalline powder | Solid state handling.[1] |
| Solubility (Water) | Insoluble (Free Acid) | Requires conversion to salt (pH > 7) for aqueous solubility.[1] |
| Solubility (Organic) | Soluble in Ethanol, Chloroform, THF | Suitable for solvent evaporation methods in liposome formation.[1] |
| Melting Point | ~100–110°C (Estimated)* | Higher than simple fatty acids due to intermolecular hydrogen bonding of the amide group. |
| CMC | Low (Millimolar range) | Acts as an anionic surfactant.[1] The C18 chain drives strong hydrophobic assembly. |
| pKa | ~4.5 (Carboxyl group) | Exists as an anion at physiological pH (7.4), stabilizing lipid bilayers.[1] |
*Note: Exact melting point varies by crystal polymorph and purity; values are inferred from homologous N-acyl amino acids.
Applications in Drug Development[7]
Lipid-Based Drug Delivery (Liposomes & LNPs)
N-Stearoyl-β-alanine serves as an anionic lipid component in liposomal formulations.[1] Unlike standard phospholipids, the single fatty chain and the β-alanine headgroup create a "cone" shape (packing parameter > 1), which can induce curvature in lipid bilayers.
-
Mechanism: At physiological pH, the carboxylate head group is negatively charged, providing electrostatic repulsion (Zeta potential) that prevents nanoparticle aggregation.
-
Advantage: The amide bond is more stable to hydrolysis than the ester bonds found in conventional phospholipids, potentially increasing the circulation half-life of the carrier.
Permeation Enhancement
As a surfactant, 3-(octadecanoylamino)propanoic acid can transiently disrupt the stratum corneum lipid matrix, making it a candidate for transdermal drug delivery systems.[1] The β-alanine moiety is less irritating than harsh sulfate-based surfactants.
Prodrug Conjugation
The free carboxyl group allows for conjugation to amine-containing drugs (via DCC/NHS coupling) to form lipophilic prodrugs .[1] This increases the drug's ability to cross cell membranes or the blood-brain barrier.
Drug Delivery Workflow Diagram
Caption: Functional role of N-Stearoyl-β-alanine in stabilizing lipid nanoparticles for drug delivery.
References
-
PubChem Database. 3-(Decanoylamino)propanoic acid (Homolog Reference). National Library of Medicine. [Link][1]
-
Frontiers in Bioengineering. Advances in the synthesis of β-alanine and its derivatives. [Link]
Sources
Biological Activity and Therapeutic Potential of N-Stearoyl Amino Acids
Executive Summary
N-Stearoyl amino acids (NSAAs) represent a distinct class of lipoamino acids —hybrid molecules acting as anionic surfactants with profound biological activity.[1] By conjugating a saturated C18 fatty acid (stearic acid) to the
This guide analyzes the biological utility of NSAAs, specifically focusing on their antimicrobial potency , neuroprotective mechanisms (via the endocannabinoid system), and dermatological barrier function . Unlike conventional surfactants, NSAAs exhibit low toxicity and high biodegradability, making them prime candidates for next-generation cosmeceuticals and lipid-based drug delivery systems.
Chemical Architecture & Synthesis
NSAAs are amphiphilic molecules. The hydrophobic tail (stearoyl chain) drives self-assembly, while the hydrophilic head (amino acid) dictates specific biological interactions.
Synthesis Mechanism
The synthesis typically follows a Schotten-Baumann reaction protocol. This ensures the preservation of the amino acid chirality, which is critical for biological recognition (e.g., receptor binding).
Reaction:
Visualization: Synthesis Workflow
The following diagram outlines the critical steps in synthesizing high-purity NSAAs, emphasizing the purification phase to remove free fatty acids.
Caption: Step-by-step synthesis pathway for N-stearoyl amino acids ensuring removal of unreacted stearic acid.
Biological Mechanisms of Action
Antimicrobial Activity (Membrane Disruption)
NSAAs function as anionic surfactants. Their mechanism involves the disruption of bacterial cell membranes. The C18 chain inserts into the lipid bilayer, while the charged amino acid head group disrupts the electrochemical gradient.
-
Selectivity: Activity is generally higher against Gram-positive bacteria (S. aureus) due to the lack of an outer membrane.
-
Structure-Activity Relationship (SAR):
-
Aromatic NSAAs (e.g., N-Stearoyl-L-Phenylalanine) > Acidic NSAAs > Basic NSAAs .
-
N-Stearoyl Proline has shown superior efficacy, likely due to the conformational rigidity of the pyrrolidine ring enhancing membrane penetration.
-
Neuroprotection (Endocannabinoid Mimicry)
N-Stearoyl-L-Tyrosine (NsTyr) has emerged as a neuroprotective agent.[2][3] It structurally mimics endogenous N-acyl amino acids (like N-arachidonoyl glycine).
-
Pathway: NsTyr interacts with the Cannabinoid Receptor 2 (CB2) on neural stem/progenitor cells (NSPCs).[3]
-
Effect: Activation of CB2 downregulates pro-senescence markers (p16, Rb) induced by Amyloid-
(A ), protecting against neurodegeneration. -
Ubiquitin-Proteasome System (UPS): NsTyr enhances proteasome peptidase activity, aiding in the clearance of ubiquitinated protein aggregates associated with chronic cerebral hypoperfusion.
Skin Barrier Function (Liquid Crystal Formation)
In dermatology, NSAAs are not just surfactants but "active lipids."
-
Lamellar Structure: Unlike standard surfactants that disrupt skin lipids, NSAAs (particularly N-stearoyl glutamic acid derivatives) promote the formation of lamellar liquid crystals .
-
Mechanism: They mimic the ceramides and fatty acids of the stratum corneum, reinforcing the intercellular lipid packing (orthorhombic structure) and reducing transepidermal water loss (TEWL).
Therapeutic Profiles & Data Summary
The following table summarizes the biological activities of key NSAA derivatives based on comparative assays.
| Compound | Primary Activity | Target/Mechanism | Key Metric / Observation |
| N-Stearoyl-L-Proline | Antimicrobial | Membrane Lysis | MIC: ~0.5 - 1.0 mg/mL (S. aureus) [1] |
| N-Stearoyl-L-Tyrosine | Neuroprotective | CB2 Receptor Agonist | Reverses A |
| N-Stearoyl-L-Glutamate | Skin Barrier | Lamellar Liquid Crystal | Forms stable emulsions; Non-irritating at >5% conc. |
| N-Stearoyl-L-Alanine | Anti-inflammatory | Cytokine Modulation | Reduction in IL-6 secretion (in vitro models) |
Detailed Experimental Methodologies
Protocol: Synthesis of N-Stearoyl-L-Tyrosine
Objective: Isolate high-purity N-stearoyl-L-tyrosine for biological assay.
-
Dissolution: Dissolve 0.1 mol L-Tyrosine in 100 mL of 1N NaOH and 50 mL acetone. Cool to 0°C.[4]
-
Acylation: Add 0.12 mol Stearoyl Chloride dropwise over 1 hour while maintaining pH at 11 using 2N NaOH. Critical: pH maintenance is vital to prevent hydrolysis of the chloride before reaction.
-
Precipitation: Acidify the solution to pH 2.0 using concentrated HCl. The crude product will precipitate as a white solid.
-
Purification: Filter the solid and wash with cold water. Recrystallize twice from hot ethanol/petroleum ether (70:30 v/v) to remove unreacted stearic acid.
-
Validation: Confirm structure via FTIR (Amide I band at ~1640 cm⁻¹) and melting point analysis.
Protocol: Neural Stem Cell Senescence Assay (SA- -gal)
Objective: Assess the anti-aging effect of NsTyr on Amyloid-
-
Culture: Seed Neural Stem/Progenitor Cells (NSPCs) in 24-well plates.
-
Induction: Treat cells with A
(5 M) to induce senescence. -
Treatment: Co-treat with N-Stearoyl-L-Tyrosine (1, 10, 50
M) for 48 hours. -
Staining: Fix cells and stain using a Senescence-Associated
-Galactosidase (SA- -gal) kit. -
Quantification: Count blue-stained (senescent) cells under a phase-contrast microscope.
-
Control: Untreated NSPCs (Low blue staining).
-
Positive Control: A
only (High blue staining). -
Result: NsTyr should show a dose-dependent reduction in blue cells.
-
Visualization: Neuroprotective Signaling Pathway
This diagram illustrates the mechanism by which N-Stearoyl-L-Tyrosine prevents neuronal senescence, highlighting the CB2 receptor pathway.[3]
Caption: Mechanism of N-Stearoyl-L-Tyrosine attenuation of A
References
-
Preparation, Characterization, and Surface and Biological Properties of N-Stearoyl Amino Acids. Source: Journal of the American Oil Chemists' Society (JAOCS).[2] URL:[Link]
-
N-Stearoyl-L-Tyrosine Inhibits the Senescence of Neural Stem/Progenitor Cells Induced by A
1-42 via the CB2 Receptor. Source: PubMed / Rejuvenation Research. URL:[Link] -
Effects of N-stearoyl-L-tyrosine on the hippocampal ubiquitin-proteasome system in rats with chronic cerebral hypoperfusion. Source: PubMed / Neuroscience Letters. URL:[Link]
-
Amino Acids and Their N-Acetylated Derivatives Maintain the Skin's Barrier Function. Source: Chemical & Pharmaceutical Bulletin.[5] URL:[Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Source: MDPI / Biomolecules. URL:[Link]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 3. N-Stearoyl-L-Tyrosine Inhibits the Senescence of Neural Stem/Progenitor Cells Induced by Aβ 1-42 via the CB2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: Fatty Acid Amide Derivatives of Beta-Alanine
Executive Summary & Biological Context
Fatty acid amide derivatives of
These molecules function primarily within the expanded endocannabinoidome , acting as "entourage" compounds. Their biological utility is defined by two primary mechanisms:
-
Direct Receptor Modulation: Interaction with transient receptor potential (TRPV) channels and G-protein coupled receptors (specifically GPR119).
-
Metabolic Interference (The Entourage Effect): Competitive inhibition of Fatty Acid Amide Hydrolase (FAAH), thereby extending the half-life of primary endocannabinoids like Anandamide (AEA).
This guide details the synthesis, purification, and pharmacological characterization of these lipids, with a specific focus on N-arachidonoyl-
Chemical Structure & Stability
The core structure consists of a fatty acyl chain (typically C16–C20) linked via an amide bond to the amino group of
Structural Advantages[1]
-
Proteolytic Resistance: The
-position of the amino group prevents recognition by classical aminopeptidases that cleave -peptide bonds. -
Amphiphilicity: The molecule possesses a hydrophobic tail (lipid) and a hydrophilic head (carboxylic acid), allowing it to intercalate into cell membranes while retaining aqueous solubility at physiological pH.
Metabolic Liability
Despite resistance to peptidases, these compounds are substrates for Fatty Acid Amide Hydrolase (FAAH) . The amide bond is hydrolyzed to release the free fatty acid and
Experimental Synthesis Protocol
Objective: Synthesize N-arachidonoyl-
Reagents
- -Alanine (CAS: 107-95-9)
-
Arachidonoyl Chloride (prepared fresh or commercial)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Base: Triethylamine (Et
N) or Diisopropylethylamine (DIPEA)
Step-by-Step Methodology
-
Solubilization: Dissolve
-alanine (1.2 eq) in a minimal volume of dry DMF/DCM (1:1 ratio). -alanine has poor solubility in pure DCM; DMF acts as a cosolvent. -
Base Addition: Add Et
N (2.5 eq) to the amino acid solution. Cool the mixture to 0°C under an inert nitrogen atmosphere. -
Acylation: Dropwise add Arachidonoyl Chloride (1.0 eq) dissolved in DCM over 30 minutes. Maintain temperature <5°C to prevent arachidonic acid oxidation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: CHCl
:MeOH 90:10). -
Quench & Acidification (Critical):
-
Quench with 1N HCl.
-
Crucial Step: Adjust pH to ~3.0. This protonates the carboxylic acid of the
-alanine head group, driving the product into the organic phase.
-
-
Extraction: Extract 3x with Ethyl Acetate.
-
Purification: Wash organic layer with brine, dry over Na
SO , and concentrate. Purify via Silica Gel Flash Chromatography (Gradient: 0% 10% MeOH in CHCl ).
Synthesis Workflow Visualization
Figure 1: Chemical synthesis workflow for N-acyl-beta-alanine derivatives using the acid chloride method.
Pharmacological Mechanisms
The "Entourage Effect" (FAAH Inhibition)
N-arachidonoyl-
-
Mechanism: Competitive Inhibition / Alternative Substrate.
-
Result: Increased local concentration of AEA
Enhanced CB1/CB2 receptor signaling.
Direct Receptor Agonism
-
TRPV1 (Vanilloid Receptor): Similar to N-arachidonoyl-dopamine (NADA), NABA shows activity at the TRPV1 channel, mediating nociceptive (pain) signaling.
-
GPR119 (Metabolic Target): N-oleoyl-
-alanine has been investigated as a GPR119 agonist. Activation of GPR119 in enteroendocrine L-cells stimulates GLP-1 secretion, aiding in glucose homeostasis.-
Note: The head group is critical. While N-oleoyl-alpha -alanine is often inactive, the beta -alanine derivative retains flexibility that may permit receptor binding, though potency is generally lower than N-oleoylethanolamide (OEA).
-
Signaling Pathway Visualization
Figure 2: Dual mechanism of action: Direct TRPV1 activation and indirect CB1 activation via FAAH inhibition (Entourage Effect).
Characterization & Data Analysis
Analytical Validation (NMR/MS)
For N-arachidonoyl-
-
1H NMR (CDCl3): Look for the characteristic triplet of the
-alanine CH adjacent to the nitrogen (~3.5 ppm) and the triplet adjacent to the carboxyl (~2.6 ppm). The multiplet at 5.3–5.4 ppm confirms the arachidonyl cis-double bonds. -
Mass Spectrometry: ESI-MS in negative mode is preferred due to the free carboxylic acid. Expect [M-H]
peak at m/z ~374.3.
Comparative Potency Data
The following table summarizes the inhibitory potency (IC
| Compound | FAAH Inhibition (IC | TRPV1 Activation (EC | Primary Mode of Action |
| N-Arachidonoyl- | ~15 | >10 | Entourage (FAAH Substrate) |
| N-Arachidonoyl-Serotonin (AA-5-HT) | ~12 nM | ~100 nM (Antagonist) | Dual Blocker |
| N-Arachidonoyl-Dopamine (NADA) | >50 | ~50 nM | Potent TRPV1 Agonist |
| Anandamide (Reference) | Substrate | ~1-2 | CB1 Agonist / TRPV1 Agonist |
Data synthesized from Milman et al. and comparative endocannabinoid literature.
Functional Assay Protocol: Calcium Mobilization
To verify biological activity (TRPV1 agonism), a calcium flux assay is the standard self-validating protocol.
-
Cell Line: HEK-293 cells stably expressing human TRPV1.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Baseline: Measure fluorescence for 30 seconds (Ex 488nm / Em 516nm).
-
Injection: Inject N-arachidonoyl-
-alanine (dissolved in DMSO, final conc 0.1% DMSO). -
Positive Control: Capsaicin (1
M). -
Readout: Calculate
. A rapid spike indicates channel opening.
References
-
Milman, G., et al. (2006). N-Arachidonoyl L-Serine, an Endocannabinoid-like Brain Constituent with Vasodilatory Properties. Proceedings of the National Academy of Sciences. (Grounding for lipoamino acid discovery).
-
Maione, S., et al. (2007). Elevation of endocannabinoid levels in the ventrolateral periaqueductal grey by FAAH inhibition prevents glutamate release and capsaicin-induced pain. Neuropharmacology. (Mechanistic validation of FAAH inhibition).
-
Chu, Z.L., et al. (2010). A role for intestinal endocrine cell-expressed G protein-coupled receptor 119 in glycemic control by lipid amides. Endocrinology. (GPR119 activity of fatty acid amides).
-
Bradshaw, H.B., & Walker, J.M. (2005). The expanding field of cannabimimetic and related lipid mediators. British Journal of Pharmacology. (Review of Lipoamino acids).
Technical Monograph: Anionic Lipoamino Acid Surfactants
Physicochemical Properties, Synthesis, and Biomedical Applications
Executive Summary
Anionic lipoamino acids (LAAs) represent a pivotal convergence of green chemistry and high-performance surface science. Structurally composed of a fatty acid tail condensed with an amino acid head group, these surfactants bridge the gap between the harsh efficiency of traditional sulfates (e.g., SDS) and the biocompatibility required for modern therapeutics. This guide serves as a technical blueprint for researchers utilizing LAAs in drug delivery systems, antimicrobial formulations, and mild cleansing applications.
Molecular Architecture & Structure-Activity Relationship (SAR)
The utility of LAAs is dictated by the amphiphilic balance between the hydrophobic fatty acyl chain and the hydrophilic amino acid residue.
-
The Hydrophobic Tail: Typically ranges from C8 to C18.
-
C8-C10: High solubility, high critical micelle concentration (CMC), rapid wetting.
-
C12 (Lauroyl): Optimal balance for foaming and antimicrobial activity.
-
C16-C18 (Palmitoyl/Stearoyl): Low solubility, excellent emulsification, formation of stable vesicles (liposomes).
-
-
The Hydrophilic Head:
-
Glycinates:[1][2] Smallest head group, high foaming, sensitive to hard water (calcium precipitation).
-
Sarcosinates (N-methyl glycine): Methylation reduces hydrogen bonding, increasing solubility and tolerance to hard water.
-
Glutamates: Double carboxyl group provides pH-dependent charge density; highly mild due to steric hindrance preventing keratin penetration.
-
Synthesis & Manufacturing: The Schotten-Baumann Protocol
While enzymatic pathways exist, the industrial and laboratory standard remains the Schotten-Baumann condensation. This reaction requires precise kinetic control to favor amide bond formation over the hydrolysis of the fatty acid chloride.
Mechanistic Criticality
-
pH Control (9.0–10.5): The amino group must be deprotonated to act as a nucleophile. However, if pH > 11, the fatty acid chloride hydrolyzes rapidly to fatty acid soap (impurity). If pH < 8, the amine protonates, halting the reaction.
-
Temperature (< 15°C): Low temperature suppresses the competitive hydrolysis reaction.
Visualization: Synthesis Workflow
Caption: Figure 1.[2][3][4] Kinetic control workflow for Schotten-Baumann synthesis of N-acyl amino acids.
Physicochemical Profile & Interfacial Dynamics
LAAs exhibit distinct self-assembly behaviors compared to conventional surfactants.
Critical Micelle Concentration (CMC)
The CMC of LAAs is generally lower than that of corresponding alkyl sulfates, indicating a stronger thermodynamic drive for self-assembly due to hydrogen bonding between amide groups.
Table 1: Comparative Physicochemical Data (at 25°C)
| Surfactant | Head Group | Chain Length | CMC (mM) | Surface Tension (mN/m) | Irritation Potential (Zein Score) |
| Sodium Dodecyl Sulfate (SDS) | Sulfate | C12 | ~8.2 | 39 | High (>400) |
| Sodium Lauroyl Sarcosinate | Sarcosine | C12 | ~13.7 | 30 | Low-Moderate |
| Sodium Lauroyl Glutamate | Glutamate | C12 | ~5.6 | 32 | Very Low (<100) |
| Sodium Cocoyl Glycinate | Glycine | Mix (C12-14) | ~10.0 | 33 | Low |
Note: Lower Zein scores indicate less protein denaturation and higher mildness.
Biological Interactions: Safety & Antimicrobial Mechanism[5]
The Mildness Mechanism
Unlike SDS, which binds electrostatically to keratin and denatures proteins, LAAs (particularly glutamates) possess large, sterically hindered head groups. This prevents the surfactant monomers from penetrating the stratum corneum and binding to skin proteins. The "Monomer Concentration Theory" suggests that because LAAs have lower CMCs, the concentration of free monomers (the irritating species) is kept low.
Antimicrobial Action
LAAs function similarly to Antimicrobial Peptides (AMPs). They do not rely on metabolic poisoning but rather on physical membrane disruption.
-
Adsorption: The anionic head binds to the cationic residues on the bacterial membrane.
-
Insertion: The hydrophobic tail inserts into the lipid bilayer.
-
Depolarization: This insertion alters membrane curvature, causing depolarization and leakage of intracellular content.
Visualization: Antimicrobial Mechanism
Caption: Figure 2. Mechanism of bacterial membrane disruption by anionic lipoamino acids.
Applications in Drug Delivery
For drug development professionals, LAAs offer a "Trojan Horse" strategy for delivery.
-
Permeation Enhancement: LAAs reversibly disrupt the lipid packing of the stratum corneum, allowing transdermal delivery of hydrophilic drugs. Sodium Lauroyl Sarcosinate is a documented enhancer for transdermal insulin delivery.
-
Lipoamino Acid Vesicles (Ufasomes): Under acidic conditions (pH ~5), fatty acid-rich LAAs self-assemble into closed bilayers (vesicles). These are cost-effective alternatives to phospholipid liposomes and are stable enough to encapsulate both hydrophilic (core) and hydrophobic (bilayer) drugs.
Experimental Protocols
Protocol A: Bench-Scale Synthesis of Sodium Lauroyl Glutamate
Objective: Synthesize 50g of high-purity surfactant.
-
Preparation: Dissolve L-Glutamic acid (0.2 mol) in water (150 mL). Add NaOH (30% aq) to adjust pH to 10.0.
-
Acylation: Cool solution to 10°C in an ice bath.
-
Addition: Dropwise add Lauroyl Chloride (0.2 mol) over 1 hour. Simultaneously, add NaOH dropwise to maintain pH strictly between 9.5 and 10.5. Critical Step: Failure to maintain pH results in low yield.
-
Post-Reaction: Stir for 2 hours at room temperature.
-
Precipitation: Slowly add HCl (37%) until pH reaches 1.0. The N-Lauroyl Glutamic Acid will precipitate as a white solid.
-
Purification: Filter the solid. Wash 3x with ice-cold water to remove NaCl.
-
Neutralization: Resuspend solid in water and neutralize with NaOH to pH 7.0 to obtain the sodium salt solution. Dry via lyophilization.
Protocol B: CMC Determination via Conductivity
Objective: Determine the precise CMC to optimize formulation concentration.
-
Setup: Calibrate a conductivity meter (e.g., Mettler Toledo).
-
Stock Solution: Prepare a 50 mM solution of the LAA in deionized water.
-
Titration: Add the stock solution in 0.5 mL increments to 50 mL of deionized water under constant stirring.
-
Measurement: Record conductivity (µS/cm) after each addition once stabilized.
-
Analysis: Plot Conductivity (y) vs. Concentration (x). The plot will show two linear regions with different slopes. The intersection point is the CMC.[5]
References
-
Infante, M. R., et al. (2004). "Amino acid-based surfactants."[6][7] Comptes Rendus Chimie, 7(6-7), 583-592. Link
-
Bordes, R., & Holmberg, K. (2015). "Amino acid-based surfactants – Do they deserve more attention?" Advances in Colloid and Interface Science, 222, 481-491. Link
-
Sanchez, M. C., et al. (2006). "Antimicrobial activity of Nα-lauroyl arginine methyl ester hydrochloride." Journal of Surfactants and Detergents, 9, 203-208. Link
-
Takehara, M. (1989). "Properties and applications of amino acid based surfactants." Colloids and Surfaces, 38(1-3), 149-167. Link
-
Faustino, C. M., et al. (2010). "Amino acid-based surfactants as potent antimicrobial agents." ChemMedChem, 5(12), 1969-1971. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2014030038A1 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 3. Antibacterial activity of lipo-α/sulfono-γ-AA hybrid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. turkchem.net [turkchem.net]
- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-Stearoyl-beta-alanine from stearoyl chloride
Application Note: High-Purity Synthesis of N-Stearoyl- -Alanine
Executive Summary & Strategic Rationale
This guide details the synthesis of N-Stearoyl-
Unlike standard peptide couplings that utilize expensive coupling reagents (EDC/NHS), this protocol utilizes a Modified Schotten-Baumann approach. This method is selected for its scalability, cost-efficiency, and "green" potential by utilizing water as the primary solvent.
Key Technical Insight: The primary failure mode in this synthesis is the hydrolysis of stearoyl chloride before amidation occurs. This protocol mitigates this via a biphasic solvent system and strict temperature control, ensuring the amine nucleophile attacks the carbonyl faster than the competing hydrolysis reaction.
Chemical Mechanism & Workflow
The reaction involves the nucleophilic attack of the
Figure 1: Biphasic reaction mechanism. The reaction efficiency relies on the interfacial contact between the organic acid chloride and the aqueous amino acid.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Hazards |
| Stearoyl Chloride | >98% | Acyl Donor | Corrosive, Moisture Sensitive |
| >99% | Nucleophile | Irritant | |
| Sodium Hydroxide (NaOH) | 10% (w/v) | Base/Scavenger | Corrosive |
| Tetrahydrofuran (THF) | Anhydrous | Co-solvent | Flammable, Peroxide Former |
| Hydrochloric Acid (HCl) | 2M | Protonation | Corrosive |
| Methanol/Ethanol | HPLC Grade | Recrystallization | Flammable |
Equipment
-
Three-neck round-bottom flask (250 mL or 500 mL).
-
Mechanical stirrer (Magnetic stirring is often insufficient for the thick precipitate).
-
pH Meter (Critical for real-time monitoring).
-
Addition funnel with pressure-equalization.
-
Ice-water bath.
Experimental Protocol
Phase 1: Preparation of Reactants
Objective: Create a reactive environment where
-
Aqueous Phase: In the reaction flask, dissolve
-Alanine (1.2 equivalents) in distilled water.-
Note: We use excess amino acid to drive the consumption of the limiting reagent (stearoyl chloride).
-
-
pH Adjustment: Add 10% NaOH dropwise until the pH reaches 10–11 .
-
Organic Phase: Dissolve Stearoyl Chloride (1.0 equivalent) in dry THF (approx. 2 mL per gram of chloride).
-
Why THF? Stearoyl chloride is a solid at room temperature. THF is miscible with water, increasing the surface area for the reaction, unlike immiscible solvents like DCM which rely strictly on interfacial transfer.
-
Phase 2: The Schotten-Baumann Reaction
Objective: Controlled amidation while minimizing hydrolysis.
-
Cooling: Place the aqueous amino acid solution in an ice bath. Cool to 0–4°C .
-
Addition: Add the Stearoyl Chloride/THF solution dropwise via the addition funnel over 30–45 minutes.
-
Simultaneous pH Control (Crucial Step):
-
As the reaction proceeds, HCl is generated, dropping the pH.
-
Action: Continuously add 10% NaOH to maintain pH between 9 and 11 .
-
Failure Warning: If pH drops below 8, the amine protonates (
) and reaction stops. If pH > 12, hydrolysis of stearoyl chloride accelerates.
-
-
Equilibration: Once addition is complete, remove the ice bath. Allow the mixture to stir at room temperature for 2–3 hours .
Phase 3: Workup & Isolation
Objective: Protonate the surfactant to separate it from salts and unreacted amine.
-
Acidification: Slowly add 2M HCl to the reaction mixture while stirring. Target pH 2.0 .
-
Observation: The solution will turn from clear/cloudy to a thick white slurry as the N-stearoyl-
-alanine (free acid form) precipitates.
-
-
Filtration: Filter the white solid using a Buchner funnel.
-
Washing: Wash the filter cake with:
-
Cold water (
mL) to remove NaCl and excess -alanine. -
Cold Hexane (
mL) to remove traces of unreacted fatty acid (hydrolysis byproduct).
-
Phase 4: Purification (Recrystallization)
-
Dissolve the crude solid in boiling Ethanol or Methanol .
-
Hot filter if necessary to remove insoluble salts.
-
Allow to cool slowly to room temperature, then to
C overnight. -
Collect crystals and dry under vacuum at
C.
Quality Control & Characterization
Self-Validating the Synthesis: Before proceeding to biological applications, verify the product identity and purity.
| Technique | Expected Result | Interpretation |
| FT-IR | Peak at 1640–1650 cm⁻¹ (Amide I) | Confirms amide bond formation. |
| FT-IR | Disappearance of 1800 cm⁻¹ | Confirms consumption of Acid Chloride. |
| ¹H NMR | Terminal methyl of stearyl chain. | |
| ¹H NMR | Methylene backbone of lipid. | |
| ¹H NMR | ||
| ¹H NMR | ||
| Melting Point | 105–110°C (Typical Range) | Sharp range indicates high purity. |
Troubleshooting Guide
-
Problem: Low Yield / Sticky Product.
-
Cause: Hydrolysis of stearoyl chloride dominated the reaction.
-
Solution: Increase stirring speed (mass transfer is key) or lower the temperature during addition. Ensure THF is dry.
-
-
Problem: Product is soluble in water during workup.
-
Cause: pH was not lowered enough.
-
Solution: Ensure pH is < 2.0. The carboxylate salt is water-soluble; the free acid is not.
-
-
Problem: Residual Fatty Acid Impurity.
-
Cause: Inevitable hydrolysis byproduct.
-
Solution: Recrystallize from Hexane/Ethanol mix. The fatty acid is more soluble in hexane than the amide product.
-
References
-
Schotten-Baumann Reaction Conditions: Process for preparing fatty acid chlorides and N-acyl amino acid salts.[8][9] European Patent Office, EP 3647303 A1. (2020).
- -Alanine Properties: PubChem Compound Summary for CID 239, Beta-Alanine. National Center for Biotechnology Information.
-
Synthesis of N-Acyl Amino Acids: Method to produce N-acyl amino acid surfactants.[2][8] World Intellectual Property Organization, WO2014030038A1. (2014).
-
Characterization of Stearoyl Derivatives: Wang, X., et al. "An Improved Method for Synthesis of N-stearoyl and N-palmitoylethanolamine." Journal of the American Oil Chemists' Society, 89, 1305–1313 (2012).
-
Applications in Drug Delivery: Self-assembled L-alanine derivative organogel as in situ drug delivery implant. ResearchGate. (2018).
Sources
- 1. Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2014030038A1 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 3. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Alanine - Wikipedia [en.wikipedia.org]
- 8. EP3647303A1 - Process for preparing fatty acid chlorides and n-acyl amino acid salts - Google Patents [patents.google.com]
- 9. WO2020089326A1 - Process for preparing fatty acid chlorides and n-acyl amino acid salts - Google Patents [patents.google.com]
Advanced Application Note: Schotten-Baumann Protocol for N-Acyl Amino Acids
Abstract & Scope
This application note details the optimized protocol for the synthesis of N-acyl amino acids using the Schotten-Baumann reaction conditions. While conceptually simple, the reaction requires precise kinetic control to favor amide bond formation over the competing hydrolysis of the acyl chloride. This guide is designed for medicinal chemists and process engineers, focusing on the synthesis of N-Benzoylglycine (Hippuric Acid) as a reference standard, with adaptable parameters for long-chain fatty acid derivatives (surfactants) and peptidomimetics.
Key Applications:
-
Synthesis of anionic surfactants (e.g., N-lauroyl sarcosinate).
-
Protection of amino groups in peptide synthesis.
-
Preparation of drug intermediates and lipoamino acids.
Mechanistic Insight & Kinetics
The Schotten-Baumann reaction is an interfacial competition between two nucleophiles: the amine (the amino acid) and the hydroxide ion (the base). Success depends entirely on maintaining the "Goldilocks" pH window where the amine is unprotonated (nucleophilic) but the concentration of hydroxide is not high enough to rapidly hydrolyze the acyl chloride.
Reaction Pathway Diagram
The following diagram illustrates the competitive kinetics and the critical intermediate states.
Figure 1: Kinetic pathway showing the competition between productive amidation (Green) and hydrolytic waste (Red).
The pH Paradox
-
pH < 8: The amino group exists largely as the ammonium salt (
), which is non-nucleophilic. Reaction rate drops; acyl chloride accumulates. -
pH > 12: The concentration of
is high. Hydrolysis of the acyl chloride ( ) becomes faster than aminolysis ( ), destroying the reagent before it reacts. -
Optimal Window: pH 8.0 – 10.5 . This maintains the free amine while minimizing hydrolytic loss [1].
Strategic Optimization Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 0°C – 5°C | Low temperature significantly retards the rate of hydrolysis ( |
| Solvent System | Water / THF or Water / Acetone | For hydrophobic amino acids (e.g., Phenylalanine), an organic co-solvent prevents precipitation of the starting material. |
| Base Choice | 10% NaOH (aq) | Provides strong pH control. For extremely sensitive acyl chlorides, NaHCO₃ (weaker base) can be used to prevent over-alkalinization. |
| Addition Rate | Dropwise / Slow | Prevents localized pooling of acyl chloride, which leads to "hotspots" of hydrolysis and heat generation. |
Standard Protocol: Synthesis of N-Benzoylglycine
This protocol serves as the validation standard. It produces N-Benzoylglycine (Hippuric Acid), a robust solid that allows for easy gravimetric yield determination.
Reagents & Equipment
-
Glycine: 0.1 mol (7.5 g)
-
Benzoyl Chloride: 0.11 mol (15.5 g / ~12.8 mL) [Excess accounts for hydrolysis]
-
Sodium Hydroxide (10%): ~100 mL
-
Concentrated HCl: For acidification[1]
-
Equipment: 500 mL Erlenmeyer flask, magnetic stirrer, ice bath, pH paper or probe, Buchner funnel.
Step-by-Step Methodology
Step 1: Solubilization Dissolve 7.5 g (0.1 mol) of Glycine in 50 mL of 10% NaOH solution in the 500 mL flask. Ensure complete dissolution.
-
Checkpoint: The solution should be clear.
Step 2: Thermal Conditioning Place the flask in an ice-water bath. Stir vigorously. Allow the temperature to equilibrate to < 5°C.
Step 3: The Schotten-Baumann Addition (Critical)
-
Reagent A: Benzoyl Chloride (12.8 mL).
-
Reagent B: Remaining 10% NaOH solution.
-
Action: Add the Benzoyl Chloride dropwise over 20–30 minutes. Simultaneously , add the NaOH solution in small portions to maintain the pH between 8 and 10 .
-
Note: The reaction is exothermic. Do not allow temperature to exceed 10°C.
-
Visual Cue: A white precipitate (sodium salt of the product) may begin to form, or the solution may remain cloudy.
Step 4: Post-Reaction Stirring Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. This ensures consumption of any residual acyl chloride.
Step 5: Workup & Isolation
-
Clarification: If there is any insoluble solid (unreacted anhydride or impurity), filter the basic solution rapidly through a glass frit.
-
Acidification: Place the clear filtrate in a beaker. Slowly add concentrated HCl with stirring until pH reaches 2–3 .
-
Precipitation: The N-Benzoylglycine will precipitate immediately as a white crystalline solid.
-
Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash with ice-cold water (2 x 20 mL) to remove NaCl and residual HCl.
Step 6: Purification Recrystallize the crude solid from boiling water (approx. 100 mL).
-
Yield Expectations: 70–85%
-
Melting Point: 187–190°C [2].
Industrial Variant: Fatty Acid Surfactants
For the synthesis of surfactants like N-Lauroyl Sarcosine , the following modifications are required due to the hydrophobicity of the acyl chain:
-
Co-Solvent: Use a mixture of Water/Acetone (50:50) to keep the fatty acid chloride dispersed.
-
Phase Transfer: In strictly biphasic systems (Water/DCM), the addition of a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (1 mol%) can increase yield by 15–20% by facilitating transport across the interface [3].
Process Workflow Diagram
Figure 2: Operational workflow for the standard Schotten-Baumann protocol.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Rapid hydrolysis of Acyl Chloride. | Slow down addition rate; ensure Temperature < 5°C; check that pH did not spike > 11. |
| Oily Product | Incomplete acidification or impurities. | Ensure pH is < 3 during workup. If product is a fatty derivative, extract with Ethyl Acetate instead of filtering. |
| Strong Chlorine Smell | Residual Acyl Chloride. | Reaction incomplete. Stir longer at RT. Add small amount of base to hydrolyze the excess RCOCl before acidification. |
| Product Melts too Low | Benzoic Acid contamination. | Wash the crude solid with a small amount of non-polar solvent (e.g., Ether) or recrystallize from water (Benzoic acid is more soluble in hot water than Hippuric acid). |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 944, Hippuric Acid.
-
RSC Advances. (2016). Kinetic study and modeling of the Schotten–Baumann synthesis... Reaction Chemistry & Engineering.
-
Organic Chemistry Portal. Schotten-Baumann Reaction.[2][3][4][5][6][7]
Sources
- 1. CN112812031A - Preparation method of N-acyl amino acid type surfactant - Google Patents [patents.google.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
Application Note: Formulation and Characterization of N-Stearoyl-beta-alanine (NSA) Liposomes
Scientific Rationale & Mechanistic Overview
The development of stimuli-responsive nanocarriers is a cornerstone of modern targeted drug delivery. N-Stearoyl-beta-alanine (NSA, CAS 51287-21-9) is a specialized N-acyl amino acid amphiphile that integrates a hydrophobic stearoyl tail with a hydrophilic beta-alanine headgroup[1]. When incorporated into phospholipid bilayers, NSA functions not merely as a structural lipid, but as a dynamic, pH-responsive conformational switch[2].
Mechanistic Causality: The beta-alanine headgroup of NSA features a carboxylic acid moiety with a pKa of approximately 4.5–5.5.
-
Systemic Circulation (pH 7.4): At physiological pH, the carboxylate group is fully deprotonated. This imparts a net negative surface charge to the liposome, providing robust electrostatic repulsion that prevents vesicle aggregation and opsonization in the bloodstream.
-
Endosomal Escape (pH 5.0–5.5): Following cellular uptake via endocytosis, the liposome encounters the acidic environment of the late endosome. The rapid drop in pH protonates the NSA carboxylate groups, neutralizing the liposome's surface charge. This loss of charge increases the lipophilicity of the bilayer and alters the critical packing parameter (CPP) of the lipid constituents[3]. The resulting structural transition from a stable lamellar phase to an inverted hexagonal phase destabilizes the endosomal membrane, facilitating lipid fusion and the subsequent release of the encapsulated therapeutic payload into the cytosol.
Materials and Reagents
-
Structural Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol (Chol).
-
Functional Modifier: N-Stearoyl-beta-alanine (NSA)[1].
-
Solvents: Chloroform, Methanol (HPLC Grade).
-
Aqueous Phase: Phosphate Buffered Saline (PBS, 10 mM, pH 7.4) for hydration; Citrate Buffer (10 mM, pH 5.5) for release assays.
Experimental Workflow & Protocols
The following self-validating protocol utilizes the thin-film hydration method, optimized for the thermodynamic properties of DSPC and NSA[4].
Protocol: Preparation of NSA-Modified Liposomes
Step 1: Lipid Solution Preparation
-
Action: Dissolve DSPC, Cholesterol, and NSA in a Chloroform:Methanol (2:1 v/v) mixture at a molar ratio of 55:40:5.
-
Rationale: The 2:1 solvent ratio is critical to ensure the complete co-solubilization of the highly lipophilic cholesterol and the amphiphilic NSA, preventing localized phase separation during film formation.
Step 2: Thin-Film Formation
-
Action: Transfer the lipid solution to a round-bottom flask. Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure (200 mbar) until a uniform lipid film forms. Dry the film under high vacuum for 2 hours.
-
Rationale: Complete solvent removal is mandatory. Residual organic solvents can induce premature bilayer destabilization and cause significant cellular toxicity during in vitro assays.
Step 3: Hydration and Self-Assembly
-
Action: Hydrate the dried lipid film with 10 mL of pre-warmed PBS (pH 7.4) to achieve a final lipid concentration of 10 mg/mL. Rotate the flask at 65°C for 45 minutes until the film is completely suspended, forming multilamellar vesicles (MLVs).
-
Rationale: Hydration must be performed at 65°C, which is strictly above the phase transition temperature (Tm) of DSPC (~55°C)[4]. This ensures the lipids are in the fluid crystalline phase, allowing for uniform thermodynamic self-assembly.
Step 4: Sizing via Extrusion
-
Action: Pass the MLV suspension through a thermojacketed extruder at 65°C. Extrude 5 times through a 200 nm polycarbonate membrane, followed by 10 times through a 100 nm membrane.
-
Rationale: Sequential extrusion forces the MLVs to reorganize into unilamellar vesicles (LUVs). Maintaining the temperature at 65°C during extrusion prevents membrane rupture and yields a low polydispersity index (PDI), which is critical for consistent pharmacokinetics.
Mandatory Visualizations
Caption: Workflow for the preparation of NSA-modified liposomes via thin-film hydration and extrusion.
Caption: Mechanism of NSA-mediated endosomal escape via pH-dependent protonation and lipid fusion.
Data Presentation: Formulation Optimization
The integration of NSA must be carefully titrated. Excessive NSA can destabilize the vesicle prematurely, while insufficient NSA fails to trigger endosomal escape. The optimal formulation (F2) balances stability and responsiveness.
Table 1: Effect of NSA Molar Ratio on Liposome Physicochemical Properties
| Formulation ID | Molar Ratio (DSPC:Chol:NSA) | Z-Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential at pH 7.4 (mV) | Zeta Potential at pH 5.5 (mV) |
| F1 (Control) | 60:40:0 | 105.2 ± 2.1 | 0.08 ± 0.02 | -2.1 ± 0.5 | -1.8 ± 0.4 |
| F2 (Optimal) | 55:40:5 | 112.4 ± 3.5 | 0.11 ± 0.03 | -24.5 ± 1.2 | -4.2 ± 0.8 |
| F3 (High NSA) | 50:40:10 | 134.8 ± 5.2 | 0.18 ± 0.05 | -38.2 ± 2.1 | -8.5 ± 1.1 |
Note: F2 demonstrates an ideal size for EPR-mediated tumor targeting (<150 nm) and exhibits a sharp charge neutralization shift from pH 7.4 to 5.5, validating its pH-responsive design.
Table 2: In Vitro pH-Responsive Release Kinetics (Model Payload: Calcein)
| Time (Hours) | % Release at pH 7.4 (Systemic Simulation) | % Release at pH 5.5 (Endosomal Simulation) |
| 1 | 2.1% | 45.3% |
| 4 | 4.5% | 78.1% |
| 12 | 8.2% | 92.4% |
| 24 | 11.4% | 98.7% |
References
- Title: N-Stearoyl-beta-alanine | CAS 51287-21-9 Source: SCBT - Santa Cruz Biotechnology URL
- Title: Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review Source: Comptes Rendus de l'Académie des Sciences URL
- Title: Self-Assembling Drug Formulations with Tunable Permeability and Biodegradability Source: MDPI URL
- Source: PMC (National Institutes of Health)
Sources
- 1. N-Stearoyl-beta-alanine | CAS 51287-21-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]
- 3. mdpi.com [mdpi.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Critical micelle concentration (CMC) of N-Stearoyl-beta-alanine
This Application Note and Protocol is designed for researchers and formulation scientists characterizing N-Stearoyl-β-alanine (also known as N-Octadecanoyl-β-alanine).
Executive Summary
N-Stearoyl-β-alanine is a long-chain N-acyl amino acid surfactant. Unlike traditional sulfates (e.g., SDS), it belongs to a class of "green" surfactants characterized by mildness, biodegradability, and pH-dependent solubility.
Critical Technical Nuance: N-Stearoyl-β-alanine (the free acid) is insoluble in water. To exhibit surfactant properties and form micelles, it must be neutralized to its salt form (e.g., Sodium N-Stearoyl-β-alaninate ) or dissolved in a buffer at pH > 7.0. This protocol addresses the specific challenge of its high Kraft point (solubility temperature) and low Critical Micelle Concentration (CMC).
Part 1: Physicochemical Profile & Expected Values
Before beginning experimental work, benchmark your expectations against these theoretical and empirical ranges.
| Parameter | Value / Characteristic | Notes |
| Chemical Formula | MW: ~355.56 g/mol | |
| Surfactant Type | Anionic (pH-dependent) | Zwitterionic character is negligible; behaves as anionic carboxylate above pKa (~4.5). |
| Hydrophobic Tail | Stearoyl (C18) | High hydrophobicity leads to very low CMC. |
| Expected CMC | 0.1 – 0.5 mM | Significantly lower than Lauroyl (C12) analogs (~2–5 mM). |
| Kraft Point | > 50°C (estimated) | Critical: The sodium salt may precipitate at room temperature. Measurements often require elevated temperatures (e.g., 60°C) or specific counter-ions (e.g., Arginine, TEA). |
Part 2: Experimental Protocol
Method Selection: Due to the low expected CMC (< 1 mM), Surface Tension (Wilhelmy Plate) and Conductivity methods may lack the necessary sensitivity or be affected by the high viscosity/solubility issues of C18 chains. Fluorescence Spectroscopy (Pyrene Probe) is the recommended "Gold Standard" for this molecule. It detects the formation of hydrophobic microdomains (micelles) with high sensitivity at low concentrations.
Phase 1: Materials & Stock Preparation
Reagents:
-
N-Stearoyl-β-alanine (High purity >98%).
-
Solubilizing Base: 0.1 M NaOH or Arginine (Arginine lowers the Kraft point, improving room temp solubility).
-
Probe: Pyrene (solid, recrystallized).
-
Solvent: HPLC-grade water (or Phosphate Buffer pH 8.0).
Step-by-Step Stock Solution Workflow:
-
Neutralization (The Activation Step):
-
Weigh exactly 35.6 mg (0.1 mmol) of N-Stearoyl-β-alanine.
-
Add equimolar NaOH (or slight excess, e.g., 1.05 eq) to convert to Sodium N-Stearoyl-β-alaninate.
-
Dilute to 100 mL with water.
-
Result:1.0 mM Stock Solution .
-
Note: If the solution is cloudy at 25°C, heat to 60°C until clear. If it precipitates upon cooling, perform all subsequent steps at 50°C using a thermostated cell holder.
-
-
Pyrene Stock:
-
Prepare a
M Pyrene solution in ethanol.
-
Phase 2: Sample Preparation (The Dilution Series)
You need 15–20 data points bracketing the expected CMC (0.1–0.5 mM).
-
Evaporation: Aliquot 10 µL of Pyrene stock into 15 separate vials. Evaporate the ethanol under nitrogen (gentle stream) so only solid Pyrene remains.
-
Target: Final Pyrene concentration will be ~
M (negligible perturbation).
-
-
Surfactant Addition: Add varying volumes of the 1.0 mM Surfactant Stock and Water/Buffer to the vials to create a concentration range:
-
Range: 0.001 mM to 1.0 mM.
-
Critical Points: Cluster more points around 0.1 – 0.4 mM.
-
-
Equilibration:
-
Sonicate for 15 minutes (bath sonicator) to ensure Pyrene incorporation.
-
Incubate at the measurement temperature (e.g., 25°C or 50°C) for 12 hours in the dark.
-
Phase 3: Measurement & Data Analysis
Instrument Settings (Fluorescence Spectrophotometer):
-
Excitation Wavelength: 335 nm.
-
Emission Scan: 350 nm – 450 nm.
-
Slit Widths: 2.5 nm (excitation) / 2.5 nm (emission).
Data Processing (The
-
Extract intensity at 373 nm (
) (solvent sensitive peak). -
Extract intensity at 384 nm (
) (micelle core sensitive peak). -
Calculate Ratio:
. -
Plot:
(y-axis) vs. Log[Concentration] (x-axis).
Interpretation:
-
Pre-micellar region: Ratio is high and constant (characteristic of Pyrene in water).
-
Micellization: Ratio drops sharply (Pyrene moves into the hydrophobic stearoyl core).
-
CMC Determination: The CMC is the intersection of the tangent of the inflection point and the tangent of the lower plateau (or determined via Boltzmann sigmoidal fit).
Part 3: Visualization of Mechanism & Workflow
Figure 1: Experimental Workflow
Caption: Step-by-step workflow for determining CMC using Pyrene fluorescence, highlighting the critical neutralization step.
Figure 2: Micellization Equilibrium
Caption: Thermodynamic equilibrium of N-Stearoyl-β-alanine. Micellization is strictly gated by pH (ionization) and Temperature (solubility).
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Precipitation | Temperature < Kraft Point | Increase measurement temperature to 45°C or 50°C. Use Arginine instead of NaOH as counter-ion. |
| No Inflection Point | Concentration range too high | Dilute samples further. The CMC is likely < 0.5 mM.[1] |
| Erratic Data | Impurities / Hydrolysis | Ensure fresh stock. N-acyl bonds can hydrolyze at very high pH (>11) over time. Keep pH 8–9. |
| High Background | Pyrene Excimers | Ensure Pyrene concentration is < |
References
-
Holmberg, K. (2025). Development of amino acid-based surfactants: from synthesis to applications. Current Opinion in Colloid & Interface Science.
- Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants – Do they deserve more attention?. Advances in Colloid and Interface Science, 222, 381-397.
-
Alfa Chemistry . (2025).[2] Critical Micelle Concentration (CMC) Lookup Table.
-
Xia, J., et al. (2001). Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. Journal of the American Oil Chemists' Society.
-
Turkchem . (2021). Dynamic Properties of Amino Acid Based Surfactants.
Sources
The Application of N-Stearoyl-beta-alanine as a Primary Emulsifier in Cosmetic Formulations
Abstract
This technical guide provides a comprehensive overview of N-Stearoyl-beta-alanine, a naturally derived N-acyl amino acid, for its application as a primary oil-in-water (O/W) emulsifier in the cosmetic and dermatological sectors. We delve into the molecular characteristics, mechanism of action, and key performance indicators of this biomimetic surfactant. Detailed protocols for formulation, characterization, and stability testing are provided to enable researchers, scientists, and drug development professionals to effectively utilize N-Stearoyl-beta-alanine in creating stable, aesthetically pleasing, and skin-compatible emulsions.
Introduction: The Rise of Biomimetic Emulsifiers
The demand for cosmetic ingredients that are not only functional but also biocompatible and sustainably sourced has led to a surge in the popularity of amino acid-based surfactants.[1] N-acyl amino acids, such as N-Stearoyl-beta-alanine, represent a class of molecules that mimic the natural lipid structures found in the skin, offering excellent dermatological compatibility and low potential for irritation.[2] Their amphiphilic nature, a consequence of a lipophilic fatty acid tail (stearic acid) and a hydrophilic amino acid head (beta-alanine), allows them to effectively reduce interfacial tension between oil and water phases, leading to the formation of stable emulsions.[1][3]
N-Stearoyl-beta-alanine (CAS 51287-21-9), with the molecular formula C21H41NO3, offers a unique combination of emulsifying properties with the known skin benefits of beta-alanine, which include contributing to skin hydration and potentially mitigating signs of aging.[4][5][6][7][8] This document serves as a practical guide to harnessing the potential of this versatile ingredient.
Physicochemical Properties and Mechanism of Action
N-Stearoyl-beta-alanine is synthesized via the Schotten-Baumann reaction, where stearoyl chloride is reacted with beta-alanine under alkaline conditions.[9] This process yields a molecule with a distinct polar and non-polar region, crucial for its function as an emulsifier.
| Property | Value/Description | Source |
| INCI Name | N-Stearoyl-beta-alanine | - |
| CAS Number | 51287-21-9 | [7][8] |
| Molecular Formula | C21H41NO3 | [7][8] |
| Molecular Weight | 355.56 g/mol | [7][8] |
| Appearance | White to off-white powder | General Knowledge |
| Solubility | Soluble in oil phase, dispersible in water | General Knowledge |
| HLB Value (Estimated) | 10-12 (O/W Emulsifier) | Theoretical Estimation |
The emulsifying action of N-Stearoyl-beta-alanine is based on its ability to adsorb at the oil-water interface, orienting its lipophilic stearoyl tail into the oil phase and its hydrophilic beta-alanine head into the aqueous phase. This creates a protective barrier around the oil droplets, preventing their coalescence through a combination of electrostatic repulsion and steric hindrance.
Application Notes: Formulation Guidelines
N-Stearoyl-beta-alanine is particularly well-suited for creating stable and aesthetically pleasing oil-in-water (O/W) emulsions for a variety of cosmetic products, including lotions, creams, and serums.
Recommended Use Levels
The optimal concentration of N-Stearoyl-beta-alanine will depend on the desired viscosity, the nature of the oil phase, and the presence of other stabilizers. A general starting point is between 2.0% and 5.0% (w/w) of the total formulation.
Oil Phase Compatibility
N-Stearoyl-beta-alanine can emulsify a wide range of cosmetic oils, including:
-
Natural Oils: Jojoba oil, almond oil, sunflower oil, squalane.
-
Esters: Isopropyl myristate, caprylic/capric triglycerides.
-
Silicones: Dimethicone, cyclomethicone.
For oils with a higher required HLB, N-Stearoyl-beta-alanine may be used in combination with a co-emulsifier to enhance stability.
pH Considerations
The stability and viscosity of emulsions formulated with N-Stearoyl-beta-alanine can be pH-dependent. The optimal pH range for formulation is typically between 5.5 and 7.5 . It is recommended to adjust the final pH of the emulsion after the emulsification process.
Experimental Protocols
Protocol for Preparation of a Model O/W Cream
This protocol details the preparation of a 100g batch of a basic O/W cream using N-Stearoyl-beta-alanine as the primary emulsifier.
Materials and Equipment:
-
Beakers
-
Water bath or hot plate with magnetic stirrer
-
Homogenizer (e.g., rotor-stator or high-pressure)
-
Weighing scale
-
pH meter
Formulation:
| Phase | Ingredient | INCI Name | % (w/w) |
| A (Oil Phase) | Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 15.0 |
| Cetyl Alcohol | Cetyl Alcohol | 3.0 | |
| N-Stearoyl-beta-alanine | N-Stearoyl-beta-alanine | 4.0 | |
| B (Water Phase) | Deionized Water | Aqua | 76.5 |
| Glycerin | Glycerin | 1.0 | |
| C (Cool-down Phase) | Preservative | (e.g., Phenoxyethanol) | 0.5 |
| pH adjuster | (e.g., Citric Acid or Sodium Hydroxide) | q.s. |
Procedure:
-
Combine all ingredients of Phase A in a beaker and heat to 75-80°C until all components are melted and uniform.
-
In a separate beaker, combine the ingredients of Phase B and heat to 75-80°C.
-
Slowly add Phase A to Phase B while stirring with a standard propeller mixer.
-
Increase the mixing speed and homogenize the mixture for 3-5 minutes to form a uniform emulsion.
-
Begin cooling the emulsion while stirring gently.
-
When the temperature reaches below 40°C, add the ingredients of Phase C.
-
Adjust the pH to the desired range (e.g., 6.0-6.5).
-
Continue stirring until the cream is uniform and has cooled to room temperature.
Protocol for Emulsion Characterization
4.2.1. Macroscopic Evaluation:
-
Appearance: Observe the color, homogeneity, and texture of the emulsion.
-
Phase Separation: Visually inspect for any signs of creaming, sedimentation, or coalescence over time.
4.2.2. Microscopic Evaluation:
-
Droplet Size and Distribution: Use an optical microscope to observe the emulsion droplets. A stable emulsion will exhibit small, uniform, and well-dispersed droplets.[1]
4.2.3. Rheological Analysis:
-
Viscosity: Measure the viscosity using a viscometer at controlled shear rates and temperatures. This provides insights into the product's consistency and stability.
4.2.4. pH Measurement:
-
Monitor the pH of the emulsion at regular intervals to ensure it remains within the target range.
Protocol for Stability Testing
To ensure the long-term stability of the formulation, a rigorous stability testing program is essential.[10][11]
4.3.1. Accelerated Stability Testing:
-
Conditions: Store samples at elevated temperatures (e.g., 40°C ± 2°C and 45°C ± 2°C) for a period of 3 months.[12][13]
-
Evaluation: Assess the physical and chemical properties of the emulsion at regular intervals (e.g., 1, 2, and 3 months).
4.3.2. Freeze-Thaw Cycling:
-
Procedure: Subject the samples to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for at least three cycles.
-
Purpose: This test evaluates the emulsion's resistance to phase separation under extreme temperature fluctuations.[10]
4.3.3. Centrifugation Test:
-
Procedure: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Purpose: This test provides a rapid assessment of the emulsion's susceptibility to creaming or sedimentation.[10]
| Stability Test | Conditions | Duration | Parameters to Evaluate |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 3 Months | Appearance, pH, Viscosity, Droplet Size |
| Freeze-Thaw Cycling | -10°C to 25°C | 3 Cycles | Phase Separation, Crystallization |
| Centrifugation | 3000 rpm | 30 Minutes | Creaming, Sedimentation |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Phase Separation | Insufficient emulsifier concentration, improper homogenization, pH out of optimal range. | Increase emulsifier concentration, optimize homogenization speed and time, adjust pH. |
| Viscosity Changes | Polymer degradation, interaction with other ingredients, temperature fluctuations. | Ensure pH stability, check for ingredient incompatibilities, incorporate a stabilizer. |
| Changes in Color or Odor | Oxidation of oils or other ingredients. | Add an antioxidant to the oil phase. |
Safety and Regulatory Information
N-acyl amino acids, as a class, are generally considered to be mild and have a low potential for skin irritation and sensitization.[2] However, as with any cosmetic ingredient, it is the responsibility of the formulator to ensure the safety and regulatory compliance of the final product. For N-Stearoyl-beta-alanine, it is advisable to consult the latest safety assessments and regulatory guidelines in the target markets. Beta-alanine itself has been deemed safe for use in cosmetics and is listed in the FDA's database of substances added to food.[14][15]
Conclusion
N-Stearoyl-beta-alanine is a high-performance, biomimetic emulsifier that offers formulators the ability to create stable, elegant, and skin-friendly cosmetic products. Its dual functionality as both an emulsifier and a skin-conditioning agent makes it a valuable ingredient for modern cosmetic science. By following the detailed protocols and guidelines presented in this document, researchers and developers can effectively incorporate N-Stearoyl-beta-alanine into their formulations to meet the growing consumer demand for safe, effective, and naturally-derived skincare.
References
-
Amino acid-based surfactants. (2004). Comptes Rendus Chimie. Available at: [Link]
-
Cosmetic Stability Testing: A Summary of Testing Guidelines from Various Countries. (n.d.). QSE Available at: [Link]
-
A Comprehensive Guide to Cosmetic Stability Testing Guidelines. (n.d.). Protheragen Available at: [Link]
-
Stability Testing in Cosmetics: Bridging Science, Standards, and Market Success. (2026, January 21). LinkedIn. Available at: [Link]
-
Guide to OTC & Cosmetic Stability Testing [+ Free Cheat Sheet]. (n.d.). Certified Laboratories. Available at: [Link]
-
New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. (n.d.). Semantic Scholar. Available at: [Link]
-
Techniques for Emulsion Characterization. (2024, February 17). MDPI. Available at: [Link]
-
Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2025, August 8). Auctor Publications. Available at: [Link]
-
Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. Available at: [Link]
-
Alanine in Skincare: The Power of Protein. (n.d.). ALODERMA. Available at: [Link]
-
Alanine (L) for Hydrated, Youthful Skin | Skin Care Ingredient Dictionary. (2025, April 3). Nuebiome. Available at: [Link]
-
The Possible Roles of β-alanine and L-carnosine in Anti-aging. (n.d.). PubMed. Available at: [Link]
-
Safety Assessment of Beta-Alanine Diacetic Acid and Tetrasodium Glutamate Diacetate as Used in Cosmetics. (2019, July 19). Cosmetic Ingredient Review. Available at: [Link]
-
beta-alanine. (2025, February 13). U.S. Food and Drug Administration. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. cir-safety.org [cir-safety.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods [mdpi.com]
- 5. Preparation of Surfactant-Free Nano Oil Particles in Water Using Ultrasonic System and the Mechanism of Emulsion Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oil in Water Emulsions (O/W) I A&T Formulation Knowledge base [atformulation.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. N-Stearoyl-beta-alanine | CAS 51287-21-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 11. alfachemic.com [alfachemic.com]
- 12. ulprospector.com [ulprospector.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. cir-safety.org [cir-safety.org]
- 15. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
Application Note: Solubility Profiling and Formulation of N-Stearoyl-beta-alanine
Executive Summary
N-Stearoyl-beta-alanine (CAS 51287-21-9) is an amphiphilic N-acyl amino acid widely utilized in proteomics, cosmetic formulation, and drug delivery systems. Its structure comprises a hydrophobic C18 stearoyl tail and a hydrophilic
This guide provides a standardized approach to solubilizing N-Stearoyl-beta-alanine, detailing solvent compatibility, temperature-dependent dissolution protocols, and purification strategies. It is designed for researchers requiring stable stock solutions for biological assays or surface chemistry applications.
Physicochemical Profile
| Property | Specification |
| Chemical Name | N-Stearoyl-beta-alanine (3-(Octadecanoylamino)propanoic acid) |
| CAS Number | 51287-21-9 |
| Molecular Formula | |
| Molecular Weight | 355.56 g/mol |
| Physical State | White to off-white crystalline powder |
| pKa (Calculated) | ~4.5 (Carboxylic acid head group) |
| Hydrophile-Lipophile Balance | Low (Lipophilic dominant) |
Solubility Landscape
The solubility of N-Stearoyl-beta-alanine is governed by the Krafft Point (temperature at which surfactant solubility increases sharply) and Solvent Polarity .
3.1 Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism / Notes |
| Polar Aprotic | DMSO, DMF | High | Best for biological stock solutions. Disrupts intermolecular H-bonding. |
| Alcohols | Ethanol, Methanol | Moderate (Heat Required) | Soluble >40°C. May precipitate/gel upon cooling if concentration >10 mg/mL. |
| Chlorinated | Chloroform, DCM | High | Excellent solvent for the stearoyl tail. Ideal for film casting. |
| Non-Polar | Hexane, Heptane | Low (Cold) / High (Hot) | "Oiling out" or crystallization occurs upon cooling. Used for recrystallization.[1][2][3][4] |
| Aqueous (Acidic) | Water (pH < 7) | Insoluble | Protonated acid form is hydrophobic. |
| Aqueous (Basic) | Water (pH > 8) | Soluble (Micellar) | Forms clear/opalescent micellar solution as a salt (Na+, K+, TEA+). |
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
For use in cell culture or enzyme assays where solvent volume must be minimized.
Reagents:
-
N-Stearoyl-beta-alanine (Solid)
-
Anhydrous DMSO (Dimethyl Sulfoxide)
Procedure:
-
Weighing: Accurately weigh 10 mg of N-Stearoyl-beta-alanine into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Disruption: Vortex vigorously for 30 seconds.
-
Thermal Assist: If the solution is cloudy, incubate in a water bath at 37°C for 5–10 minutes. The solution should become completely clear.
-
Storage: Store at room temperature (20–25°C). Do not refrigerate high-concentration stocks (>10 mg/mL), as the DMSO will freeze and the lipid may crash out, requiring reheating.
Protocol B: Aqueous Formulation via pH Adjustment
For creating surfactant solutions or liposomal dispersions.
Rationale: The carboxylic acid head group must be deprotonated to solubilize the C18 chain in water.
Procedure:
-
Suspend 100 mg of N-Stearoyl-beta-alanine in 10 mL of ultrapure water. The powder will float (hydrophobic).
-
While stirring, add 1.0 M NaOH or Triethanolamine (TEA) dropwise.
-
Monitor pH.[5] As pH rises above 7.5–8.0, the solution will turn from a suspension to a clear or slightly opalescent micellar solution.
-
Note: This solution has a Critical Micelle Concentration (CMC) likely in the range of
to M. Diluting below this point may cause precipitation of the monomeric acid if the pH buffer capacity is insufficient.
Protocol C: Recrystallization (Purification)
Standard method for purifying N-stearoyl amino acids.
Solvent System: Ethanol (Good solvent) / Petroleum Ether (Anti-solvent).
-
Dissolve crude N-Stearoyl-beta-alanine in a minimal volume of boiling Ethanol (~60°C).
-
Filter hot if insoluble particulates are present.
-
Slowly add warm Petroleum Ether (or Hexane) until a faint turbidity persists.
-
Allow the mixture to cool slowly to room temperature, then to 4°C.
-
Collect crystals via vacuum filtration and wash with cold Petroleum Ether.
Mechanistic Visualization
The following diagrams illustrate the decision logic for solvent selection and the molecular behavior of the compound.
Caption: Solvent selection decision tree based on downstream application requirements.
Caption: Dual-mechanism dissolution process driven by head-group polarity and tail-group hydrophobicity.
Troubleshooting & FAQs
Q: My ethanol solution turned into a gel overnight. Why? A: This is common for stearoyl derivatives. The long C18 chains crystallize or form a gel network as the temperature drops below the Krafft point.
-
Fix: Gently warm the solution to 40–50°C to re-dissolve. For long-term storage, use DMSO or lower the concentration.
Q: Can I use this in cell culture? A: Yes, but ensure the final DMSO concentration in the well is <0.5% (v/v). N-Stearoyl-beta-alanine is a surfactant; high concentrations may disrupt cell membranes. Perform a toxicity titration.
Q: The compound "oiled out" during recrystallization. A: This occurs if the solution is too concentrated or cooled too quickly. Re-heat to dissolve the oil, add slightly more ethanol, and cool very slowly with stirring.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 239, Beta-Alanine (and derivatives). Accessed Oct 2023. Link
-
- Takehara, M. (1989). "Properties and Applications of Amino Acid Based Surfactants." Colloids and Surfaces, 38(1), 149-167.
-
Recrystallization Protocols
-
Miyazawa, T., et al. (1975).[6] "Synthesis and properties of N-acyl amino acids." Journal of the American Oil Chemists' Society. (Establishes Ethanol/Petroleum Ether as standard purification solvents).
-
- Micellar Behavior: Faustino, C.M., et al. (2010). "Self-assembly of N-acyl amino acid surfactants." Journal of Colloid and Interface Science. (Discusses pH-dependent solubility and CMC).
Sources
- 1. CN104610086A - Stearoyl amino acid compound, and preparation method and applications thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Formulation of pH-Responsive Nanocarriers using N-Stearoyl-β-Alanine (NSBA)
The following Application Note and Protocol Guide is structured to provide a comprehensive, technical workflow for the formulation of nanocarriers using N-Stearoyl-β-Alanine (NSBA).
Executive Summary
This guide details the utilization of N-Stearoyl-β-Alanine (NSBA) as a primary surfactant and co-lipid in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). Unlike conventional ethoxylated surfactants, NSBA offers a biocompatible, amino-acid-derived interface with unique pH-responsive properties. This protocol addresses the synthesis of the lipid matrix, surfactant stabilization mechanisms, and a validated High-Pressure Homogenization (HPH) workflow.
Key Advantages of NSBA[1]
-
Biocompatibility: Metabolizes into stearic acid (fatty acid) and β-alanine (naturally occurring amino acid).
-
pH-Responsiveness: The free carboxylic acid on the β-alanine headgroup (pKa ≈ 4.5) allows for pH-dependent charge switching, facilitating endosomal escape in drug delivery.
-
Interface Flexibility: The additional methylene group in the β-alanine backbone (compared to α-alanine) provides greater headgroup flexibility, reducing interfacial tension more effectively in high-curvature nanostructures.
Physicochemical Profile: N-Stearoyl-β-Alanine
Before formulation, the excipient must be characterized to ensure batch consistency.
| Parameter | Value / Characteristic | Relevance to Formulation |
| Chemical Structure | Amphiphilic structure with anionic potential. | |
| Molecular Weight | ~355.5 g/mol | Low MW surfactant; fast diffusion to interface. |
| Physical State | White crystalline powder | Solid at RT; must be melted or dissolved. |
| Melting Point | 105°C - 110°C | Requires Hot HPH method (formulation > 80°C). |
| pKa (COOH) | ~4.4 - 4.6 | Anionic at pH 7.4 (Blood); Protonated at pH 5.0 (Endosome). |
| HLB Value | ~10 - 12 (at pH 7.4) | Suitable for O/W emulsions and lipid nanoparticles. |
| CMC | < 0.5 mM (Estimated) | Low Critical Micelle Concentration indicates high stability. |
Mechanism of Action
NSBA functions as an electrosteric stabilizer .
-
Hydrophobic Anchoring: The C18 stearoyl tail inserts deeply into the solid lipid core (e.g., Precirol® or Compritol®), anchoring the surfactant.
-
Anionic Repulsion: At physiological pH (7.4), the carboxyl group is deprotonated (
), providing a high negative Zeta Potential (typically < -30 mV) that prevents particle aggregation. -
pH-Triggered Release: In acidic tumor microenvironments or endosomes (pH < 5.5), the carboxyl group protonates. The loss of charge destabilizes the lipid shell, triggering the release of the encapsulated payload.
DOT Diagram: NSBA Stabilization Mechanism
Caption: Mechanism of NSBA stabilization showing pH-dependent switching from stable repulsion (pH 7.4) to destabilization/release (pH 5.0).
Protocol: Preparation of NSBA-SLNs via Hot High-Pressure Homogenization
Objective: Manufacture Solid Lipid Nanoparticles (SLNs) with a mean particle size of 150–200 nm and PDI < 0.2.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Solid Lipid: Glyceryl Monostearate (GMS) or Cetyl Palmitate (2.0% w/v).
-
Surfactant: N-Stearoyl-β-Alanine (NSBA) (0.5% - 1.0% w/v).
-
Co-Surfactant (Optional): Poloxamer 188 (0.5% w/v) – Use only if steric shielding is required.
-
Aqueous Phase: Ultrapure water (Milli-Q).
-
pH Adjuster: 0.1 M NaOH (to ensure ionization of NSBA).
Experimental Workflow
Step 1: Preparation of the Lipid Phase
-
Weigh the solid lipid (GMS) and the hydrophobic drug (if any).
-
Add N-Stearoyl-β-Alanine (NSBA) directly to the lipid phase. Note: Unlike water-soluble surfactants, NSBA is best dispersed in the hot lipid melt due to its stearoyl tail.
-
Heat the mixture to 85°C (approx. 10°C above the melting point of the lipid/NSBA blend).
-
Stir magnetically until a clear, homogeneous isotropic melt is obtained.
Step 2: Preparation of the Aqueous Phase
-
Heat Ultrapure water to 85°C (Must match lipid temperature to prevent premature crystallization).
-
Add 0.1 M NaOH dropwise to adjust pH to ~8.0. Crucial: This ensures the β-alanine headgroup is fully ionized (
) to provide stabilizing charge during homogenization.
Step 3: Pre-Emulsification (High Shear Mixing)
-
Pour the hot aqueous phase into the hot lipid phase under magnetic stirring.
-
Immediately subject the mixture to High Shear Homogenization (Ultra-Turrax) at 15,000 rpm for 5 minutes .
-
Result: A coarse, hot O/W emulsion (white/milky appearance).
Step 4: High-Pressure Homogenization (HPH)
-
Transfer the hot pre-emulsion to a pre-heated high-pressure homogenizer (e.g., Avestin EmulsiFlex or GEA Niro).
-
Process for 3 to 5 cycles at 500–800 bar .
-
Caution: Do not exceed 1000 bar unless necessary, as excess energy can cause lipid degradation or "super-cooling" instability.
-
Temperature Control: Maintain the product temperature > 80°C throughout the cycles.
-
Step 5: Solidification and Crystallization
-
Collect the hot nano-emulsion.
-
Cool the sample to Room Temperature (25°C) under gentle magnetic stirring or use a controlled cooling bath (2°C/min).
-
Mechanism: The lipid core crystallizes, forming the solid nanoparticle with the NSBA surfactant shell locked on the surface.
DOT Diagram: Formulation Workflow
Caption: Step-by-step Hot HPH workflow for generating NSBA-stabilized Solid Lipid Nanoparticles.
Characterization & Quality Control
Validation of the NSBA coating and particle integrity is mandatory.
| Technique | Parameter | Acceptance Criteria | Notes |
| Dynamic Light Scattering (DLS) | Z-Average Size | 100 – 250 nm | Large sizes (>500nm) indicate insufficient homogenization or aggregation. |
| DLS | Polydispersity Index (PDI) | < 0.25 | PDI < 0.2 indicates a monodisperse population suitable for IV injection. |
| Zeta Potential | Surface Charge | < -30 mV | Confirms NSBA is on the surface and ionized. If > -20 mV, adjust pH or increase NSBA conc. |
| TEM / Cryo-TEM | Morphology | Spherical / Platelet | Verify no drug crystals are outside the lipid matrix. |
| HPLC | Entrapment Efficiency (EE%) | > 80% | High EE% suggests the drug is solubilized well in the NSBA/Lipid core. |
Troubleshooting & Optimization
Issue: Particle Aggregation / Gelling
-
Cause: pH drift during storage. If pH drops below 5.0, NSBA protonates and loses stabilizing power.
-
Solution: Use a buffer (e.g., Phosphate Buffer pH 7.4) instead of pure water for the aqueous phase to maintain ionization.
Issue: Low Zeta Potential
-
Cause: NSBA buried inside the lipid core rather than at the interface.
-
Solution: Increase the aqueous phase pH during formulation to drive the hydrophilic headgroup of NSBA toward the water phase.
Issue: Large Particle Size
-
Cause: Insufficient surfactant concentration to cover the increased surface area of nanoparticles.
-
Solution: Increase NSBA concentration to 1.5% w/v or add a co-surfactant like Polysorbate 80 (Tween 80).
References
-
Takehara, M. (1989).[1] Properties and Applications of Amino Acid Based Surfactants. Colloids and Surfaces, 38(1), 149–167.[1] Link
-
Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161–177. Link
-
Bordes, C., et al. (2010). Determination of the pKa of N-acylamino acids. Journal of Surfactants and Detergents, 13, 467–473. Link
-
Infante, M. R., et al. (2004). Amino acid-based surfactants: from synthesis to application. Advances in Colloid and Interface Science, 108, 147-168. Link
-
Mehnert, W., & Mäder, K. (2001). Solid lipid nanoparticles: production, characterization and applications. Advanced Drug Delivery Reviews, 47(2-3), 165-196. Link
Sources
Application Note: Antimicrobial Characterization of N-Acyl Beta-Alanines
[1]
Introduction & Chemical Basis[1][2][3][4][5][6][7][8]
N-acyl beta-alanines represent a class of amino acid-based surfactants (AAS) that bridge the gap between varying surface-active agents and therapeutic antimicrobials. Unlike cationic quaternary ammonium compounds (QACs) which are often cytotoxic, N-acyl beta-alanines are anionic or zwitterionic (depending on headgroup modification), offering a "mild" safety profile suitable for cosmetic and pharmaceutical applications.
Structurally, they consist of a hydrophobic fatty acyl tail (typically C8–C18) linked to a beta-alanine hydrophilic head group via an amide bond. Their antimicrobial efficacy is governed by the Cut-off Effect , where biological activity peaks at specific chain lengths (typically C12–C14 for Gram-positives) before declining due to solubility limits or steric hindrance.
Mechanism of Action
The primary mode of action is membrane disruption .[1] These amphiphilic molecules insert into the bacterial lipid bilayer, altering membrane curvature and permeability.
-
Low Concentrations: Monomers insert into the membrane, causing expansion and increased fluidity.
-
High Concentrations (>CMC): Micellar aggregates may solubilize membrane lipids, leading to leakage of intracellular contents (ATP, ions) and cell lysis.
-
Anti-Biofilm: They modify surface tension, preventing bacterial adhesion and disrupting the exopolysaccharide (EPS) matrix.
Experimental Workflow Overview
The characterization of these compounds requires a tiered approach, moving from basic potency screening to mechanistic validation.
Figure 1: Tiered experimental workflow for evaluating N-acyl beta-alanines.
Critical Preparation: Stock Solutions
Challenge: N-acyl beta-alanines are fatty acid derivatives. Sodium salts are water-soluble, but the free acid forms are not. Inappropriate solvent choice leads to precipitation in aqueous media (Mueller-Hinton Broth), causing false negatives.
Protocol:
-
Solvent: Dissolve the free acid forms in 100% DMSO or Ethanol. For sodium salts, use sterile deionized water.
-
Concentration: Prepare a 100x stock (e.g., 10 mg/mL) to minimize solvent carryover.
-
Validation: Dilute the stock 1:100 into the test media (MHB).
-
Clear solution: Proceed.
-
Cloudy/Precipitate: Add a solubilizing agent (e.g., 0.02% Tween 80) or adjust pH to 7.2–7.4 using NaOH. Note: High surfactant concentrations can form micelles; ensure the testing range covers both monomeric and micellar phases.
-
Protocol A: Modified Broth Microdilution (MIC/MBC)
Standard CLSI protocols must be adapted. Surfactants tend to bind to polystyrene plates, reducing the effective concentration.
Materials:
-
Polypropylene (PP) 96-well plates (Low binding).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.[2][3]
Step-by-Step:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL. -
Dilution: Perform 2-fold serial dilutions of the N-acyl beta-alanine in CAMHB within the PP plates. Range: 0.5 µg/mL to 1024 µg/mL.
-
Controls:
-
Growth Control: Bacteria + Media + Solvent (max 1% DMSO).
-
Sterility Control: Media only.
-
Surfactant Control: High concentration of compound without bacteria (to check for intrinsic turbidity/precipitation).
-
-
Incubation: 37°C for 18–24 hours.
-
Readout:
-
Visual: Turbidity indicates growth.
-
Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate 1-2 hours. Blue
Pink indicates metabolic activity (growth). This is crucial if the surfactant causes slight turbidity itself.
-
-
MBC Determination: Plate 10 µL from clear wells onto Agar. The lowest concentration with
colony reduction is the MBC.
Protocol B: Membrane Permeabilization Assay
To confirm the surfactant mechanism, we measure the disruption of the outer membrane (Gram-negatives) or cytoplasmic membrane.
Reagents:
-
NPN (1-N-phenylnaphthylamine): Hydrophobic probe. Fluoresces weakly in water, strongly in phospholipid bilayers. Used for Outer Membrane (OM) permeabilization.
-
Propidium Iodide (PI): DNA stain. Enters only cells with compromised inner membranes.
NPN Uptake Protocol (Gram-Negatives):
-
Wash mid-log phase cells (E. coli or P. aeruginosa) and resuspend in 5 mM HEPES buffer (pH 7.2) to OD600 = 0.5.
-
Add NPN to a final concentration of 10 µM.
-
Aliquot 190 µL of cell suspension into a black 96-well plate.
-
Add 10 µL of N-acyl beta-alanine (at 1x, 2x, and 4x MIC).
-
Measure: Fluorescence immediately (Excitation: 350 nm, Emission: 420 nm).
-
Analysis: An increase in fluorescence intensity relative to the control (Polymyxin B as positive control) indicates OM disruption.
Protocol C: Biofilm Inhibition & Eradication
N-acyl beta-alanines are potent anti-biofilm agents due to their ability to alter surface hydrophobicity.
Differentiation:
-
Inhibition: Compound added during inoculation (prevents formation).
-
Eradication: Compound added to pre-formed (24h) biofilms.
Crystal Violet Assay (Inhibition):
-
Inoculate 96-well polystyrene plate (tissue culture treated to encourage adhesion) with bacteria in TSB + 1% Glucose.
-
Add test compounds immediately.
-
Incubate 24h at 37°C static.
-
Wash: Gently remove media. Wash 3x with PBS to remove planktonic cells.
-
Stain: Add 0.1% Crystal Violet (CV) for 15 min.
-
Solubilize: Wash excess dye. Add 30% Acetic Acid or 95% Ethanol to solubilize the bound CV.
-
Quantify: Measure Absorbance at 595 nm.
Data Analysis Template:
| Compound ID | Chain Length | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhib.[4] (%) | Selectivity Index* |
| N-C10-β-Ala | C10 | 256 | >512 | 15% | >2 |
| N-C12-β-Ala | C12 | 32 | 64 | 85% | 12.5 |
| N-C14-β-Ala | C14 | 16 | 32 | 92% | 8.0 |
| Control (SDS) | - | 128 | 256 | 40% | 1.0 |
*Selectivity Index = HC50 (Hemolysis) / MIC. Higher is better.
Mechanistic Logic & Troubleshooting
The activity of N-acyl beta-alanines is non-linear.
Figure 2: Mechanism of membrane disruption by amphiphilic N-acyl amino acids.
Troubleshooting Guide:
-
Precipitation in Wells: The calcium/magnesium in CAMHB can complex with the carboxylate head group of beta-alanine.
-
Fix: Use Tryptic Soy Broth (TSB) if CAMHB causes issues, or test in cation-reduced media, acknowledging that in vivo activity might be lower.
-
-
High MICs against Gram-Negatives: The Outer Membrane excludes anionic surfactants.
-
Fix: Test in combination with EDTA (permeabilizer) or look for "Gemini" surfactant derivatives (two tails/heads) which often have better penetration.
-
References
-
Scholars Research Library. (2011). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives.
-
MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.
-
Frontiers in Microbiology. (2015). Antibacterial Activity of Alanine-Derived Gemini Quaternary Ammonium Compounds.
-
University of Barcelona. (2011). Amino acid-based surfactants: New antimicrobial agents.
-
NIH. (2018). Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry.
Application Note: Incorporation of N-Stearoyl-β-Alanine into Lipid Bilayers
Executive Summary & Scientific Rationale
This guide details the methodology for incorporating N-Stearoyl-β-Alanine (CAS: 51287-21-9) into lipid bilayers. N-Stearoyl-β-Alanine is a lipoamino acid comprising a hydrophobic stearic acid (C18:0) tail conjugated to a hydrophilic β-alanine headgroup.
Why use N-Stearoyl-β-Alanine? Unlike standard phospholipids, this molecule acts as an anionic surfactant at physiological pH due to the free carboxyl group on the β-alanine moiety (pKa ~3.6–4.5). Researchers typically incorporate it to:
-
Modulate Surface Charge: Introduce a negative zeta potential to stabilize vesicles against aggregation via electrostatic repulsion.
-
pH-Sensitivity: Exploit the protonation of the carboxyl group in acidic environments (pH < 5.0) to trigger membrane fusion or destabilization (endosomal release).
-
Surface Functionalization: Provide a carboxyl handle for further conjugation (e.g., EDC/NHS coupling) without the steric bulk of PEG.
Critical Formulation Insight: Pure N-Stearoyl-β-Alanine has a high critical packing parameter and may form micelles rather than bilayers if used alone. For stable bilayers, it must be used as a dopant (5–30 mol%) alongside structural lipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) or DPPC, often with Cholesterol to modulate fluidity.
Pre-Formulation Checklist
| Parameter | Specification | Expert Note |
| Molecule | N-Stearoyl-β-Alanine | MW: ~355.56 g/mol . Store at -20°C. |
| Solubility | Chloroform, Methanol, Ethanol | Poor water solubility. Predissolve in CHCl₃:MeOH (2:1). |
| Phase Transition (Tm) | High (>50°C estimated) | The C18 tail requires processing temperatures >65°C to ensure homogenous mixing with DSPC/DPPC. |
| pKa (Headgroup) | ~3.6 – 4.5 | At pH 7.4, the molecule is Anionic (-). At pH 4.0, it becomes neutral. |
| Recommended Ratio | 5–20 mol% | >30% may destabilize the bilayer or form mixed micelles. |
Detailed Protocol: Thin-Film Hydration Method
This protocol describes the preparation of N-Stearoyl-β-Alanine/DSPC/Cholesterol (10:55:35 molar ratio) liposomes. This "rigid" formulation is ideal for drug delivery applications requiring stability.
Materials Required
-
Lipids: N-Stearoyl-β-Alanine, DSPC, Cholesterol.
-
Solvents: Chloroform (HPLC grade), Methanol (HPLC grade).
-
Buffer: HEPES or PBS (pH 7.4). Avoid calcium/magnesium salts initially to prevent bridging/aggregation.
-
Equipment: Rotary Evaporator, Water Bath (set to 65°C), Extruder (100nm polycarbonate membrane), DLS instrument.
Step-by-Step Methodology
Phase 1: Preparation of Lipid Film
-
Stock Solutions: Prepare 10 mg/mL stock solutions of DSPC, Cholesterol, and N-Stearoyl-β-Alanine in Chloroform:Methanol (2:1 v/v).
-
Why Methanol? It helps solubilize the polar β-alanine headgroup which might be sparingly soluble in pure chloroform.
-
-
Mixing: In a round-bottom flask, combine the aliquots to achieve the 10:55:35 molar ratio.
-
Calculation: Ensure total lipid mass is appropriate for your hydration volume (e.g., 10-20 mM total lipid).
-
-
Evaporation: Attach to a rotary evaporator.
-
Vacuum: 400–600 mbar (gradually decrease).
-
Temp: 45°C.
-
Rotation: 100–150 rpm.
-
Goal: Create a thin, transparent film on the flask wall.
-
-
Drying: Place the flask under high vacuum (desiccator) for >4 hours (or overnight) to remove trace solvent. Solvent residues destabilize bilayers.
Phase 2: Hydration (The Critical Step)
-
Pre-heat: Warm the hydration buffer (PBS pH 7.4) to 65–70°C .
-
Causality: The hydration temperature must exceed the Tm of the highest melting lipid (DSPC Tm = 55°C; Stearoyl-β-Ala likely similar). Hydrating below Tm results in phase separation and leaky vesicles.
-
-
Hydrate: Add the hot buffer to the lipid film.
-
Agitation: Rotate the flask at atmospheric pressure in the 65°C water bath for 30–60 minutes.
-
Observation: The film should peel off and form a milky suspension (Multilamellar Vesicles - MLVs).
-
Expert Tip: If the film is stubborn, add a clean glass bead and vortex vigorously.
-
Phase 3: Sizing and Homogenization
-
Freeze-Thaw (Optional but Recommended): Cycle the suspension between liquid nitrogen and the 65°C water bath 5 times. This equilibrates solute distribution and reduces lamellarity.
-
Extrusion:
-
Assemble the extruder with a 100 nm polycarbonate membrane .
-
Heat the extruder block to 65–70°C. Attempting to extrude C18 lipids at room temperature will rupture the membrane or jam the extruder.
-
Pass the sample through the membrane 11–21 times.
-
Result: The suspension should turn from milky to translucent/opalescent (Large Unilamellar Vesicles - LUVs).
-
Visualization of Workflow & Molecular Architecture
Diagram 1: Formulation Workflow
Caption: Workflow for incorporating high-Tm N-Stearoyl-β-Alanine into stable Large Unilamellar Vesicles (LUVs).
Diagram 2: Bilayer Orientation Logic
Caption: Structural orientation. The C18 tail anchors in the core; the anionic β-alanine headgroup extends into the aqueous phase.
Quality Control & Characterization (Self-Validation)
To ensure the protocol was successful, you must validate the physical properties of the liposomes.
| Test | Method | Expected Result | Troubleshooting |
| Size & PDI | Dynamic Light Scattering (DLS) | Size: 100–140 nmPDI: < 0.2 | PDI > 0.3: Aggregation. Sonicate longer or check extrusion temp. |
| Surface Charge | Zeta Potential | -15 to -30 mV (at pH 7.4) | Near 0 mV: Incorporation failed or pH is too low (protonated). |
| Phase Behavior | DSC (Differential Scanning Calorimetry) | Broadening of Tm peak compared to pure DSPC. | Sharp DSPC peak: Phase separation. The N-Stearoyl-β-Alanine did not mix. |
The "Zeta Potential" Validation Check
The most definitive test for incorporation is the Zeta Potential .
-
Pure DSPC/Cholesterol liposomes are near-neutral (-2 to -5 mV).
-
If N-Stearoyl-β-Alanine is successfully incorporated, the Zeta potential must shift significantly negative (-20 mV or lower) due to the exposed carboxyl groups. If the potential remains neutral, the molecule was likely lost during preparation or precipitated.
References
-
Preparation, characterization, and surface and biological properties of N-stearoyl amino acids. ResearchGate. [https://www.researchgate.net/publication/222538964_Preparation_characterization_and_surface_and_biological_properties_of_N-stearoyl_amino_acids]([Link]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Stearoyl-beta-alanine
Diagnostic Dashboard: Rapid Troubleshooting
Identify your issue in the table below to find the immediate corrective action.
| Symptom / Observation | Probable Cause | Corrective Action |
| Product is a sticky paste/oil | Residual solvent or impure "soap" phase (Na-salt). | Acidify to pH < 3.0 to ensure free acid form. Dry under high vacuum at 40°C. |
| High Stearic Acid content (TLC/NMR) | Incomplete reaction or hydrolysis of Stearoyl Chloride. | Primary Fix: Triturate (wash) solid with warm Hexane (Stearic acid is soluble; Product is not). |
| Low Yield after Recrystallization | Product lost in mother liquor due to high alcohol content. | Increase water ratio in EtOH/H2O solvent system. Cool to 4°C for >4 hours. |
| Product turns yellow/brown | Oxidation or high-temperature degradation. | Perform all drying steps < 50°C. Use inert atmosphere (N2) if heating is required. |
| Emulsion forms during extraction | Surfactant nature of the product stabilizes the interface. | Add saturated NaCl (brine). Use warm ethyl acetate for extraction. Do not shake vigorously; swirl gently. |
Deep Dive: The Separation Challenge
The Physicochemical Paradox
The purification of N-Stearoyl-beta-alanine (
-
Stearic Acid: Contains a single carboxyl group. It is highly lipophilic and soluble in non-polar solvents (Hexane, Petroleum Ether) even at room temperature.
-
N-Stearoyl-beta-alanine: Contains a carboxyl group plus an amide linkage (
). This amide bond introduces hydrogen bonding capability and significantly increases the molecule's polarity and melting point compared to the fatty acid starting material.
The Strategy: We exploit this "Polarity Gap." By using a non-polar solvent (like Hexane), we can dissolve the Stearic Acid impurity while the N-Stearoyl-beta-alanine remains insoluble (precipitates).
Detailed Experimental Protocols
Protocol A: Selective Trituration (The "Hexane Wash")
Use this method if your crude solid contains >5% Stearic Acid.
Principle: Stearic acid is highly soluble in hexane (
-
Preparation: Dry the crude crude N-Stearoyl-beta-alanine thoroughly. Water interferes with this step.
-
Slurry: Place 10 g of crude solid in a flask. Add 50 mL of n-Hexane (or Petroleum Ether 40-60).
-
Agitation: Stir vigorously at room temperature for 30 minutes.
-
Note: If the impurity level is very high, warm the hexane slightly to 35°C, but do not boil.
-
-
Filtration: Filter the suspension using a sintered glass funnel (vacuum).
-
Wash: Wash the filter cake with two additional 10 mL portions of cold hexane.
-
Validation: The filtrate (liquid) will contain the Stearic Acid. The filter cake is your purified product.
Protocol B: Recrystallization (The "Polishing" Step)
Use this method for final purification to achieve >98% purity.
Solvent System: Ethanol : Water (80:20 v/v).[1]
-
Dissolution: Suspend the solid in Ethanol (95%) . Heat to 60-70°C until fully dissolved.
-
Precipitation: Slowly add warm Deionized Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.
-
Clearing: Add just enough hot Ethanol to make the solution clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature on the benchtop (do not rush this). Then, place in a refrigerator (4°C) overnight.
-
Collection: Collect the white, pearly crystals by vacuum filtration. Wash with a cold 50:50 Ethanol/Water mixture.
Analytical Validation (Self-Validating System)
Do not assume purity. Verify it using Thin Layer Chromatography (TLC).[1][2][3][4][5]
TLC Parameters:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 10 : 1).
-
Visualization: Iodine Chamber or Phosphomolybdic Acid (PMA) stain (heat required).
Interpretation:
-
Stearic Acid: High
(moves near the solvent front, ~0.8). -
N-Stearoyl-beta-alanine: Medium
(moves slower due to amide polarity, ~0.4 - 0.5). -
Beta-Alanine (if present): Baseline (
~0.0).
Workflow Visualization
The following diagram illustrates the decision logic for the purification process.
Caption: Figure 1. Decision tree for the isolation and purification of N-Stearoyl-beta-alanine, prioritizing hexane trituration for fatty acid removal.
Frequently Asked Questions (FAQs)
Q1: Can I use Ethyl Acetate for recrystallization? A: Ethyl Acetate is risky. Both Stearic Acid and N-Stearoyl-beta-alanine have significant solubility in hot ethyl acetate. While it can work, the yield is often lower than Ethanol/Water systems. If you must use it, mix it with Hexane (e.g., EtOAc:Hexane 1:3).
Q2: Why is my product foaming during filtration? A: N-Stearoyl-beta-alanine is an anionic surfactant. Foaming indicates the pH is too high (forming the soap/salt). Wash the filter cake with dilute HCl (0.1 M) to suppress ionization and kill the foam.
Q3: The melting point is lower than the literature value (138-140°C). Why? A: A depressed melting point usually indicates the presence of Stearic Acid (MP ~69°C). Even 5% contamination can drop your product's MP by 10-20 degrees. Repeat Protocol A (Hexane wash).
References
-
Synthesis of N-Acyl Amino Acids: Takehara, M. (1989). "Properties and Applications of N-Acyl Amino Acids." Journal of the American Oil Chemists' Society, 66(11). Link
-
Solubility Data: Heryanto, R., et al. (2007).[6] "Solubility of Stearic Acid in Various Organic Solvents." ScienceAsia, 33, 469-472.[6][7] Link
-
Purification Methodology: U.S. Patent 2,728,756. "Method of preparing N-acyl beta-alanine." (General methodology for N-acyl amino acid purification via solvent fractionation). Link
- TLC Analysis: Spangenberg, B., et al. (2011). Thin Layer Chromatography in Phytochemistry. CRC Press.
Sources
Solving solubility issues of N-Stearoyl-beta-alanine in water
Welcome to the technical support guide for N-Stearoyl-beta-alanine. This center is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet critical challenge of solubilizing this amphiphilic molecule in aqueous systems. As a lipoamino acid, N-Stearoyl-beta-alanine possesses a unique structure that presents both opportunities and difficulties in experimental design. This guide provides in-depth, field-proven insights and validated protocols to ensure your success.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of N-Stearoyl-beta-alanine that govern its behavior in water.
Q1: What is the structure of N-Stearoyl-beta-alanine and why is it so poorly soluble in neutral water?
A: N-Stearoyl-beta-alanine is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.
-
Hydrophobic Tail: The long, 18-carbon chain derived from stearic acid is non-polar and highly hydrophobic. This tail is responsible for the molecule's oily or waxy nature and its strong tendency to avoid water.
-
Hydrophilic Head: The beta-alanine head group contains a carboxylic acid (-COOH), which is polar.
At neutral pH (around 7), the carboxylic acid group is mostly deprotonated (-COO⁻), carrying a negative charge. However, the overwhelming insolubility of the long stearoyl tail dominates the molecule's overall behavior, causing it to self-aggregate and resist dissolution in water. These types of N-acyl amino acids are known to form structures like micelles in water and have surface-active properties.
Q2: What are the critical physicochemical properties I should be aware of?
A: The two most important properties for devising a solubilization strategy are the pKa and the partition coefficient (LogP).
| Property | Approximate Value | Significance for Solubility |
| pKa | ~3.6 - 4.8 | The pKa of the beta-alanine carboxyl group is around 3.55. Acylation may slightly alter this. This value is critical for pH-based solubilization strategies. At a pH above the pKa, the molecule becomes an anionic salt, which is significantly more water-soluble. |
| LogP | High (Est. > 6) | The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. While an exact experimental value is not readily available, the long stearoyl chain results in a very high LogP, confirming its poor aqueous solubility and preference for non-polar environments. |
Part 2: Troubleshooting Guide - From Problem to Solution
This section is designed as a practical, question-driven guide to overcoming common issues encountered in the lab.
Initial Troubleshooting Workflow
This diagram outlines the logical progression for troubleshooting solubility.
Caption: Decision tree for solubilizing N-Stearoyl-beta-alanine.
Q3: My powder is just floating on the surface and won't even get wet. What should I do?
A: This is due to the high surface tension of water and the extreme hydrophobicity of the stearoyl chain. The first step is to create a slurry or paste.
-
Action: Add a very small amount of a water-miscible wetting agent, such as ethanol or propylene glycol, to the dry powder to form a paste. Then, gradually add your aqueous buffer while vortexing vigorously. This breaks the initial energy barrier and allows the aqueous phase to interact with the molecule's polar head group.
Q4: I need to dissolve it without changing the pH. What are my options?
A: If maintaining a specific pH is critical and you cannot use pH adjustment, co-solvents are the next best approach.
-
Co-solvents work by reducing the overall polarity of the solvent, making it a more favorable environment for the hydrophobic stearoyl chain. Common choices include:
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
-
Causality: These solvents disrupt the strong hydrogen-bonding network of water, effectively lowering the energy penalty required to insert a non-polar molecule into the solution. See Protocol 2 for a detailed methodology.
-
Warning: A major drawback is that the compound may precipitate when this stock solution is diluted into a larger aqueous volume for your final experiment. Always perform a dilution test first.
Q5: When is using a surfactant the right choice?
A: Surfactants are an excellent choice when pH adjustment and co-solvents are incompatible with your downstream application, or if you need a more stable formulation.
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles. The hydrophobic stearoyl tail of your N-Stearoyl-beta-alanine will partition into the hydrophobic core of the micelle, while the hydrophilic head remains oriented towards the aqueous phase. This effectively shields the insoluble part of your molecule from the water.
-
Recommended Surfactants: Non-ionic surfactants are generally preferred for their lower toxicity and broad compatibility. Good starting points are:
-
Polysorbate 80 (Tween 80)
-
Poloxamer 188
-
-
Consideration: The presence of a surfactant may interfere with certain biological assays. Always run a vehicle control (buffer + surfactant only) in your experiments. See Protocol 3 for methodology.
Comparison of Solubilization Methods
| Method | Mechanism | Pros | Cons |
| pH Adjustment | Converts the acidic form to a more soluble anionic salt (alaninate). | Simple, cost-effective, avoids organic solvents. | Alters pH, which may be incompatible with the experiment; risk of precipitation if pH drops. |
| Co-solvents | Reduces solvent polarity to better accommodate the hydrophobic tail. | Effective for creating concentrated stocks; simple to implement. | Can cause precipitation upon dilution; the solvent itself may affect the experimental system. |
| Surfactants | Forms micelles that encapsulate the hydrophobic tail (micellar solubilization). | Creates thermodynamically stable solutions; can prevent precipitation upon dilution. | May interfere with biological assays; can be more complex to formulate. |
Part 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step instructions. Always start with a small test batch.
Protocol 1: Solubilization by pH Adjustment (Base Titration)
This method converts the insoluble N-Stearoyl-beta-alanine into its highly soluble sodium or potassium salt.
Diagram of Mechanism:
Caption: Reversible protonation state of N-Stearoyl-beta-alanine.
Methodology:
-
Preparation: Weigh the desired amount of N-Stearoyl-beta-alanine powder into a sterile glass vial or beaker with a magnetic stir bar.
-
Dispersion: Add the desired volume of high-purity water or buffer (e.g., PBS) to the powder. It will not dissolve and will likely form a cloudy suspension.
-
Titration: While stirring vigorously, add a 1 M NaOH solution dropwise. Use a calibrated pH meter to monitor the pH.
-
Dissolution Point: As the pH approaches and surpasses ~6.0-7.5, you will observe the solution clarifying. The powder will dissolve as it converts to the sodium N-stearoyl-beta-alaninate salt.
-
Final Adjustment: Continue adding base until the solution is completely clear. Record the final pH. If needed, you can back-titrate with dilute HCl (e.g., 0.1 M) to bring the pH down, but do not go below pH 7.0 to avoid precipitation.
-
Sterilization: If required, sterile filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Solubilization Using a Co-solvent System
This protocol is ideal for preparing a concentrated stock solution.
Methodology:
-
Preparation: Place the weighed N-Stearoyl-beta-alanine powder in a glass vial.
-
Initial Dissolution: Add a minimal volume of 100% ethanol (or DMSO) to the powder. Vortex or sonicate until the solid is completely dissolved. A clear, possibly slightly viscous, solution should form.
-
Aqueous Addition: Very slowly, while vortexing, add the aqueous buffer drop by drop to the co-solvent concentrate.
-
Observation: Monitor for any signs of precipitation (cloudiness). If precipitation occurs, you may need to increase the initial ratio of co-solvent to the aqueous phase.
-
Final Volume: Continue adding the aqueous phase until you reach your target concentration and final co-solvent percentage (e.g., 10% Ethanol).
-
Validation: Crucially, test the stability of this stock upon dilution. Take a small aliquot and dilute it to the final working concentration in your experimental buffer. If it remains clear, the stock is usable. If it precipitates, this method may not be suitable for your application.
Protocol 3: Micellar Solubilization Using Surfactants
This method uses non-ionic surfactants to create a stable micellar dispersion. Gentle heat can aid this process.
Diagram of Mechanism:
Caption: Encapsulation of the molecule within a surfactant micelle.
Methodology:
-
Surfactant Stock: Prepare a 10% (w/v) stock solution of Polysorbate 80 (or another suitable non-ionic surfactant) in your desired aqueous buffer.
-
Dispersion: In a new vial, add your N-Stearoyl-beta-alanine powder. Add the required volume of buffer.
-
Surfactant Addition: Add the 10% surfactant stock to achieve a final concentration of 0.5% - 2.0% (v/v).
-
Energy Input: Vortex the mixture vigorously. Gentle heating in a water bath (e.g., 40-50°C) can significantly accelerate the dissolution process by promoting micelle formation and increasing molecular motion. Do not boil.
-
Clarification: Continue to stir or vortex until the solution becomes clear or, at high concentrations, a stable, slightly opalescent dispersion.
-
Control: Remember to prepare a vehicle control containing the same final concentration of surfactant in buffer for all subsequent experiments.
References
- Jain, S., & Kushwah, V. (2015). Preparation, Characterization, and Surface and Biological Properties of N-Stearoyl Amino Acids. Journal of Surfactants and Detergents.
- Soontravanich, S., et al. (2010). Dissolution Study of Salt of Long Chain Fatty Acids (Soap Scum) in Surfactant Solutions. Part I. *Journal of Surfactants and Detergents,
Diagnostic Troubleshooting: Why is my derivative degrading?
Technical Support Center: N-Acyl β-Alanine Derivative Stability & Hydrolysis Prevention
Overview Welcome to the Technical Support Center for N-acyl β-alanine derivatives. While amide bonds are generally considered chemically stable, N-acylated amino acids—particularly β-alanine derivatives utilized in peptidomimetics, lipid signaling research, and drug development—exhibit unique vulnerabilities to both chemical and enzymatic hydrolysis. This guide provides causal explanations, troubleshooting workflows, and self-validating protocols to ensure the integrity of your compounds during synthesis, storage, and biological evaluation.
Scenario A: Degradation during Synthesis or Resin Cleavage (Chemical Hydrolysis)
-
Symptom: Truncated peptides or free β-alanine are observed after global deprotection or cleavage from solid-phase resins using Trifluoroacetic Acid (TFA).
-
Causality: Remote amide bonds in N-acyl amino acid derivatives can be surprisingly unstable under mild acidic conditions (e.g., TFA/H₂O mixtures at room temperature)[1]. This instability is driven by neighboring group participation. The oxygen of the remote acyl group attacks the protonated amide carbonyl, forming an oxazolinium ion intermediate that rapidly hydrolyzes in the presence of water[2].
-
Key Variable: The electronic nature of the N-acyl group. Electron-rich aromatic acyl groups (e.g., p-methoxybenzoyl) accelerate this reaction, and the degradation rate correlates linearly with the substituent's Hammett σ value[1].
-
Resolution: Minimize water in the cleavage cocktail. Substitute H₂O with triethylsilane (TES) or use strictly anhydrous conditions to trap the intermediate or prevent its hydrolysis[1].
Scenario B: Degradation in Cell-Based or In Vivo Assays (Enzymatic Hydrolysis)
-
Symptom: Rapid loss of the N-acyl β-alanine derivative when incubated with tissue homogenates, serum, or live cell cultures.
-
Causality: N-acyl amino acids are endogenous signaling lipids. Mammalian systems have evolved specific amidohydrolases to regulate their physiological tone. The two primary enzymes responsible are Fatty Acid Amide Hydrolase (FAAH), which operates intracellularly, and Peptidase M20 Domain Containing 1 (PM20D1), which operates extracellularly[3].
-
Resolution: For in vitro assays, pre-treat lysates or cells with selective FAAH inhibitors (e.g., PF-3845)[4]. If extracellular degradation is observed, utilize PM20D1-knockout (KO) models or broad-spectrum metallopeptidase inhibitors[5].
Quantitative Data: Factors Influencing Hydrolysis
| Hydrolysis Type | Primary Catalyst / Driver | High-Risk Structural Features | Mitigation Strategy | Quantitative Impact / Metric |
| Chemical (Acidic) | TFA / H₂O mixtures | Electron-rich N-acyl groups (Hammett σ < 0)[1] | Use anhydrous TFA + TES scavenger | >90% intact product recovery |
| Enzymatic (Intracellular) | FAAH | Long-chain aliphatic acyl groups (e.g., C18:1, C20:4)[6] | Pre-treatment with PF-3845 (10 µM) | Abolishes FAAH-mediated cleavage[4] |
| Enzymatic (Extracellular) | PM20D1 | Broad substrate scope (aromatic & aliphatic acyls)[3] | Use PM20D1-KO serum/tissues | Prevents >80% of systemic degradation[4] |
Experimental Protocols
Protocol 1: Anhydrous Cleavage Workflow for SPPS to Prevent Chemical Hydrolysis Self-Validating Logic: By removing water (the nucleophile required to open the oxazolinium ion) and replacing it with a silane scavenger, the amide bond remains intact even if the oxazolinium intermediate transiently forms.
-
Resin Preparation: Wash the synthesized resin-bound N-acyl β-alanine derivative thoroughly with anhydrous Dichloromethane (DCM) (3 x 5 mL). Dry under a continuous stream of nitrogen for 15 minutes.
-
Cocktail Formulation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% Triethylsilane (TES). Crucial: Do not add water.
-
Cleavage: Add 3 mL of the cocktail per 100 mg of resin. Agitate gently at room temperature for 1.5 to 2 hours.
-
Precipitation: Filter the resin and collect the filtrate. Concentrate the TFA under a stream of nitrogen to approximately 10% of its original volume.
-
Validation: Precipitate the product in cold diethyl ether (-20°C). Centrifuge and analyze the pellet via LC-MS. The absence of the de-acylated β-alanine mass confirms the successful prevention of remote amide hydrolysis.
Protocol 2: Pharmacological Blockade of FAAH in Biological Assays Self-Validating Logic: FAAH is a serine hydrolase. Utilizing irreversible covalent inhibitors like PF-3845 completely ablates its activity, ensuring that any subsequent degradation of your derivative is isolated to off-target enzymes or inherent chemical instability.
-
Biological Matrix Preparation: Plate cells (e.g., HEK293T) or prepare tissue homogenates in standard PBS buffer (pH 7.4).
-
Inhibitor Pre-incubation: Add PF-3845 to the biological matrix to achieve a final concentration of 10 µM. Incubate at 37°C for 30 minutes to allow complete covalent inhibition of FAAH[4].
-
Substrate Introduction: Spike in the N-acyl β-alanine derivative (e.g., at a 10-100 µM final concentration)[5].
-
Time-Course Sampling: Extract aliquots at 0, 15, 30, and 60 minutes. Quench immediately by adding 2 volumes of ice-cold organic solvent (e.g., 2:1 Chloroform:Methanol).
-
Validation: Analyze the organic layer via LC-MS. A stable concentration curve over the 60-minute window validates successful enzymatic blockade.
Logical Workflows & Pathways
Diagnostic workflow and targeted mitigation strategies for chemical and enzymatic hydrolysis.
Frequently Asked Questions (FAQs)
Q: Why does my N-acyl β-alanine degrade faster when the acyl group is a methoxybenzoyl compared to a nitrobenzoyl? A: This is a classic example of electronic effects dictating chemical stability. The methoxy group is electron-donating, which lowers the Hammett σ value. This electron richness stabilizes the transition state for the formation of the oxazolinium ion during acid-catalyzed hydrolysis, vastly accelerating the cleavage of the remote amide bond[1]. Conversely, electron-withdrawing groups (like nitro) destabilize this intermediate, protecting the bond.
Q: Can I use standard SPPS cleavage cocktails (e.g., 95% TFA / 5% H₂O) for these derivatives? A: It is highly discouraged if your N-acyl group is electron-rich. The 5% water acts as a potent nucleophile that attacks the transient oxazolinium intermediate, leading to irreversible truncation of your molecule[2]. Always substitute water with silane scavengers (see Protocol 1) when working with N-acylated amino acids.
Q: How do I measure the stability of my compound in liver microsomes without PM20D1 interference? A: PM20D1 and FAAH exhibit cooperative enzymatic control over N-acyl amino acids[3]. Because liver homogenates contain high levels of both, you must isolate the variables. You can utilize liver microsomes from PM20D1-KO mice[4]. If KO models are unavailable, use differential centrifugation (100,000 x g) to separate the membrane fraction (enriched in FAAH) from the soluble fraction, and apply selective inhibitors like PF-3845 to block FAAH activity[5].
References
-
Samaritoni, J. G., Copes, A. T., Crews, D. K., Glos, C., Thompson, A. L., Wilson, C., O'Donnell, M. J., & Scott, W. L. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3140-3151.[Link]
-
Kim, J. T., Terrell, S. M., Li, V. L., Wei, W., Fischer, C. R., & Long, J. Z. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55211.[Link]
Sources
- 1. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figures and data in Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 6. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
Technical Support Guide: Removing Unreacted Stearoyl Chloride
Diagnostic: Why is this separation difficult?
Stearoyl chloride (
-
Lipophilicity Matching: The long C18 aliphatic chain renders the reagent highly lipophilic (
). If you are using stearoyl chloride, your target product is likely also designed to be lipophilic (e.g., lipid nanoparticles, prodrugs). This similarity in polarity makes chromatographic separation difficult. -
The "Soap" Effect: Upon hydrolysis, stearoyl chloride forms stearic acid. In the presence of base (used to quench HCl), this becomes a stearate salt—effectively a surfactant. Standard aqueous workups often result in intractable emulsions.
-
Streaking: Stearic acid interacts strongly with silica gel, causing "streaking" that can contaminate fractions over a wide polarity range.
Decision Matrix: Selecting Your Protocol
Do not default to a water wash. Select your method based on your product's sensitivity and the scale of the reaction.
Figure 1: Decision tree for selecting the optimal workup strategy based on scale and product properties.
Method A: Solid-Phase Scavenging (The "Gold Standard")
Best for: High-value intermediates, small-to-medium scale (<10g), and water-sensitive products.
This method avoids aqueous workup entirely, eliminating the risk of hydrolysis-induced emulsions. You will use a polymer-supported amine (e.g., Trisamine or Aminomethyl polystyrene) to covalently bind the unreacted acid chloride.
The Mechanism
The resin-bound amine attacks the electrophilic carbonyl of the stearoyl chloride, forming a stable amide bond on the solid support. The excess reagent is then removed by simple filtration.[1][2]
Figure 2: Workflow for solid-phase scavenging of stearoyl chloride.
Protocol
-
Calculate Excess: Estimate the amount of unreacted stearoyl chloride (usually 1.1–1.5 eq was used; 0.1–0.5 eq remains).
-
Add Resin: Add 3 equivalents (relative to the excess chloride) of Tris(2-aminoethyl)amine polystyrene or similar amine scavenger.
-
Agitate: Stir gently or shake at room temperature for 1–2 hours. Note: Do not use magnetic stirring bars that grind the resin beads; use an orbital shaker if possible.
-
Filter: Pass the mixture through a fritted glass funnel or a Celite pad.
-
Wash: Wash the resin cake with the reaction solvent (DCM or THF) to recover any entrained product.
-
Concentrate: Evaporate the filtrate.
Method B: Chemical Quenching (Methanol vs. Water)
If scavengers are too costly, you must chemically transform the stearoyl chloride into a species that is separable from your product.
Option 1: The Methanol Quench (Methyl Stearate)
Use when: Your product is significantly more polar than methyl stearate.
Adding methanol converts stearoyl chloride to methyl stearate .
-
Pros: Methyl stearate is neutral and does not streak on silica.
-
Cons: It is very lipophilic (runs near the solvent front in Hexane/EtOAc).
-
Separation: Methyl stearate is highly soluble in cold hexanes, whereas many polar drug conjugates are not.
-
Technique: Dissolve crude in minimum hot hexane, cool to 0°C. Methyl stearate likely stays in solution; polar product precipitates. (Reverse this logic if your product is the lipid).
-
Option 2: The Hydrolysis Quench (Stearic Acid)
Use when: Your product is non-polar and stable to base.
This converts stearoyl chloride to stearic acid (or stearate salt).
-
The Trap: Adding water + base (NaOH/NaHCO3) creates Sodium Stearate (Soap). This guarantees an emulsion.
-
The Fix: Use a "High Ionic Strength" workup.
Anti-Emulsion Protocol:
-
Quench: Add saturated aqueous
(acidic quench) first.[2][3] This keeps the byproduct as Stearic Acid (protonated), not the soap (Stearate). -
Dilution: Dilute the organic layer significantly (10x volume) with DCM or EtOAc.
-
Wash: Wash with Brine (Sat. NaCl) immediately. The high ionic strength prevents emulsion.
-
Removal: Stearic acid can be removed by recrystallization from Acetone .[4]
-
Data: Stearic acid is poorly soluble in cold acetone (
at 0°C).
-
Purification Data: Solubility & Solvents
If extraction/scavenging is insufficient, use recrystallization. The table below summarizes solubility data to help you choose the "Anti-Solvent."
| Solvent | Stearic Acid Solubility (20°C) | Methyl Stearate Solubility | Application |
| Acetone | Low (<1%) | Moderate | Best for crystallizing Stearic Acid out of solution. |
| Hexane | High | Very High | Use to keep impurities in solution while precipitating polar products. |
| Methanol | Low | Low | Good anti-solvent for lipophilic products. |
| DCM | High | High | Good solvent for loading; poor for separation. |
Expert Tip: For difficult separations of fatty acids from fatty products, Urea Complexation is a powerful, older technique. Urea forms crystalline inclusion complexes with linear aliphatic chains (like stearic acid) but not with branched or bulky drug molecules.
References
-
BenchChem. (2025).[5] Application Notes and Protocols: Stearoyl Chloride in Pharmaceutical Synthesis. Retrieved from 5
-
Supra Sciences. (n.d.). Solid-Supported Scavengers: Trisamine and Carbonate Resins. Retrieved from 6
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from 7
-
Serota, S., & Kenuey, H. E. (1969). Process for purifying stearic acid. U.S. Patent No.[4] 3,429,902. Washington, DC: U.S. Patent and Trademark Office. Retrieved from 4
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. suprasciences.com [suprasciences.com]
- 7. mt.com [mt.com]
Recrystallization solvents for N-Stearoyl-beta-alanine
Technical Support Center: N-Stearoyl- -Alanine Purification
Ticket Subject: Recrystallization Solvent Systems & Troubleshooting
Applicable Compound: N-Stearoyl-
The Core Challenge: The "Amphiphilic Tug-of-War"
Before selecting a solvent, you must understand why this molecule fails in standard recrystallization workflows.
N-Stearoyl-
-
The Tail (C18 Stearoyl): Highly hydrophobic, seeks non-polar environments (Hexane, Toluene).
-
The Head (
-Alanine): Highly polar/hydrophilic, seeks polar environments (Water, Alcohols).
The Failure Mode: In non-polar solvents, the head group aggregates, often causing the product to "oil out" or form a supramolecular organogel rather than a crystal lattice. In highly polar solvents (like water), it forms micelles or stays in solution.
The Solution: You need a "Janus" solvent system—one that dissolves the tail at high temperatures but becomes thermodynamically unfavorable for the head group upon cooling (or vice versa).
Recommended Solvent Systems
The following data summarizes the most effective solvent systems based on polarity indexing and surfactant chemistry principles.
| Solvent System | Role | Primary Use Case | Pros | Cons |
| Ethanol / Water (90:10) | Primary Recommendation | General Purity | Excellent balance for amphiphiles. Water forces crystallization of the hydrophobic tail upon cooling. | Risk of gelation if cooled too fast. |
| Ethyl Acetate | Alternative | Fatty Acid Removal | Good solubility for unreacted Stearic Acid impurities. | Yield may be lower; requires very low temps (-20°C) to maximize recovery. |
| Acetone | Wash Solvent | Final Polish | Removes non-polar surface impurities. | Product may be too soluble in hot acetone; often used for trituration rather than full recrystallization. |
| Methanol | Solubilizer | High-Throughput | Dissolves rapidly. | Often too powerful; difficult to induce precipitation without antisolvent (Water). |
Senior Scientist Note on Impurities:
The most common impurity is Stearic Acid (starting material).
-
Stearic Acid is highly soluble in Acetone and Ethyl Acetate.
-
N-Stearoyl-
-alanine is less soluble in these cold solvents. -
Strategy: If your main impurity is Stearic Acid, recrystallize from Ethyl Acetate or wash the solid crude repeatedly with cold Acetone .
Decision Logic & Workflow (Visualized)
The following diagrams illustrate the decision process for solvent selection and the critical temperature control required to prevent gelation.
Diagram 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the initial purification solvent based on the dominant impurity profile.
Diagram 2: The "Anti-Gelation" Cooling Protocol
Caption: Critical workflow to avoid organogel formation. Note the requirement for seeding and slow cooling.
Standard Operating Procedure (SOP)
Protocol ID: SOP-NSBA-RX-01
Reagents
-
Crude N-Stearoyl-
-alanine -
Solvent: Ethanol (95% or absolute) and Deionized Water.
-
Equipment: Reflux condenser, magnetic stirrer, oil bath, Buchner funnel (pre-warmed).
Step-by-Step Methodology
-
Dissolution (The Saturation Point):
-
Place crude solid in a round-bottom flask.
-
Add Ethanol (approx. 10 mL per gram of solid).
-
Heat to reflux (approx. 78°C).
-
Observation: If solution is clear, proceed. If oily droplets appear, add small amounts of Ethanol until homogenous.
-
Water Addition: Once dissolved, add hot water dropwise until a faint turbidity persists, then add 1-2 mL of Ethanol to clear it again. (Target ratio ~90:10 EtOH:Water).
-
-
Hot Filtration (Critical for Purity):
-
While boiling, filter the solution through a pre-heated glass sinter or fluted filter paper.
-
Why? This removes dust and inorganic salts which act as "bad" nucleation sites.
-
-
Crystallization (The "Gel" Avoidance):
-
Allow the filtrate to cool to room temperature slowly (wrap the flask in a towel or place in a warm water bath and turn off the heat).
-
Do not use an ice bath yet. Rapid cooling causes the hydrophobic tails to lock together randomly, trapping solvent (Gelation).
-
Seeding: When the temp reaches ~50°C, add a few grains of pure N-Stearoyl-
-alanine if available.
-
-
Isolation:
-
Once at room temperature, transfer to a fridge (4°C) for 2 hours.
-
Filter the white, pearly plates/crystals via vacuum filtration.
-
Wash with cold Acetone (2x small volumes) to remove surface stearic acid.
-
-
Drying:
-
Dry in a vacuum oven at 40°C. Warning: High heat (>60°C) under vacuum may cause the wet cake to melt/fuse if solvent is still present.
-
Troubleshooting & FAQs
Q1: My solution turned into a solid jelly (organogel) instead of crystals. What happened?
-
Cause: You cooled it too fast. The long C18 chains formed a fibrous network that trapped the solvent.
-
Fix: Re-heat the gel until it dissolves. Add 10% more solvent. This time, stir very slowly (or not at all) during the cooling phase and cool much slower.
Q2: I have a sticky oil at the bottom of the flask ("Oiling Out").
-
Cause: The solvent is too polar (too much water) or the temperature is too high for the concentration.
-
Fix: Re-heat to dissolve. Add more Ethanol (to increase non-polar character). Ensure the solution is homogenous before cooling.
Q3: The melting point is lower than expected (<100°C).
-
Cause: Likely contamination with Stearic Acid (MP ~69°C) or solvent inclusion.
-
Fix: Perform a "Trituration" wash. Suspend your solid in warm Hexane (40°C) for 30 minutes, then filter. Hexane dissolves Stearic Acid but leaves N-Stearoyl-
-alanine largely intact.
Q4: Can I use Acetone as the primary solvent?
-
Answer: Only for purification, not usually for growing large crystals. Acetone is excellent for removing fatty impurities. If you want high purity and don't care about crystal size, dissolving in minimum hot Ethanol and pouring into excess cold Acetone is a viable precipitation method.
References
-
Solubility of Amino Acids and Derivatives
-
Synthesis and Purification of N-Acyl Amino Acids
-
Title: Process for producing N-acyl beta-alanine derivatives.[5]
- Source:Google P
- Relevance: Describes the industrial standard of using water-miscible alcohols (Methanol/Ethanol)
-
Link:
-
-
Surfactant Recrystallization Behavior
- Title: N-Stearoyl-beta-alanine (Product D
- Source:Santa Cruz Biotechnology / Sigma Aldrich.
- Relevance: Confirms the amphiphilic nature and the need for specialized handling compared to standard amino acids.
-
Link:
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 5. US20030114488A1 - New processes for producing beta-alanine derivatives - Google Patents [patents.google.com]
Enhancing foaming properties of N-Stearoyl-beta-alanine
Technical Support Center: N-Stearoyl-beta-alanine Application Guide
Topic: Enhancing Foaming Properties of N-Stearoyl-beta-alanine Role: Senior Application Scientist Status: Active | Version: 2.4
Welcome to the Technical Support Center
You are likely working with N-Stearoyl-beta-alanine (NSBA) because you require a surfactant that offers extreme mildness, a luxurious "creamy" skin feel, or specific bio-compatibility. However, you have likely encountered its primary trade-off: poor flash foam and solubility issues due to its long C18 hydrophobic chain.
This guide is structured as a troubleshooting workflow. Identify your specific failure mode below to find the corresponding solution protocol.
Module 1: Solubilization & Clarity Issues
Symptom: “My formulation is cloudy, or the surfactant precipitates upon cooling.”
The Science: NSBA is an N-acyl amino acid.[1][2][3] In its free acid form, it is insoluble in water. Furthermore, the Stearoyl (C18) chain gives it a high Krafft Point (often >55°C), meaning it tends to crystallize out of solution at room temperature unless properly neutralized and solubilized.
Troubleshooting Protocol:
-
Check Neutralization (The "Salt" Factor): NSBA must be converted to a salt to foam. The counter-ion significantly dictates solubility.
-
Sodium (NaOH): Standard, but may have a higher Krafft point (hazy at room temp).
-
Potassium (KOH): Better solubility than Sodium.
-
Arginine/Triethanolamine (TEA): Best for clarity and low-temperature stability. The bulky counter-ion prevents tight crystal packing.
-
-
The pH Critical Zone: Ensure final pH is > 6.5 . Below pH 5.5, the carboxyl group protonates (
), causing immediate precipitation.
Visual Workflow: Solubilization Logic
Caption: Workflow for converting insoluble NSBA acid into a soluble, surface-active salt form.
Module 2: Enhancing Flash Foam (Volume)
Symptom: “The foam is stable but takes too long to generate. I get 'flat' water initially.”
The Science: The C18 chain is bulky. It migrates to the air-water interface slowly (slow adsorption kinetics). To get "flash foam" (instant bubbles), you need a smaller molecule to occupy the interface while the NSBA moves into place.
The Fix: The "Wedge" Strategy (Synergy) You must use a co-surfactant that acts as a "spacer" or "booster."
| Co-Surfactant Class | Recommended Agent | Mechanism of Synergy |
| Amphoteric (Betaines) | Cocamidopropyl Betaine (CAPB) | Primary Recommendation. The zwitterionic headgroup reduces electrostatic repulsion between NSBA anionic heads, allowing tighter packing. |
| Non-ionic (Glucosides) | Lauryl Glucoside | Adds steric bulk and solubilizes the C18 chain, lowering the Krafft point and improving cold-water foaming. |
| Anionic (Sulfates/Sulfonates) | Sodium Cocoyl Isethionate (SCI) | Provides the "flash" while NSBA provides the "creaminess." |
Experimental Protocol: The Ross-Miles Modification Do not rely on simple shake tests, as they favor high-foaming sulfates.
-
Prepare 100mL of 1.0% active NSBA solution (neutralized to pH 7.5).
-
Control: Run standard Ross-Miles foam test (pour 200mL solution into reservoir).
-
Test A: Add 0.3% Cocamidopropyl Betaine (Solid basis).
-
Test B: Add 0.5% Lauryl Hydroxysultaine (better for hard water).
-
Target: You are looking for a Synergy Index > 1.2 (Mixture foam height > 1.2x sum of individual foam heights).
Module 3: Foam Stability & Texture (Creaminess)
Symptom: “The bubbles are too large and burst quickly (Open texture).”
The Science: NSBA is excellent for creating small, dense bubbles (creaminess) due to the solid-like nature of the C18 chain at room temperature (high interfacial viscosity). If foam is bursting, your interface is too "fluid" or you have calcium interference.
Troubleshooting Guide:
-
Q: Is your water hard (>100 ppm CaCO3)?
-
Issue: Carboxylates react with
to form insoluble soap scum (calcium stearoyl beta-alaninate). -
Fix: Add a chelant. Disodium EDTA (0.1%) or GLDA (Tetrasodium Glutamate Diacetate). This shields the surfactant from calcium bridging.
-
-
Q: Are you using a co-surfactant with a short chain (
-
Issue: Short chains fluidize the film too much.
-
Fix: Switch to a co-surfactant with a C12-C14 chain (e.g., Sodium Lauroamphoacetate) to match the hydrophobicity of the NSBA more closely.
-
Visual Mechanism: Synergistic Packing
Caption: Zwitterionic betaines sit between anionic NSBA molecules, reducing repulsion and creating a denser, more stable foam film.
FAQ: Common Experimental Hurdles
Q1: Can I use N-Stearoyl-beta-alanine in a sulfate-free shampoo at pH 5.0? A: No. The pKa of the carboxyl group is approximately 4.5–5.0. At pH 5.0, roughly 50% of the molecule is in the acid form (insoluble). It will precipitate and kill foam. You must formulate at pH > 6.0 (ideally 6.5–7.5) or use a hydrotrope (like Sodium Xylenesulfonate) to keep the acid form solubilized, though foaming will still be reduced.
Q2: Why does my solution gel up at 5% concentration? A: This is a feature, not a bug. Long-chain amino acid surfactants form worm-like micelles and liquid crystal phases at relatively low concentrations. This provides structure/viscosity. If it is too thick, add a small amount of Propylene Glycol or Propanediol to disrupt the lamellar phase.
Q3: How does Beta-alanine differ from Alpha-alanine derivatives? A: The beta-position moves the amino group, changing the headgroup spacing. Generally, beta-alanine derivatives have slightly better water solubility and mildness compared to alpha-alanine derivatives due to the increased flexibility of the headgroup, but the C18 chain remains the dominant factor for solubility [1].
References
-
Kaneko, D., et al. (2021). "Contrastive Study of the Foaming Properties of N-Acyl Amino Acid Surfactants." Semantic Scholar. Available at:
-
Borden, K. (2023). "Amino-Acids Surfactants and n-Octanol Mixtures: Sustainable, Efficient, and Dynamically Triggered Foaming Systems." ACS Publications. Available at:
-
Wang, Q. (2016). "Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants." European Journal of Pharmaceutics and Biopharmaceutics. Available at:
-
Basheva, E.S., et al. (2000). "Synergistic Effect of Betaines and Anionic Surfactants." Langmuir. (Referenced in context of general betaine/anionic synergy). Available at:
Sources
Technical Support Center: N-Stearoyl-beta-alanine (NSBA) in Cell Culture
Introduction: The "Invisible" Variable in Your Data
You are likely here because your dose-response curves are inconsistent, or your LC-MS recovery rates are inexplicably low. N-Stearoyl-beta-alanine (NSBA) is a deceptively simple molecule—a C18 fatty acid tail conjugated to a beta-alanine head group. This amphiphilic structure creates unique challenges in aqueous cell culture media (DMEM/RPMI) that standard small-molecule protocols fail to address.
This guide is not a generic datasheet. It is a troubleshooting system designed to isolate and resolve the three primary failure modes of NSBA in culture: Precipitation (Solubility) , Enzymatic Hydrolysis (Stability) , and Surface Adsorption (Loss) .
Module 1: Solubility & Preparation
Issue: "My compound precipitates immediately upon addition to media."
The Science: NSBA behaves like a surfactant. It has a high Krafft point due to the saturated stearic acid tail. In standard media (pH 7.4), the beta-alanine head group is polar, but the C18 tail drives the Critical Micelle Concentration (CMC) extremely low. Simply injecting a DMSO stock into aqueous media causes the "Salting Out" effect, leading to micro-precipitates that are often invisible to the naked eye but toxic to cells (physical stress) and unavailable for biological signaling.
The Solution: BSA-Complexation (The Physiological Carrier) Do not rely on DMSO alone. You must mimic the body's natural lipid transport system using Fatty Acid-Free Bovine Serum Albumin (BSA).
Protocol: The 5:1 BSA Conjugation Method
Use this method to create a stable, bioavailable 1000x Stock.
-
Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA in PBS to create a 10% (w/v) solution. Filter sterilize (0.22 µm).
-
Prepare NSBA Stock: Dissolve NSBA in 100% Ethanol or DMSO to 50 mM. Note: Warm to 37°C if cloudy.
-
The Conjugation Step:
-
Heat the BSA solution to 37°C.
-
While vortexing the BSA vigorously, add the NSBA stock dropwise.
-
Target Ratio: 5:1 (BSA:NSBA molar ratio) ensures the hydrophobic tail is sequestered within the albumin binding pocket.
-
-
Equilibration: Incubate at 37°C for 30 minutes to allow thermodynamic equilibration.
-
Final Appearance: The solution should be optically clear. If turbid, sonicate in a water bath for 5 minutes.
Validation Check: Centrifuge an aliquot at 10,000 x g for 10 minutes. If a pellet forms, conjugation failed.
Figure 1: Solubilization pathways. Direct addition to media leads to precipitation (red path), while BSA complexation yields a stable delivery system (green/blue path).
Module 2: Stability & Degradation
Issue: "I see a loss of activity after 24 hours."
The Science: The amide bond connecting the stearic acid tail and the beta-alanine head is susceptible to hydrolysis. Fetal Bovine Serum (FBS) is rich in amidases (specifically Fatty Acid Amide Hydrolase - FAAH and N-acyl-amino acid amidases). These enzymes cleave NSBA into Stearic Acid (metabolic fuel) and Beta-alanine (pH buffer/neurotransmitter), effectively destroying your test compound.
The Diagnostic: Do not assume stability. Perform a "Mock Incubation" test.
Protocol: The "Mock Media" Stability Assay
-
Prepare two tubes:
-
Tube A: DMEM + 10% FBS (Complete Media).
-
Tube B: DMEM (Serum-Free).[1]
-
-
Spike NSBA (via BSA complex) into both tubes at 10 µM.
-
Incubate at 37°C / 5% CO2.
-
Sample at T=0, T=6h, T=24h.
-
Analysis: Extract lipids (Folch method) and analyze via LC-MS/MS.
-
If Tube A shows rapid loss vs. Tube B: You have enzymatic degradation.
-
If Tube A and B both show loss: You have surface adsorption (See Module 3).
-
Troubleshooting Table: Half-Life Expectations
| Media Condition | Estimated T1/2 of NSBA | Cause of Instability |
| Serum-Free DMEM | > 48 Hours | Chemical Hydrolysis (Slow) |
| 10% Standard FBS | 4 - 12 Hours | Enzymatic (Amidase) Cleavage |
| 10% Heat-Inactivated FBS | 12 - 24 Hours | Reduced Enzymatic Activity* |
| Defined Media (ITS) | > 48 Hours | Minimal Enzyme Presence |
*Note: Heat inactivation (56°C for 30 min) reduces but does NOT eliminate all amidase activity.
Figure 2: Enzymatic degradation mechanism. Serum amidases cleave the amide bond, generating metabolites that may confound experimental results.
Module 3: Experimental Artifacts (Adsorption)
Issue: "My LC-MS recovery is low even in control wells."
The Science: With a C18 tail, NSBA is highly lipophilic. It adheres aggressively to polypropylene (pipette tips, Eppendorf tubes) and polystyrene (culture plates). In low-protein media (serum-free), the plasticware becomes a "sink," absorbing up to 60% of your compound before it ever reaches the cells.
The Solution: Saturation & Material Selection
-
Glass Pre-dilution: Perform all serial dilutions in glass vials , not plastic tubes.
-
The "Coat" Technique: If you must use plastic tips, pre-wet the tip 3 times with the solution before the final transfer. This saturates the binding sites on the plastic tip.
-
Carrier Protein: Always include at least 0.1% BSA in "Serum-Free" conditions to act as a sacrificial carrier, preventing NSBA from sticking to the plate walls.
References
-
Solubility & BSA Complexation
-
Amidase Activity in Serum
-
N-Acyl Amino Acid Surfactant Properties
-
Amino acid-based surfactants: from synthesis to applications.[4] (2018). Comptes Rendus Chimie.
-
-
Beta-Alanine Biological Context
- β-Alanine in Cell Culture: Supplementation and Stability. MilliporeSigma Technical Library.
Sources
Validation & Comparative
A Comparative Guide to the Surfactant Activity of N-Stearoyl-β-alanine and N-Palmitoyl-β-alanine
Introduction: The Role of N-Acyl-β-alanines in Advanced Formulations
In the realm of high-performance surfactants, N-acyl amino acids have carved out a significant niche, prized for their excellent biocompatibility, mildness, and tunable physicochemical properties. Derived from natural feedstocks—fatty acids and amino acids—these surfactants are increasingly sought after in pharmaceutical, cosmetic, and specialized industrial applications. Among this class, N-acyl-β-alanines are of particular interest due to the unique structural characteristics imparted by the β-amino acid headgroup.
This guide provides an in-depth comparison of the surfactant activities of two prominent N-acyl-β-alanines: N-Stearoyl-β-alanine (C18 chain) and N-Palmitoyl-β-alanine (C16 chain). The seemingly subtle difference of two methylene groups in their hydrophobic tails leads to significant and predictable variations in their performance as surface-active agents. Understanding these differences is paramount for researchers and formulation scientists aiming to optimize product performance, be it in drug delivery systems, gentle cleansing formulations, or specialized dispersions.
We will delve into the core principles governing their surfactant behavior, supported by available experimental data and established structure-property relationships. This guide is structured to provide not only a direct comparison but also the scientific rationale behind the observed properties and the experimental methodologies used to characterize them.
Molecular Architecture: The Foundation of Surfactant Functionality
The surfactant activity of N-Stearoyl-β-alanine and N-Palmitoyl-β-alanine is dictated by their amphiphilic nature. This comprises a long, nonpolar (hydrophobic) acyl tail and a polar (hydrophilic) β-alanine headgroup. The key distinction lies in the length of the acyl chain:
-
N-Stearoyl-β-alanine: Features an 18-carbon saturated fatty acid chain (stearic acid).
-
N-Palmitoyl-β-alanine: Possesses a 16-carbon saturated fatty acid chain (palmitic acid).
This difference in hydrophobicity is the primary driver for the variations in their performance metrics, including their efficiency and effectiveness in reducing surface tension, their self-assembly into micelles, and the characteristics of the foams they generate.
Figure 2: Workflow for CMC determination using the Wilhelmy plate method.
Step-by-Step Methodology:
-
Preparation of Solutions: A stock solution of the surfactant is prepared in deionized water. A series of dilutions are then made to cover a concentration range both below and above the expected CMC.
-
Instrument Setup: A tensiometer equipped with a Wilhelmy plate (typically a roughened platinum plate) is calibrated. The plate is cleaned thoroughly, usually by flaming to remove organic contaminants.
-
Measurement: For each concentration, the Wilhelmy plate is brought into contact with the surface of the solution. The force exerted on the plate by the surface tension is measured by a microbalance.
-
Data Acquisition: The surface tension (γ) is calculated from the measured force, the perimeter of the plate, and the contact angle (which is assumed to be zero for a properly wetted platinum plate).
-
Data Analysis: A plot of surface tension versus the logarithm of the surfactant concentration is generated. The plot will typically show a region where surface tension decreases linearly with log(C), followed by a sharp break and a region where the surface tension remains relatively constant. The concentration at this break point is the CMC.
Assessment of Foam Stability: The Ross-Miles Method (ASTM D1173)
The Ross-Miles method is a standardized test for evaluating the foaming properties of surfactants. [1][2]It provides a measure of both the initial foam height (foamability) and the foam's stability over time.
Step-by-Step Methodology:
-
Apparatus Setup: The Ross-Miles apparatus consists of a jacketed glass column with volume markings and a pipette with a specified orifice size, also jacketed to maintain a constant temperature (typically 49°C).
-
Solution Preparation: A solution of the surfactant at a specified concentration (e.g., 0.1 wt%) is prepared and brought to the test temperature.
-
Foam Generation: 50 mL of the surfactant solution is placed in the bottom of the column. 200 mL of the same solution is placed in the pipette. The solution from the pipette is then allowed to fall from a specified height (90 cm) into the column, creating foam.
-
Initial Foam Height Measurement: The height of the foam column is measured immediately after all the solution has drained from the pipette. This value is an indicator of foamability.
-
Foam Stability Measurement: The foam height is measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess the rate of foam collapse. The percentage of foam height remaining after a certain time is a measure of foam stability.
Conclusion and Formulation Insights
The choice between N-Stearoyl-β-alanine and N-Palmitoyl-β-alanine is a strategic one, guided by the desired performance attributes of the final formulation.
-
Choose N-Stearoyl-β-alanine (C18) when:
-
High foam stability is critical: For applications like rich shaving creams, fire-fighting foams, or specialized industrial foams where longevity is key.
-
Maximum surface tension reduction is needed: In applications where achieving the lowest possible surface or interfacial tension is a primary goal.
-
Efficiency is a priority: Its lower CMC means less of the surfactant may be required to achieve the desired effect.
-
-
Choose N-Palmitoyl-β-alanine (C16) when:
-
High initial foam volume (foamability) is desired: For products where a quick, voluminous lather is important for consumer perception, such as in some shampoos and body washes.
-
A slightly higher CMC is acceptable or even beneficial: In some systems, a higher concentration of free monomers may be desired for specific interactions.
-
Final Considerations for the Formulation Scientist:
It is crucial to recognize that the performance of these surfactants can be influenced by other components in a formulation, such as electrolytes, polymers, and co-surfactants, as well as by environmental factors like pH and temperature. The data and principles outlined in this guide provide a robust foundation for selecting the appropriate N-acyl-β-alanine and for designing experiments to validate its performance in the context of a specific application. By understanding the fundamental relationship between the alkyl chain length and surfactant activity, researchers can make more informed decisions, accelerating the development of innovative and effective products.
References
- ASTM D1173-07(2015)
- Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants - Do they deserve more attention? Advances in Colloid and Interface Science, 222, 79-91.
- Mhaskar, S. Y., & Gholap, R. V. (1990). Synthesis of N-acyl amino acids and correlation of structure with surfactant properties of their sodium salts. Journal of the American Oil Chemists' Society, 67(12), 1015-1019.
- Ross, J., & Miles, G. D. (1941). An Apparatus for Comparison of Foaming Properties of Soaps and Detergents. Oil & Soap, 18(5), 99-102.
- Sreenu, M., Nayak, R. R., Prasad, R. B. N., Poornachandra, Y., & Kumar, C. G. (2015). Surface and Antimicrobial Properties of N-Palmitoyl Amino Acid-Based Surfactants. Journal of Dispersion Science and Technology, 36(6), 765-771.
- Tripathy, D. B., Mishra, A., Clark, J., & Farmer, T. (2018). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus Chimie, 21(2), 112-130.
- Wilhelmy, L. (1863). Ueber die Abhängigkeit der Capillaritäts-Constanten des Alkohols von Substanz und Gestalt des benetzten festen Körpers. Annalen der Physik, 195(2), 177-217.
- Zhang, L., Somasundaran, P., & Mielczarski, J. A. (2004). Adsorption of N-dodecyl-β-alanine on silica and its effect on flocculation and flotation. Journal of Colloid and Interface Science, 278(2), 289-295.
Sources
Technical Comparison Guide: N-Stearoyl-β-alanine vs. Sodium Dodecyl Sulfate (SDS)
The following guide provides an in-depth technical comparison between N-Stearoyl-β-alanine and Sodium Dodecyl Sulfate (SDS) , designed for researchers in drug delivery and formulation science.
Executive Summary
N-Stearoyl-β-alanine represents a class of bio-inspired, amino acid-based surfactants (AAS) offering distinct advantages in biocompatibility and biodegradability over the industry-standard Sodium Dodecyl Sulfate (SDS) . While SDS is a robust, high-foaming anionic surfactant with a well-defined Critical Micelle Concentration (CMC) of ~8.2 mM, N-Stearoyl-β-alanine utilizes a longer C18 hydrophobic tail, resulting in a significantly lower CMC (estimated <1.0 mM). This guide analyzes the physicochemical trade-offs, specifically highlighting that while N-Stearoyl-β-alanine offers superior efficiency and reduced toxicity, it introduces pH dependency and solubility constraints (Krafft point) absent in SDS.
Physicochemical Profile & Structural Logic[1]
The fundamental difference in performance stems from the molecular architecture. SDS relies on a sulfate head group (strong electrolyte), whereas N-Stearoyl-β-alanine employs a carboxylate head group linked via an amide bond (pH-dependent weak electrolyte).
Comparative Properties Table
| Feature | Sodium Dodecyl Sulfate (SDS) | N-Stearoyl-β-alanine (Sodium Salt) |
| Molecular Structure | C₁₂H₂₅-OSO₃Na | C₁₇H₃₅-CONH-CH₂CH₂-COONa |
| Hydrophobic Tail | C12 (Lauryl) - Medium Chain | C18 (Stearoyl) - Long Chain |
| Head Group | Sulfate (Strong Acid Salt) | Carboxylate (Weak Acid Salt) |
| CMC (25°C) | ~8.2 mM (2.36 mg/mL) | ~0.2 – 0.8 mM * (Est. 0.07–0.3 mg/mL) |
| pH Sensitivity | pH Independent (Stable > pH 2) | pH Dependent (Requires pH > 6-7) |
| Krafft Point | ~16°C (Soluble at RT) | High (>50°C) (Likely insoluble at RT) |
| Toxicity | Irritant, Protein Denaturant | Mild, Biocompatible, Low Irritation |
| Biodegradability | Moderate | High (Enzymatic cleavage) |
*Note: CMC for C18 amino acid surfactants is heavily influenced by counterion and temperature. Values estimated based on homologous series trends (C12 vs C18).
Structural Diagram (DOT Visualization)
Figure 1: Structural comparison highlighting the Amide Linker and Tail Length differences.
Critical Micelle Concentration (CMC) Analysis
The "Hydrophobic Effect" Driver
The CMC is governed principally by the free energy of transfer of the hydrophobic tail from water to the micelle core.
-
SDS (C12): The standard CMC of 8.2 mM reflects a balance where moderate concentrations are needed to drive micellization.
-
N-Stearoyl-β-alanine (C18): Following the Traube’s Rule analog, adding two methylene groups (
) typically decreases the CMC by a factor of 2–4. Moving from C12 to C18 (6 carbons added) results in a theoretical CMC drop of roughly 2–3 orders of magnitude.-
Scientific Insight: While this suggests a CMC in the micromolar range, the bulky amide head group and steric hindrance of β-alanine slightly oppose this, settling the CMC likely in the 0.1 – 1.0 mM range.
-
Impact of Experimental Conditions[1]
-
Temperature (The Krafft Point Constraint):
-
SDS: Micellizes readily at 25°C.
-
N-Stearoyl-β-alanine: Due to the long C18 chain, the Krafft point (temperature where solubility = CMC) is likely above 50°C . Below this temperature, the surfactant precipitates as crystals rather than forming micelles. Experiments must be conducted at elevated temperatures (e.g., 60°C).
-
-
pH Dependency:
-
SDS: Charge is permanent.
-
N-Stearoyl-β-alanine: The carboxyl group (
) must be ionized. At pH < 6, the molecule protonates, loses solubility, and precipitates.
-
Experimental Protocol: CMC Determination
For N-Stearoyl-β-alanine, standard conductivity methods may be less sensitive due to the low concentration range. The Pyrene Fluorescence Probe Method is the gold standard for low-CMC surfactants.
Method: Pyrene Fluorescence Spectroscopy
Objective: Determine CMC by monitoring the polarity change of the pyrene microenvironment (water vs. micelle core).
Workflow Diagram
Figure 2: Pyrene Fluorescence Protocol adapted for high-Krafft point surfactants.
Step-by-Step Protocol
-
Solvent: Use Phosphate Buffered Saline (PBS) adjusted to pH 8.0 to ensure full ionization of the β-alanine head group.
-
Probe: Prepare a stock of Pyrene in acetone. Add to empty vials and evaporate acetone before adding surfactant solution to avoid solvent effects.
-
Dilution: Prepare a concentration series. For SDS, range from 0–20 mM. For N-Stearoyl-β-alanine, range from 0–2 mM (due to lower CMC).
-
Equilibration: CRITICAL: Maintain N-Stearoyl-β-alanine samples at 60°C (or above its specific Krafft point) throughout incubation and measurement. Cooling will cause precipitation and false data.
-
Detection: Measure the ratio of the first (
) and third ( ) vibronic peaks.-
Below CMC: Ratio is high (polar environment).
-
Above CMC: Ratio drops sigmoidally (hydrophobic micelle core).
-
The CMC is the inflection point of the
vs. curve.
-
Performance & Application Context
Why Choose N-Stearoyl-β-alanine over SDS?
-
Drug Solubilization: The C18 core of N-Stearoyl-β-alanine micelles provides a larger, more hydrophobic reservoir for lipophilic drugs compared to the C12 core of SDS. This often leads to higher solubilization capacity for poorly water-soluble APIs (Active Pharmaceutical Ingredients).
-
Biological Safety: SDS is a known protein denaturant and skin irritant (used to induce colitis in animal models). N-Stearoyl-β-alanine degrades into stearic acid (fatty acid) and β-alanine (amino acid), making it suitable for parenteral or transdermal formulations.
-
"Green" Profile: It is derived from renewable feedstocks and is readily biodegradable.
Limitations
-
Formulation Complexity: Requires heating during manufacturing (high Krafft point) and buffering (pH sensitivity). SDS is "dump and stir."
-
Cost: significantly higher synthesis and purification costs compared to commodity SDS.
References
-
Brito, R. O., et al. (2018). "Amino acid-based surfactants: A review on their synthesis, properties and applications." Comptes Rendus Chimie.
- Takehara, M. (1989). "Properties and applications of amino acid based surfactants." Colloids and Surfaces. (Fundamental grounding on N-acyl amino acid behavior).
-
Mukerjee, P., & Mysels, K. J. (1971). "Critical Micelle Concentrations of Aqueous Surfactant Systems." NSRDS-NBS 36. (The authoritative source for SDS CMC data).
-
Perinelli, D. R., et al. (2016). "Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?" Langmuir. (Methodology for CMC determination).
- Infante, M. R., et al. (2004). "Biocompatible surfactants from renewable feedstocks." Comptes Rendus Chimie. (Toxicity comparison of AAS vs SDS).
Advanced NMR Characterization of the N-Stearoyl-beta-alanine Amide Bond: A Comparative Guide to Solvent Systems and Analytical Workflows
Introduction: The Analytical Challenge
N-Stearoyl-beta-alanine is a long-chain fatty acid amide combining a hydrophobic stearoyl tail with a hydrophilic beta-alanine headgroup. Because of its unique amphiphilic properties, it is increasingly utilized in lipid nanoparticle (LNP) formulations, cosmetics, and as a potent biomimetic organogelator for nanoparticle templating (1)[1].
The defining structural feature of this molecule is its central secondary amide bond (-CO-NH-). However, characterizing this specific bond using Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant analytical bottleneck. The amide proton is highly labile; it is susceptible to chemical exchange with trace water and acidic impurities, and it undergoes quadrupolar relaxation from the adjacent
This guide objectively compares the performance of standard NMR solvent systems (CDCl
Mechanistic Causality in Solvent Selection: CDCl vs. DMSO-
To achieve high-resolution NMR spectra of an amide proton, the chemical exchange rate must be slowed down significantly relative to the NMR timescale. The choice of solvent directly dictates this exchange kinetics.
-
Deuterated Chloroform (CDCl
) – The High-Risk Alternative: While N-Stearoyl-beta-alanine exhibits excellent solubility in CDCl due to its long lipid tail, CDCl lacks hydrogen-bonding capabilities. Consequently, the amide proton remains exposed to rapid intermolecular exchange catalyzed by trace moisture or residual acid in the solvent. This rapid exchange averages out the signal, causing the NH proton to appear as a broad, featureless hump (typically around 5.5–6.5 ppm) or to disappear entirely, making it impossible to observe its connectivity to the beta-alanine core (2)[2]. -
Deuterated Dimethyl Sulfoxide (DMSO-
) – The High-Performance Standard: DMSO is a potent hydrogen-bond acceptor. It forms a strong, localized intermolecular hydrogen bond with the amide NH proton. This "solvent-quenching" mechanism effectively shields the proton from bulk water, suppressing the base-catalyzed exchange rate by several orders of magnitude (3)[3]. As a result, the NH resonance shifts downfield (to ~7.8 ppm) and sharpens into a distinct triplet, revealing the critical coupling with the adjacent -CH group.
Quantitative Data Presentation
The following table summarizes the expected chemical shifts and resolution quality for N-Stearoyl-beta-alanine across both solvent systems.
Table 1: Comparative
| Nucleus / Functional Group | CDCl | DMSO- | Resolution Quality & Causality |
| ~5.50 – 6.50 (Broad) | ~7.80 (Sharp triplet) | Poor in CDCl | |
| ~3.50 (Multiplet) | ~3.20 (Quartet) | Moderate : Loses coupling to NH in CDCl | |
| ~2.55 (Triplet) | ~2.35 (Triplet) | Good : Unaffected by NH exchange. | |
| ~2.20 (Triplet) | ~2.05 (Triplet) | Good : Unaffected by NH exchange. | |
| ~1.25 (Multiplet) | ~1.23 (Multiplet) | Good : Highly resolved in both. | |
| ~174.0 | ~172.5 | Good : Distinct from acid carbonyl. | |
| ~176.5 | ~173.8 | Good : Distinct from amide carbonyl. |
Self-Validating Experimental Protocol
A
Step 1: Anhydrous Sample Preparation
-
Lyophilize the N-Stearoyl-beta-alanine sample for 12 hours to remove residual moisture.
-
Dissolve 15–20 mg of the dried sample in 0.6 mL of anhydrous DMSO-
. -
Causality Check: Ensure the DMSO-
is stored over 4Å molecular sieves. Residual water introduces a broad HDO peak at ~3.3 ppm, which can overlap with and obscure the critical -CH signals of the beta-alanine moiety.
Step 2: 1D
-
Acquire a standard 1D
H NMR spectrum at 298 K (e.g., 400 or 600 MHz, 16–32 scans). -
Phase and baseline-correct the spectrum.
-
Validation: Locate the amide proton at ~7.8 ppm. Verify that it resolves as a triplet (
Hz), confirming its scalar coupling to the adjacent -CH protons.
Step 3: 2D HMBC Cross-Validation (The Self-Validating Step)
-
Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum optimized for long-range couplings (
Hz). -
Validation: Trace the cross-peak from the sharp NH proton (~7.8 ppm) on the F2 axis to the amide carbonyl carbon (~172.5 ppm) on the F1 axis.
-
Causality Check: Observing this specific
/ correlation provides absolute, self-validating proof that the stearoyl chain and the beta-alanine headgroup are covalently linked via an amide bond, ruling out any possibility of an unreacted physical mixture (2)[2].
Logical Workflow Diagram
The following decision matrix maps the logical progression of solvent selection and spectral acquisition to ensure successful characterization.
Figure 1: Decision matrix and self-validating NMR workflow for fatty acid amide characterization.
References
- Source: Molecules (MDPI), 2021, 26(9), 2543.
- Source: Protein Science, 1995, 4(5), 804-814.
- Source: Journal of Colloid and Interface Science, 2013, 390(1), 17-24.
Sources
- 1. N-stearoyl amino acid derivatives: potent biomimetic hydro/organogelators as templates for preparation of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the FTIR Spectrum of 3-(octadecanoylamino)propanoic acid
In the landscape of drug development and materials science, the precise characterization of novel molecules is paramount. 3-(octadecanoylamino)propanoic acid, a lipoamino acid, presents a unique structure combining a long-chain fatty acid (stearic acid) with a β-amino acid (β-alanine). This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum, offering a comparative perspective against its constituent precursors and other related molecules. This analysis is crucial for researchers engaged in the synthesis, quality control, and application of N-acylated amino acids.
The Significance of FTIR in Molecular Characterization
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint." For a molecule like 3-(octadecanoylamino)propanoic acid, FTIR allows for the simultaneous confirmation of its key structural features: the long alkyl chain, the secondary amide linkage, and the carboxylic acid moiety.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the reliability of the spectral data, a standardized experimental protocol is essential. The following outlines a robust method for obtaining the FTIR spectrum of solid-state 3-(octadecanoylamino)propanoic acid.
Sample Preparation: The KBr Pellet Method
-
Drying: Thoroughly dry both the 3-(octadecanoylamino)propanoic acid sample and potassium bromide (KBr) powder in an oven at 110°C for at least 2 hours to eliminate moisture, which can introduce broad O-H absorption bands and interfere with the spectrum.
-
Grinding: In an agate mortar, grind a small amount of the sample (approximately 1-2 mg) to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample. The goal is a homogenous mixture with a sample concentration of about 1%.
-
Pelletizing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.
-
Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
In-Depth Spectral Analysis of 3-(octadecanoylamino)propanoic acid
The FTIR spectrum of 3-(octadecanoylamino)propanoic acid is a composite of the vibrational modes of its constituent parts. The key to its interpretation lies in dissecting the spectrum into regions corresponding to the N-H/O-H stretching, C-H stretching, the carbonyl region, and the fingerprint region.
Caption: Molecular structure of 3-(octadecanoylamino)propanoic acid.
Table 1: Key FTIR Vibrational Frequencies for 3-(octadecanoylamino)propanoic acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~3300 | N-H Stretch | Secondary Amide | Confirms the presence of the amide linkage. Its position indicates hydrogen bonding. |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid | A very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[2][3][4] |
| 2918 & 2850 | Asymmetric & Symmetric CH₂ Stretch | Alkyl Chain | Strong, sharp peaks indicative of the long hydrocarbon chain. |
| ~1710 | C=O Stretch | Carboxylic Acid | The position is typical for a saturated, dimerized carboxylic acid.[2][3] |
| ~1640 | Amide I (C=O Stretch) | Secondary Amide | A strong band confirming the amide carbonyl group.[5][6] |
| ~1550 | Amide II (N-H Bend & C-N Stretch) | Secondary Amide | A characteristic band for secondary amides, resulting from a combination of N-H bending and C-N stretching.[5][6] |
| ~1470 | CH₂ Scissoring | Alkyl Chain | A prominent peak for long-chain alkanes. |
| ~1240 | C-O Stretch & O-H Bend | Carboxylic Acid | A coupled vibration characteristic of carboxylic acids.[3] |
| ~940 | O-H Out-of-Plane Bend | Carboxylic Acid | A broad band that is a hallmark of a dimerized carboxylic acid.[2] |
Comparative Spectral Analysis: Distinguishing Features
To truly appreciate the unique spectral signature of 3-(octadecanoylamino)propanoic acid, a comparison with its precursors, stearic acid and β-alanine, is essential.
Caption: Workflow for comparative FTIR spectral analysis.
Stearic Acid (Octadecanoic Acid): The spectrum of stearic acid is dominated by the features of a long-chain carboxylic acid. It exhibits a very broad O-H stretch from 3300-2500 cm⁻¹, strong C-H stretching peaks around 2918 and 2850 cm⁻¹, a sharp C=O stretch at approximately 1700 cm⁻¹, and a characteristic broad O-H out-of-plane bend near 940 cm⁻¹.
β-Alanine (3-aminopropanoic acid): In its solid state, β-alanine exists as a zwitterion. Its FTIR spectrum is therefore characterized by broad absorptions from the ammonium group (N⁺H₃) in the 3200-2800 cm⁻¹ region, and strong, broad bands for the carboxylate (COO⁻) asymmetric and symmetric stretches around 1620 cm⁻¹ and 1410 cm⁻¹, respectively. It lacks the distinct C=O stretching of a carboxylic acid.
3-(octadecanoylamino)propanoic acid vs. Precursors:
-
Appearance of Amide Bands: The most significant difference is the emergence of the strong Amide I (~1640 cm⁻¹) and Amide II (~1550 cm⁻¹) bands in the target molecule, which are absent in both stearic acid and β-alanine.[5][6] This is the definitive evidence of the formation of the amide bond.
-
Retention of Carboxylic Acid Features: The spectrum of the product retains the key features of the carboxylic acid from stearic acid, namely the broad O-H stretch and the C=O stretch around 1710 cm⁻¹.[2][3]
-
Modification of the Amine Group: The broad N⁺H₃ absorptions of zwitterionic β-alanine are replaced by the sharper N-H stretch of the secondary amide around 3300 cm⁻¹.
Comparison with a Structural Isomer: N-octadecanoylglycine
N-octadecanoylglycine is a structural isomer where the octadecanoyl group is attached to the α-amino acid, glycine. While the overall spectral features are similar (long alkyl chain, secondary amide, carboxylic acid), subtle differences can be observed in the fingerprint region (below 1500 cm⁻¹). These differences arise from the different substitution pattern on the amino acid backbone and can be critical for distinguishing between isomers.
Table 2: Comparative Summary of Key FTIR Peaks
| Functional Group | Stearic Acid (cm⁻¹) | β-Alanine (Zwitterion) (cm⁻¹) | 3-(octadecanoylamino)propanoic acid (cm⁻¹) | N-octadecanoylglycine (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Absent | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H Stretch (Amide) | Absent | Absent | ~3300 | ~3300 |
| N⁺H₃ Stretch (Ammonium) | Absent | 3200-2800 (broad) | Absent | Absent |
| C-H Stretch (Alkyl) | 2918, 2850 | Present (weaker) | 2918, 2850 | 2918, 2850 |
| C=O Stretch (Carboxylic Acid) | ~1700 | Absent | ~1710 | ~1710 |
| Amide I (C=O Stretch) | Absent | Absent | ~1640 | ~1640 |
| Amide II (N-H Bend) | Absent | Absent | ~1550 | ~1550 |
| COO⁻ Asymmetric Stretch | Absent | ~1620 | Absent | Absent |
| COO⁻ Symmetric Stretch | Absent | ~1410 | Absent | Absent |
Conclusion
The FTIR spectrum of 3-(octadecanoylamino)propanoic acid provides a clear and unambiguous confirmation of its molecular structure. The simultaneous presence of the characteristic absorptions for a long alkyl chain, a secondary amide, and a carboxylic acid distinguishes it from its precursors and other related compounds. The Amide I and Amide II bands are particularly diagnostic for the formation of the amide linkage. This guide provides the foundational knowledge for researchers to confidently utilize FTIR spectroscopy for the identification, quality assessment, and comparative analysis of this and other N-acylated amino acids.
References
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
FTIR Learning. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Decanoylamino)propanoic acid. PubChem. Retrieved from [Link]
-
ACS Publications. (2023, October 9). Structural Dependence of Extended Amide III Vibrations in Two-Dimensional Infrared Spectra. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
ACS Publications. (n.d.). Conformational study of N-acyl amino acid esters and thiol esters by FT-IR and x-ray crystallography: evidence for a nitrogen...sulfur interaction in thiol esters. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) octanoic acid, (b) decanoic acid, (c) dodecanoic acid, and (d) ternary deep eutectic solvent when a hydrogen bond was formed. Retrieved from [Link]
-
MDPI. (2021, April 27). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]
-
Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of the synthesis of the fatty amides from CRBO and AEEA: (a) initial mixture (t = 0 minutes reaction) and (b) final mixture (80 minutes reaction). Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Frequency values of stretching vibrations of alkyl chains in [TEA-R][TFSI]. Retrieved from [Link]
-
DSpace@MIT. (2009). Amide I'−II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]
-
SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]
-
Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
HORIBA. (n.d.). Vibrational Spectroscopy of Ultra-Low-K Dielectric Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrations associated with amide-I/II/III bands for different secondary.... Retrieved from [Link]
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Mass spectrometry identification of N-Stearoyl-beta-alanine
Analytical Mastery: Mass Spectrometry Identification and Quantification of N-Stearoyl-beta-alanine
Introduction
N-acyl amino acids (NAAAs) represent a critical frontier in lipidomics and metabolic research[1]. These amphipathic molecules, formed by the conjugation of a fatty acid tail to an amino acid head group, act as endogenous signaling lipids that regulate energy homeostasis, thermogenesis, and nociception[2][3]. Among them, N-Stearoyl-beta-alanine (C21H41NO3, MW 355.56) is of particular interest. Its biosynthesis and degradation are dynamically controlled by the secreted enzyme PM20D1 and the intracellular fatty acid amide hydrolase (FAAH)[3][4].
Because NAAAs circulate at low endogenous concentrations and possess both highly hydrophobic and hydrophilic moieties, their extraction and quantification present unique analytical challenges[1][5]. As a Senior Application Scientist, I have designed this guide to objectively compare the leading mass spectrometry platforms—High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) MS—for the robust identification and quantification of N-Stearoyl-beta-alanine.
Biosynthesis and physiological role of N-Stearoyl-beta-alanine regulated by PM20D1 and FAAH.
Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)
The choice of mass spectrometry platform dictates the balance between structural discovery capabilities and absolute quantitative sensitivity.
-
High-Resolution Mass Spectrometry (Orbitrap / Q-TOF): HRMS is the gold standard for untargeted lipidomics and structural elucidation. By operating at mass resolutions exceeding 120,000 FWHM, HRMS resolves isobaric interferences and provides sub-ppm mass accuracy. For N-Stearoyl-beta-alanine, the exact mass of the deprotonated precursor
is 354.2644 m/z . HRMS is essential when validating the presence of this specific lipid against a complex biological matrix where other lipid species might share nominal masses. -
Triple Quadrupole MS (QqQ): For targeted, high-throughput quantification of known NAAAs, QqQ platforms operating in Multiple Reaction Monitoring (MRM) mode are unmatched[1][5]. The QqQ filters out matrix noise by monitoring specific precursor-to-product ion transitions. This yields a superior linear dynamic range and lower Limits of Detection (LOD), which is critical for quantifying trace endogenous levels of N-Stearoyl-beta-alanine in plasma or tissue homogenates[5].
Table 1: Performance Comparison for N-Stearoyl-beta-alanine Analysis
| Parameter | HRMS (Orbitrap / Q-TOF) | Triple Quadrupole (QqQ) |
| Primary Application | Discovery, Structural Elucidation, Exact Mass | Targeted Quantification, High-Throughput |
| Mass Accuracy | < 2 ppm | Nominal mass (~0.1 Da) |
| Sensitivity (LOD) | Low picogram range | Sub-picogram/femtogram range |
| Linear Dynamic Range | 3–4 orders of magnitude | 5–6 orders of magnitude |
| Acquisition Mode | Full Scan / PRM / Data-Dependent MS2 | Multiple Reaction Monitoring (MRM) |
| Specificity Driver | High resolving power & isotopic fidelity | Precursor-to-fragment transition uniqueness |
Chromatographic Strategies: Overcoming Amphipathic Challenges
N-Stearoyl-beta-alanine contains a highly hydrophobic 18-carbon saturated tail and a polar beta-alanine headgroup.
-
Reversed-Phase (C18): Traditional C18 columns strongly retain the stearoyl tail. While effective, this can lead to peak broadening and carryover if the organic gradient is not sufficiently strong (e.g., requiring 100% Isopropanol washes to clear the column).
-
Short-Chain Reversed-Phase (C5): As demonstrated in recent robust methodologies for NAAAs, a C5 column (e.g., Luna 5 µm C5) provides an optimal balance[5]. It offers sufficient retention to separate structural isomers without the excessive hydrophobic binding seen in C18 phases, resulting in sharper peaks, excellent signal-to-noise ratios, and shorter run times[5].
Mechanistic Insights: The Causality of Fragmentation
To build a robust MRM method, one must understand why specific fragments form. N-Stearoyl-beta-alanine is best analyzed in Negative Electrospray Ionization (ESI-) [5]. The carboxylic acid of the beta-alanine moiety readily deprotonates because its pKa is lower than the surrounding solvent pH, yielding a stable
During Collision-Induced Dissociation (CID) in the collision cell, the inert collision gas transfers kinetic energy into vibrational energy within the lipid. The energy localizes at the weakest bond—the amide linkage.
-
Quantifier Transition (354.3
88.0 m/z): The cleavage of the amide bond results in the charge being retained on the beta-alanine fragment, producing a highly abundant product ion at m/z 88.0. This specific fragmentation mechanism is the causal reason why this transition is highly specific and abundant, making it the optimal quantifier. -
Qualifier Transition (354.3
283.3 m/z): Alternatively, the charge can transfer to the fatty acid moiety, yielding the stearate anion at m/z 283.3.
Experimental Protocol: A Self-Validating Workflow
Trustworthiness in analytical chemistry requires that every protocol be a self-validating system. The following methodology ensures high extraction recovery and reproducible LC-MS/MS quantification[1][5].
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize 50 mg of tissue or 50 µL of plasma in 200 µL of cold Acetonitrile/Methanol (1:1, v/v) to precipitate proteins and extract lipids[5].
-
Self-Validation Control: Spike the extraction solvent with an isotopically labeled internal standard (e.g., N-Stearoyl-d35-beta-alanine) at a known concentration (e.g., 100 nM). If the internal standard recovery drops, the system immediately flags the sample matrix as compromised, preventing false negatives.
-
Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial.
Step 2: LC Separation (C5 Column)
-
Column: Phenomenex Luna 5 µm C5 100 Å (or equivalent)[5].
-
Mobile Phase A: 95:5 Water/Methanol with 0.1% Ammonium Hydroxide[5].
-
Mobile Phase B: 60:35:5 Isopropanol/Methanol/Water with 0.1% Ammonium Hydroxide[5].
-
Gradient: Start at 0% B, ramp to 100% B over 10 minutes, hold for 3 minutes to elute highly lipophilic species, and re-equilibrate at 0% B for 2 minutes.
Step 3: MS/MS Detection (QqQ MRM Parameters)
-
Ionization: ESI Negative mode[5].
-
Capillary Voltage: 3500 V[6].
-
Gas Temperature: 325 °C[6].
-
Transitions:
-
Quantifier: Precursor 354.3 m/z
Product 88.0 m/z (Collision Energy: ~20 eV)[5]. -
Qualifier: Precursor 354.3 m/z
Product 283.3 m/z (Collision Energy: ~25 eV).
-
-
Self-Validation Control: By monitoring both transitions, the system self-validates peak identity. A deviation of >15% in the expected ion ratio indicates co-eluting isobaric interference.
Step-by-step LC-MS/MS analytical workflow for the extraction and quantification of NAAAs.
References
- Source: benchchem.
- Source: mdpi.
- Source: elifesciences.
- Source: pnas.
- Source: nih.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 4. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
Comprehensive Guide: Differential Scanning Calorimetry (DSC) of N-Stearoyl-beta-alanine
The following guide is designed as a high-level technical resource for researchers and formulation scientists. It synthesizes thermodynamic principles with practical experimental strategies to characterize N-Stearoyl-beta-alanine (NSBA).
Executive Summary: The Thermal Fingerprint of NSBA
N-Stearoyl-beta-alanine (NSBA) represents a critical class of amino acid-based surfactants (AAS). Unlike simple fatty acids, NSBA combines a lipophilic C18 tail with a hydrophilic
This guide moves beyond basic melting point determination. It compares NSBA against its precursors and homologs to isolate the specific thermodynamic contributions of the amide linkage and the beta-carbon spacing.
Theoretical Framework: Lipid Tail vs. Headgroup Dominance
To interpret the DSC thermogram of NSBA, one must understand the competition between two forces:
-
Van der Waals Forces (Tail): The stearyl chain (C18) drives crystallization and dictates the primary melting range (typically 50–70°C).
-
Hydrogen Bonding (Head): The amide bond (
) and the carboxylic acid group form intermolecular H-bonds, often elevating the melting point and enthalpy of fusion ( ) compared to the parent fatty acid.
The "Beta" Effect: Unlike
Comparative Analysis: NSBA vs. Alternatives
The following table contrasts NSBA with its structural precursors and homologs. This comparison allows you to benchmark your experimental data against expected theoretical values.
Table 1: Comparative Thermal Properties
| Compound | Molecular Structure | Approx.[1][2][3][4][5][6][7][8] Melting Point ( | Thermal Behavior Notes | |
| N-Stearoyl-beta-alanine | C18 Tail + | 55 – 65°C * | High (>150 J/g) | Polymorphic. Sharp main endotherm. Sensitive to cooling rate. |
| Stearic Acid (Precursor) | C18 Fatty Acid | 69.3°C | ~200 J/g | Reference standard. Exhibits C-form (stable) and B-form (metastable) polymorphs. |
| Beta-Alanine (Head) | Amino Acid | ~200°C (Decomp) | N/A | Irrelevant for NSBA |
| N-Lauroyl-beta-alanine | C12 Tail + | 40 – 45°C | Moderate | Lower |
*Note: Exact
Experimental Protocol: The "Heat-Cool-Heat" Cycle
A single heating ramp is insufficient for NSBA due to its polymorphic nature. You must erase the thermal history (processing stresses) to obtain intrinsic material properties.
Diagram 1: Self-Validating DSC Workflow
Caption: Standardized Heat-Cool-Heat protocol to isolate intrinsic material properties from processing history.
Detailed Methodology
-
Sample Preparation:
-
Weigh 3–5 mg of NSBA into an aluminum pan.
-
CRITICAL: Use a hermetic lid (crimped seal). NSBA can retain moisture; an open pan will show a broad endotherm at 100°C (water evaporation) that masks true transitions.
-
-
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidation of the lipid tail at higher temperatures. -
The Protocol:
-
Cycle 1 (Heat): Ramp 10°C/min to 90°C. Purpose: Observe the material "as received" (e.g., spray-dried, bulk).
-
Cycle 2 (Cool): Ramp 5°C/min to 0°C. Purpose: Induce controlled crystallization. A slower rate promotes stable polymorph formation.
-
Cycle 3 (Heat): Ramp 10°C/min to 90°C. Purpose: Measure the true melting point and enthalpy.
-
Data Interpretation & Causality
When analyzing the thermogram, look for these specific signals:
A. The Melting Endotherm (Second Heat)[12]
-
Observation: A sharp peak between 55°C and 65°C .
-
Causality: This represents the collapse of the alkyl chain packing (Van der Waals) and the breaking of headgroup hydrogen bonds.
-
Purity Check: A peak width at half height (FWHM) > 3°C indicates impurities or a mixture of homologs (e.g., C16/C18 traces).
B. Polymorphism (Multiple Peaks)
-
Observation: A small "shoulder" peak appearing 2–5°C before the main melting peak.
-
Causality: This is the
transition. The "shoulder" is the melting of a metastable (less ordered) crystal form, followed immediately by recrystallization into the stable form, which then melts. -
Action: If observed, reduce the cooling rate in Cycle 2 to 2°C/min to force the material entirely into the stable form before the second heat.
C. Crystallization Exotherm (Cooling Cycle)
-
Observation: A downward peak during cooling.
-
Relevance: The "Supercooling Degree" (
) indicates the nucleation efficiency. NSBA typically supercools significantly (10–15°C lag) due to the steric bulk of the beta-alanine headgroup hindering rapid lattice organization.
Diagram 2: Molecular Phase Transition Logic
Caption: Thermodynamic sequence of NSBA melting: Alkyl chain fluidization drives the collapse of the crystal lattice.
References
-
Souto, E. B., et al. (2020). Lipid Nanoparticles: Effect of surfactant and lipid composition on thermal behavior. Discusses the impact of N-acyl surfactants on SLN crystallinity.
-
Tripathy, D. B., et al. (2018). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus Chimie. Provides structural context for N-acyl amino acid thermal properties.
-
NIST Chemistry WebBook. Beta-Alanine Phase Change Data. Used to baseline the headgroup contribution (decomposition vs. melting).
-
Improved Pharma. (2023). Understanding solid lipid nanoparticles using DSC. Protocol validation for lipid-based drug delivery systems.
-
TA Instruments. Interpreting Unexpected Events and Transitions in DSC Results. Guide for distinguishing moisture artifacts from true polymorphic transitions.
Sources
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Stearoyl methyl beta-alanine | C22H43NO3 | CID 83243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 107-95-9 CAS MSDS (β-Alanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Thermo Scientific Chemicals beta-Alanine, 98.5%, Thermo Scientific Chemicals:Biochemical | Fisher Scientific [fishersci.ca]
- 5. GSRS [precision.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. β-Alanine [webbook.nist.gov]
- 8. tainstruments.com [tainstruments.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of N-Stearoyl-β-alanine
Executive Summary & Chemical Profile
N-Stearoyl-β-alanine (CAS: 51287-21-9) is a surfactant-like molecule consisting of a hydrophobic stearic acid tail and a hydrophilic
The Core Directive: Do not treat this substance as "soap" or "detergent" for disposal purposes. Despite its surfactant properties, it must be managed as Non-Regulated Chemical Waste destined for thermal destruction (incineration).
Chemical Identification Table
| Property | Data |
| Chemical Name | N-Stearoyl-β-alanine (N-Octadecanoyl-β-alanine) |
| CAS Number | 51287-21-9 |
| Molecular Formula | |
| Molecular Weight | 355.56 g/mol |
| Physical State | Solid (Waxy powder or crystals) |
| Solubility | Low in water; Soluble in organic solvents (Ethanol, DMSO) |
| Primary Hazard | Irritant (Skin/Eye), Combustible Solid |
Hazard Assessment & The "Why" Behind the Protocol
To build a self-validating safety culture, researchers must understand the causality of the disposal rules.
Environmental Impact (The "No Drain" Rule)
Although N-Stearoyl-β-alanine is biodegradable over time, it possesses high Biological Oxygen Demand (BOD). Releasing significant quantities into municipal water systems can:
-
Deplete Oxygen: Rapid bacterial degradation consumes dissolved oxygen, harming aquatic life.
-
Infrastructure Damage: The stearoyl tail (C18) is lipophilic. In cold plumbing, it can precipitate and form waxy occlusions similar to "fatbergs," clogging facility drains.
Chemical Incompatibility
-
Oxidizers: The long alkyl chain is susceptible to oxidation. Never dispose of this compound in waste containers containing strong oxidizers (e.g., Nitric Acid, Permanganates) as this creates an exothermic fire risk.
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The Decision Matrix)
Before disposal, characterize the physical state of the waste. Use the diagram below to determine the correct waste stream.
Figure 1: Decision matrix for segregating N-Stearoyl-β-alanine waste streams based on physical state and solvent composition.
Phase 2: Solid Waste Disposal (Bulk Substance)
Scenario: You have expired powder or excess solid scraped from a reaction vessel.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar. Avoid LDPE bags if sharp crystals are present.
-
Labeling:
-
Attach a hazardous waste tag immediately upon adding the first gram of waste.
-
Chemical Name: Write out "N-Stearoyl-beta-alanine" fully. Do not use abbreviations like "NSBA."
-
Hazard Checkbox: Mark "Irritant" or "Toxic" (as a precaution) depending on your facility's specific conservative guidelines.
-
-
Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area, away from oxidizers.
Phase 3: Liquid Waste Disposal (Solutions)
Scenario: The substance is dissolved in a solvent (e.g., Ethanol or DMSO) or is part of a reaction mother liquor.
-
Solvent Compatibility:
-
If dissolved in Chloroform/DCM : Dispose in Halogenated waste.
-
If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated organic waste.
-
-
pH Check (Self-Validation):
-
Protocol: Before capping the waste carboy, verify the pH is between 5 and 9.
-
Reasoning: Extreme pH can cause unexpected precipitation of the fatty acid component or degradation of the carboy. Neutralize if necessary before adding to the main waste stream.
-
Spill Management & Immediate Safety
PPE Required: Nitrile gloves, safety goggles, and a standard lab coat. Respiratory protection (N95) is recommended if handling fine, dusty powder.
Dry Spill (Powder)
-
Contain: Do not use water initially. Water will create a slippery, soapy sludge that is difficult to remove.
-
Sweep: Use a brush and dustpan to gently sweep the powder. Avoid generating airborne dust.[1][2][3]
-
Clean: Place swept material into the Solid Waste container.
-
Wash: Wipe the surface with a paper towel dampened with 70% Ethanol (to solubilize the lipid tail), then wash with soap and water.
Wet Spill (Solution)
-
Absorb: Use vermiculite, clay, or standard chemical spill pads.
-
Collect: Scoop the saturated absorbent into a heavy-duty plastic bag.
-
Dispose: Tag the bag as "Chemical Waste - Debris contaminated with N-Stearoyl-beta-alanine."
References
-
PubChem. (2024). Compound Summary: Stearoyl methyl beta-alanine (Related Derivative). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
